Ritipenem sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
84845-58-9 |
|---|---|
Molecular Formula |
C10H11N2NaO6S |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
sodium;(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H12N2O6S.Na/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17;/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16);/q;+1/p-1/t3-,5+,8-;/m1./s1 |
InChI Key |
FPLQVCOCYJJHBC-HIQLJADVSA-M |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+] |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+] |
Related CAS |
84845-57-8 (parent) |
Synonyms |
FCE 22101 FCE-22101 ritipenem ritipenem sodium |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Ritipenem Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Ritipenem sodium, a potent penem antibiotic. The information is compiled from available scientific literature and chemical databases to serve as a valuable resource for researchers and professionals in the field of drug development and antibiotic research.
Introduction to this compound
Ritipenem (also known as FCE 22101) is a synthetic, broad-spectrum antibiotic belonging to the penem class of β-lactam antibiotics.[1] Penems are structurally similar to carbapenems and are characterized by a fused β-lactam and thiazoline ring system. Ritipenem exhibits significant activity against a wide range of Gram-positive and Gram-negative bacteria. It is often administered as its orally available prodrug, Ritipenem acoxil (FCE 22891), which is the acetoxymethyl ester of the parent compound.[1][2] Following oral administration, Ritipenem acoxil is rapidly hydrolyzed to the active form, Ritipenem.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been described to originate from 6-aminopenicillanic acid (6-APA), a readily available starting material derived from penicillin fermentation. The overall synthetic strategy involves the construction of the penem bicyclic system with the desired stereochemistry and functional groups.
Experimental Protocols for this compound Synthesis
While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are not extensively available in the public domain, the following outlines the key transformations based on published synthetic routes for penem antibiotics.
Step 1: Formation of the Key Azetidinone Intermediate from 6-APA
This initial phase of the synthesis involves the transformation of 6-aminopenicillanic acid into a crucial azetidinone intermediate. This is a multi-step process that includes:
-
Diazotization and Bromination: The 6-amino group of 6-APA is converted to a bromo group with retention of stereochemistry.
-
Esterification: The carboxylic acid is protected, typically as a methyl ester.
-
Aldol Condensation: An aldol reaction with acetaldehyde introduces the hydroxyethyl side chain at the C6 position.
-
Debromination: The bromo group is removed.
-
Thiazolidine Ring Opening: The thiazolidine ring of the penam nucleus is oxidatively cleaved to afford the 4-acetoxyazetidin-2-one intermediate.
Step 2: Penem Ring Formation
The key azetidinone intermediate undergoes a series of reactions to construct the fused thiazoline ring of the penem core:
-
Acetate Displacement: The acetate group at the C4 position is displaced with a sulfur-containing nucleophile.
-
N-Oxalylation: The nitrogen of the azetidinone is acylated with an oxalyl chloride derivative.
-
Intramolecular Wittig-type Cyclization: A phosphite-mediated dicarbonyl coupling reaction closes the five-membered thiazoline ring, forming the penem nucleus.
Step 3: Side Chain Functionalization and Deprotection
-
Side Chain Introduction: The carbamoyloxymethyl side chain is introduced at the C2 position of the penem ring.
-
Deprotection: The protecting groups on the carboxylic acid and the hydroxyethyl side chain are removed to yield the final this compound salt.
Synthesis of Ritipenem Acoxil (Prodrug)
The prodrug, Ritipenem acoxil, is typically synthesized from the final this compound salt.
Experimental Protocol for Ritipenem Acoxil Synthesis:
The synthesis of Ritipenem acoxil is achieved through the esterification of the carboxylic acid group of this compound. A common method involves the reaction of this compound with acetoxymethyl bromide in a suitable polar aprotic solvent, such as dimethylformamide (DMF). The reaction is typically carried out at room temperature until completion, followed by standard workup and purification procedures to isolate the Ritipenem acoxil prodrug.
Chemical Characterization of this compound
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₂NaO₆S |
| Molecular Weight | 310.26 g/mol |
| CAS Number | 84845-58-9 |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in water |
Spectroscopic Analysis
A general workflow for the chemical characterization of a synthesized antibiotic like this compound is depicted below.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ~1.2-1.4 | Doublet | -CH₃ of the hydroxyethyl group |
| ~3.5-4.5 | Multiplets | Protons of the β-lactam and thiazoline rings, and the hydroxyethyl side chain |
| ~4.8-5.2 | Singlet (broad) | -NH₂ of the carbamoyl group |
| ~5.0-5.5 | Doublets of Doublets | Protons of the -CH₂-O-carbamoyl group |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) Range (ppm) | Assignment |
| ~20-25 | -CH₃ of the hydroxyethyl group |
| ~50-70 | Carbons of the β-lactam and thiazoline rings, and the hydroxyethyl side chain |
| ~120-140 | C=C bond in the thiazoline ring |
| ~160-180 | Carbonyl carbons (β-lactam, carboxylate, and carbamoyl) |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (hydroxyethyl), N-H stretch (carbamoyl) |
| ~1760 | Strong | C=O stretch of the β-lactam ring |
| ~1700 | Strong | C=O stretch of the carbamoyl group |
| ~1600 | Strong | C=O stretch of the carboxylate group |
| ~1650 | Medium | C=C stretch of the thiazoline ring |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Expected Mass Spectrometry Data:
| m/z Value | Interpretation |
| [M+H]⁺ or [M-Na+2H]⁺ | Molecular ion peak, confirming the molecular weight |
| Fragments | Peaks corresponding to the loss of side chains (e.g., carbamoyloxymethyl, hydroxyethyl) and cleavage of the β-lactam ring |
Conclusion
The synthesis of this compound is a complex process that relies on established principles of β-lactam chemistry, starting from readily available precursors like 6-aminopenicillanic acid. The chemical characterization of the final compound requires a suite of analytical techniques to confirm its structure and purity. While the general synthetic pathways are understood, detailed experimental protocols and comprehensive characterization data are not widely disseminated in publicly accessible scientific literature. This guide provides a foundational understanding for researchers and professionals working with this important class of antibiotics. Further investigation into specialized chemical and pharmaceutical patents may yield more granular experimental details.
References
Ritipenem's In-Vitro Activity Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of Ritipenem, a novel oral penem antibiotic, against a range of clinically relevant gram-positive bacteria. The data presented is compiled from published in-vitro studies to offer a comprehensive resource for research and development purposes.
Quantitative Susceptibility Data
The in-vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90 value, representing the MIC required to inhibit 90% of the tested isolates, is a key metric for evaluating the potency of an antimicrobial agent against a specific bacterial population.
The following tables summarize the MIC90 data for Ritipenem against various gram-positive species.
Table 1: Ritipenem Activity against Staphylococcus Species
| Bacterial Species | No. of Strains | MIC90 (μg/mL) |
| Staphylococcus aureus | 50 | 0.39[1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 48 | >100[1] |
| Coagulase-Negative Staphylococci | 41 | 50[1] |
Table 2: Ritipenem Activity against Streptococcus Species
| Bacterial Species | No. of Strains | MIC90 (μg/mL) |
| Streptococcus pneumoniae | 24 | 0.39[1] |
| Streptococcus pyogenes | 50 | 0.05[1] |
Table 3: Ritipenem Activity against Enterococcus Species
| Bacterial Species | No. of Strains | MIC90 (μg/mL) |
| Enterococcus faecalis | 39 | 6.25[1] |
| Enterococcus faecium | 40 | >100[1] |
Summary of In-Vitro Activity: Ritipenem demonstrates potent activity against methicillin-susceptible Staphylococcus aureus (MSSA), Streptococcus pneumoniae, and Streptococcus pyogenes.[1] Notably, its activity against Enterococcus faecalis is reported to be the most potent among the β-lactams tested in one study.[1] However, Ritipenem shows limited activity against MRSA, coagulase-negative staphylococci, and Enterococcus faecium, with high MIC90 values indicating resistance.[1]
Mechanism of Action: Targeting the Bacterial Cell Wall
Like other β-lactam antibiotics, Ritipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] This is achieved through the covalent binding to and inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs).[2][3][5] These enzymes are responsible for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[2] The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.
Ritipenem has demonstrated a strong binding affinity for PBP2 and PBP3 in S. aureus.[1] The resistance observed in MRSA is primarily due to the expression of PBP2a (also known as PBP2'), which has a low affinity for most β-lactam antibiotics.[5] Ritipenem exhibits a lower affinity for the PBP2' of MRSA, which correlates with its high MIC value against these strains.[1]
Experimental Protocols: MIC Determination
The quantitative data presented in this guide are primarily derived from antimicrobial susceptibility testing performed via the broth microdilution method. This is a standardized procedure outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[6]
Generalized Broth Microdilution Protocol:
-
Preparation of Antimicrobial Solutions: A stock solution of Ritipenem is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate to achieve a range of concentrations.[7][8]
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. Several colonies are then used to create a suspension in a sterile saline or broth, which is adjusted to match the turbidity of a 0.5 McFarland standard. This standardized suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension. The plates are then incubated under specific conditions, typically at 35-37°C for 16-20 hours for most aerobic gram-positive bacteria.[8]
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[9]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. microbenotes.com [microbenotes.com]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. Carbapenem - Wikipedia [en.wikipedia.org]
- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Activity of Ritipenem Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem (formerly known as FCE 22101) is a parenteral penem antibiotic with a broad spectrum of antimicrobial activity, which includes both aerobic and anaerobic bacteria. Its stability against many β-lactamases makes it a subject of interest for treating infections caused by resistant organisms. This technical guide provides an in-depth overview of the in vitro activity of ritipenem against a wide range of clinically relevant anaerobic bacteria. The data and methodologies presented are compiled from published research to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Quantitative Antimicrobial Activity
The in vitro efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of the tested isolates, respectively, are crucial metrics for evaluating the overall activity of an antibiotic against a population of bacteria.
The following tables summarize the MIC ranges, MIC50, and MIC90 values of ritipenem against a comprehensive panel of anaerobic bacterial isolates as determined by the agar dilution method.[1]
Gram-Positive Anaerobic Cocci
| Bacterial Species (No. of Strains) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Peptococcus asaccharolyticus (15) | 0.016 - 0.25 | 0.06 | 0.12 |
| Peptococcus variabilis (6) | 0.03 - 0.12 | 0.06 | 0.06 |
| Peptococcus magnus (16) | 0.03 - 0.25 | 0.06 | 0.12 |
| Peptococcus prevotii (8) | 0.03 - 0.12 | 0.06 | 0.06 |
| Peptostreptococcus anaerobius (12) | 0.016 - 0.25 | 0.06 | 0.12 |
| Peptostreptococcus micros (34) | 0.016 - 0.5 | 0.06 | 0.25 |
| Peptostreptococcus parvulus (4) | 0.016 - 0.03 | 0.03 | 0.03 |
Gram-Negative Anaerobic Bacilli
| Bacterial Species (No. of Strains) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Bacteroides fragilis (126) | 0.03 - 0.5 | 0.12 | 0.25 |
| Bacteroides distasonis (26) | 0.06 - 0.5 | 0.25 | 0.5 |
| Bacteroides ovatus (34) | 0.06 - 0.5 | 0.25 | 0.5 |
| Bacteroides thetaiotaomicron (48) | 0.06 - 0.5 | 0.25 | 0.5 |
| Bacteroides uniformis (18) | 0.06 - 0.5 | 0.25 | 0.5 |
| Bacteroides vulgatus (24) | 0.06 - 0.5 | 0.25 | 0.5 |
| Bacteroides splanchnicus (8) | 0.03 - 0.12 | 0.06 | 0.06 |
| Bacteroides oralis (22) | ≤0.016 - 0.06 | 0.03 | 0.03 |
| Bacteroides ruminicola (14) | ≤0.016 - 0.03 | 0.016 | 0.03 |
| Bacteroides bivius (16) | ≤0.016 - 0.03 | 0.016 | 0.03 |
| Bacteroides disiens (12) | ≤0.016 - 0.03 | 0.016 | 0.03 |
| Bacteroides melaninogenicus (38) | ≤0.016 - 0.06 | 0.016 | 0.03 |
| Bacteroides asaccharolyticus (14) | ≤0.016 - 0.03 | 0.016 | 0.03 |
| Fusobacterium nucleatum (32) | ≤0.016 - 0.06 | 0.016 | 0.03 |
| Fusobacterium necrophorum (10) | ≤0.016 - 0.03 | 0.016 | 0.03 |
| Fusobacterium mortiferum (12) | 0.03 - 0.12 | 0.06 | 0.06 |
| Fusobacterium varium (14) | 0.06 - 0.25 | 0.12 | 0.12 |
Gram-Positive Anaerobic Bacilli
| Bacterial Species (No. of Strains) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Clostridium perfringens (34) | 0.03 - 0.25 | 0.12 | 0.12 |
| Clostridium ramosum (16) | 0.06 - 0.25 | 0.12 | 0.12 |
| Clostridium septicum (8) | 0.06 - 0.12 | 0.06 | 0.12 |
| Clostridium difficile (36) | 2 - 16 | 4 | 8 |
| Eubacterium lentum (16) | 0.03 - 0.25 | 0.06 | 0.12 |
| Propionibacterium acnes (18) | 0.016 - 0.12 | 0.03 | 0.06 |
Experimental Protocols
The determination of the in vitro activity of ritipenem against anaerobic bacteria requires meticulous and standardized procedures to ensure the accuracy and reproducibility of the results. The most widely accepted methods are agar dilution and broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][3]
Reference Agar Dilution Method
The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[2][3] The data presented in the tables above were generated using this methodology.[1]
1. Preparation of Media:
-
Growth Medium: Wilkins-Chalgren agar is a commonly used basal medium.
-
Supplementation: The agar is supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood to support the growth of fastidious anaerobes.
-
Antibiotic Plates: Serial twofold dilutions of ritipenem are prepared and added to the molten agar before pouring into petri dishes. A control plate containing no antibiotic is also prepared.
2. Inoculum Preparation:
-
Bacterial Strains: Clinical isolates of anaerobic bacteria are subcultured from frozen stocks onto supplemented blood agar plates.
-
Incubation: The plates are incubated in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 5% CO2, 10% H2, and 85% N2) at 37°C for 24-48 hours.
-
Suspension: A bacterial suspension is prepared by transferring colonies to a suitable broth medium (e.g., thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
3. Inoculation and Incubation:
-
Inoculation: The antibiotic-containing agar plates and the control plate are inoculated with the prepared bacterial suspensions using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated in an anaerobic environment at 37°C for 48 hours.
4. Interpretation of Results:
-
MIC Determination: The MIC is recorded as the lowest concentration of ritipenem that completely inhibits the visible growth of the bacteria. A faint haze or a single colony is disregarded.
References
Ritipenem's Affinity for Penicillin-Binding Proteins (PBPs) in Escherichia coli: An In-Depth Technical Guide
Disclaimer: As of late 2025, publicly available research literature does not provide specific quantitative data on the binding affinity of Ritipenem for individual Penicillin-Binding Proteins (PBPs) in Escherichia coli. However, studies on Ritipenem's potent bacteriolytic activity against Haemophilus influenzae suggest a mechanism of action that is likely analogous to its effects in E. coli, where bacterial lysis is strongly associated with the binding affinities to specific PBPs[1]. This guide, therefore, provides a comprehensive overview of the subject by presenting comparative affinity data for other carbapenems against E. coli PBPs, detailing the established experimental protocols for affinity determination, and illustrating the underlying molecular mechanisms.
Introduction to Penicillin-Binding Proteins in E. coli
Penicillin-Binding Proteins (PBPs) are a group of bacterial enzymes located in the periplasmic space that are essential for the biosynthesis and remodeling of the peptidoglycan layer of the bacterial cell wall[2][3]. In Escherichia coli, there are multiple PBPs, which are broadly categorized into high-molecular-weight (HMW) and low-molecular-weight (LMW) classes[2].
-
High-Molecular-Weight (HMW) PBPs (PBP1a, 1b, 2, and 3): These are transpeptidases and/or transglycosylases that are crucial for cell elongation, shape maintenance, and septum formation during cell division. They are the primary lethal targets for β-lactam antibiotics, including penems and carbapenems[4].
-
Low-Molecular-Weight (LMW) PBPs (PBP4, 5, 6, and others): These are primarily carboxypeptidases and endopeptidases involved in peptidoglycan maturation and recycling. While not typically essential for survival, their inhibition can contribute to the overall antibacterial effect[5].
The bactericidal activity of β-lactam antibiotics stems from their ability to acylate a serine residue in the active site of PBPs, forming a stable, covalent adduct. This inactivation of PBPs disrupts cell wall synthesis, leading to cell lysis and death[6][7]. The specific PBP-binding profile of a given β-lactam determines its precise mechanism of action and the resulting morphological changes in the bacteria[4].
Comparative Affinity of Carbapenems for E. coli PBPs
While specific IC50 values for Ritipenem in E. coli are not available, data from related carbapenems such as Imipenem, Meropenem, and Doripenem provide valuable insights into the expected binding profile. Carbapenems generally exhibit a broad-spectrum activity due to their high affinity for multiple HMW PBPs[4].
| Carbapenem | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 | Reference Strain |
| Imipenem | High | High | Very High | Low | Very High | High | E. coli |
| Meropenem | High | High | Very High | High | High | Moderate | E. coli |
| Doripenem | Moderate | Moderate | Very High | Moderate | Very High | Low | E. coli MC4100 |
Note: This table represents a qualitative summary based on available literature. "Very High" affinity typically corresponds to IC50 values in the low µg/mL or ng/mL range, indicating potent inhibition.
Studies have shown that carbapenems, including imipenem and meropenem, demonstrate a very high affinity for PBP2 in E. coli, which is a primary lethal target. Inhibition of PBP2 leads to the formation of spherical cells[4]. Meropenem also shows a significant affinity for PBP3, an enzyme involved in cell division, the inhibition of which causes filamentation[4]. Imipenem, in contrast, has a lower affinity for PBP3[4]. Both imipenem and meropenem also bind effectively to PBP1a and PBP1b, which are involved in cell elongation[4]. Penems with a 6α-hydroxyethyl group, a structural feature of many carbapenems, have been shown to have a high affinity for PBP-1A, -1Bs, and -2, as well as for the LMW PBPs 4, 5, and 6 in E. coli[5].
Experimental Protocols for Determining PBP Affinity
The affinity of a β-lactam antibiotic for specific PBPs is typically determined using a competitive binding assay. The concentration of the antibiotic required to inhibit the binding of a labeled penicillin by 50% (IC50) is a measure of its affinity for that PBP.
-
E. coli Culture: Grow E. coli cells in a suitable broth medium to the mid-logarithmic phase.
-
Cell Harvesting: Harvest the cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a buffer and lyse the cells, typically by sonication or French press, to release the cellular contents.
-
Membrane Isolation: Separate the membrane fraction, which contains the PBPs, from the cytoplasm by ultracentrifugation.
-
Membrane Solubilization (Optional): The membrane pellet can be resuspended in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the membrane proteins.
-
Incubation with Test Compound: Incubate the prepared E. coli membranes with varying concentrations of the test antibiotic (e.g., Ritipenem) for a defined period at a specific temperature (e.g., 30°C for 10 minutes).
-
Labeling with Reporter Penicillin: Add a labeled penicillin, either radiolabeled ([³H] or [¹⁴C]-benzylpenicillin) or fluorescently labeled (e.g., Bocillin-FL), to the mixture and incubate for another defined period. The labeled penicillin will bind to the PBPs that are not already occupied by the test antibiotic.
-
Termination of Reaction: Stop the labeling reaction, often by adding a surplus of unlabeled penicillin and a detergent like Sarkosyl.
-
SDS-PAGE Separation: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection and Quantification:
-
For Radiolabeled Penicillin: Use fluorography or a phosphorimaging system to detect the PBP bands that have bound the radiolabeled penicillin.
-
For Fluorescently Labeled Penicillin: Use a fluorescence scanner to visualize the PBP bands.
-
-
Data Analysis: Quantify the intensity of each PBP band using densitometry software. Plot the percentage of inhibition of labeled penicillin binding against the concentration of the test antibiotic. The IC50 value is then determined from this dose-response curve[2].
Visualizations
References
- 1. Potent Bacteriolytic Activity of Ritipenem Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penem derivatives: beta-lactamase stability and affinity for penicillin-binding proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ritipenem Acoxil as an Oral Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritipenem acoxil is an orally available acetoxymethyl ester prodrug of the potent carbapenem antibiotic, ritipenem. This technical guide provides an in-depth overview of the core scientific and clinical data surrounding Ritipenem acoxil, with a focus on its role as a prodrug, its mechanism of action, pharmacokinetic profile, and clinical efficacy. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development. All quantitative data are summarized in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows.
Introduction
Ritipenem is a synthetic β-lactam antibiotic belonging to the penem class, characterized by a broad antimicrobial spectrum and notable stability against β-lactamases.[1] A key advantage of ritipenem is its stability against renal dehydropeptidase-I, which obviates the need for co-administration with an enzyme inhibitor.[1] However, like many carbapenems, ritipenem itself has poor oral bioavailability. To overcome this limitation, Ritipenem acoxil (FCE 22891) was developed as an acetoxymethyl ester prodrug.[1] This prodrug is designed to be absorbed through the gastrointestinal tract and then rapidly hydrolyzed to release the active component, ritipenem (FCE 22101).[1]
The Prodrug Concept and Mechanism of Action
The fundamental principle behind Ritipenem acoxil is the prodrug approach, where an inactive or less active compound is metabolized in the body to the active drug. In this case, the acetoxymethyl ester group enhances the lipophilicity of the molecule, facilitating its absorption across the gastrointestinal mucosa.
Conversion of Ritipenem Acoxil to Ritipenem
Following oral administration, Ritipenem acoxil is absorbed in the intestinal tract. During its transport across the gastrointestinal mucosa, it undergoes rapid and complete hydrolysis by esterases to yield the active antibiotic, ritipenem, along with other metabolites.[1] It is important to note that Ritipenem acoxil itself does not possess antimicrobial activity.[1]
References
A Comprehensive Technical Guide to the Molecular Structure and Chemical Properties of Ritipenem
Ritipenem is a broad-spectrum antibiotic belonging to the penem class of β-lactam antibiotics. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. This guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
Ritipenem, chemically known as (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, is a synthetic penem antibiotic.[1][2] Its core structure consists of a β-lactam ring fused to a thiazoline ring, which is characteristic of the penem class of antibiotics.[3][4] This structural arrangement confers a high degree of reactivity to the β-lactam ring, which is essential for its antibacterial activity.[2]
Ritipenem is often administered orally as its acetoxymethyl ester prodrug, Ritipenem acoxil (FCE 22891).[5][6] This prodrug is designed to increase oral bioavailability and is rapidly hydrolyzed in the gastrointestinal mucosa to the active form, Ritipenem (FCE 22101).[5]
Table 1: Physicochemical Properties of Ritipenem
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₆S | [1][2][7] |
| Molecular Weight | 288.28 g/mol | [1][2][7] |
| CAS Number | 84845-57-8 | [1][8] |
| IUPAC Name | (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | [1][2] |
| XLogP3 | -0.8 | [1] |
| Hydrogen Bond Donors | 3 | [9] |
| Hydrogen Bond Acceptors | 8 | [9] |
| Rotatable Bonds | 5 | [9] |
| Topological Polar Surface Area | 155 Ų | [1] |
| SMILES | CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | [2] |
| InChI | InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1 | [1][8] |
Mechanism of Action
Similar to other β-lactam antibiotics, Ritipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The strained β-lactam ring of Ritipenem covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][5] This irreversible inhibition of PBPs leads to the disruption of cell wall integrity, ultimately causing cell lysis and bacterial death.[3][4]
Ritipenem has a high affinity for various PBPs. In Escherichia coli, its primary target is PBP2.[5][7] It also demonstrates affinity for PBP2 of methicillin-susceptible Staphylococcus aureus and PBP2a of methicillin-resistant Staphylococcus aureus (MRSA).[5][7] In Haemophilus influenzae, Ritipenem preferentially binds to PBP1b, and this interaction is crucial for its potent bacteriolytic activity against this pathogen.[10]
Antibacterial Spectrum
Ritipenem demonstrates a broad spectrum of activity against both aerobic and anaerobic Gram-positive and Gram-negative bacteria.[5][11] Its activity is comparable to that of imipenem, although it is not active against Pseudomonas aeruginosa.[12] Ritipenem is notably stable against many β-lactamases, including cephalosporinases produced by Citrobacter freundii and Enterobacter cloacae.[11]
Table 2: In Vitro Antibacterial Activity of Ritipenem (MIC in µg/mL)
| Organism | MIC Range (µg/mL) | Reference |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (MSSA) | ≤0.06 - 0.5 | [11] |
| Staphylococcus epidermidis | ≤0.06 - 0.25 | [11] |
| Enterococcus faecalis | 1 - 8 | [11] |
| Gram-Negative Aerobes | ||
| Escherichia coli | ≤0.06 - 0.5 | [11] |
| Klebsiella pneumoniae | ≤0.06 - 0.25 | [11] |
| Citrobacter freundii | ≤0.06 - 1 | [11] |
| Enterobacter cloacae | 0.12 - 2 | [11] |
| Morganella morganii | ≤0.06 - 0.25 | [11] |
| Acinetobacter calcoaceticus | 0.25 - 2 | [11] |
| Anaerobes | ||
| Clostridium spp. | ≤0.06 - 0.5 | [11] |
| Bacteroides fragilis | ≤0.06 - 0.5 | [11] |
Pharmacokinetics and Pharmacodynamics
The oral prodrug, Ritipenem acoxil, has a bioavailability of approximately 30-40%.[5] Following oral administration, it is rapidly hydrolyzed to the active drug, Ritipenem. The plasma half-life of Ritipenem is short, at around 0.7 hours, which prevents significant accumulation in the plasma with repeated dosing.[13] The primary route of elimination for Ritipenem and its metabolites is via the urine.[5] An important characteristic of Ritipenem is its stability against renal dehydropeptidase-I, which means it does not require co-administration with an inhibitor of this enzyme.[5][7]
Table 3: Pharmacokinetic Parameters of Ritipenem in Healthy Volunteers
| Parameter | Value | Condition | Reference |
| Bioavailability (oral) | 30 - 40% | 500 mg Ritipenem acoxil | [5] |
| Half-life (t½) | ~0.7 h | 500 mg Ritipenem acoxil, multiple doses | [13] |
| AUC₀₋₈ | ~10 mg·h/L | 500 mg Ritipenem acoxil, multiple doses | [13] |
| Renal Clearance | 87 mL/min | Multiple doses | [13] |
| Urinary Excretion | 9% (Ritipenem) | 500 mg oral Ritipenem acoxil | [5] |
| Fecal Excretion | 1.6% (Ritipenem) | 500 mg oral Ritipenem acoxil | [5] |
The key pharmacodynamic parameter for β-lactam antibiotics like Ritipenem is the time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC) of the pathogen.[14][15]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Ritipenem against various bacterial isolates is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. A few colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A stock solution of Ritipenem is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is defined as the lowest concentration of Ritipenem that completely inhibits visible growth of the organism.
References
- 1. Ritipenem | C10H12N2O6S | CID 65633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Ritipenem | 84845-57-8 [smolecule.com]
- 3. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ritipenem | 84845-57-8 [chemicalbook.com]
- 8. Ritipenem - Wikipedia [en.wikipedia.org]
- 9. ritipenem | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Compound | AntibioticDB [antibioticdb.com]
- 13. A study of the pharmacokinetics and tolerability of ritipenem acoxil in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Dawn of a New Antibiotic Era: The Early Research and Discovery of the Penem Class
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The penem class of β-lactam antibiotics emerged from the relentless pursuit of novel antibacterial agents with a broader spectrum of activity and enhanced stability against bacterial resistance mechanisms. Unlike their predecessors, the penicillins and cephalosporins, which were discovered as natural products, penems are entirely synthetic constructs.[1] The pioneering work in this field was spearheaded by the research group of R.B. Woodward, who envisioned a hybrid molecule combining the structural features of penicillins and cephalosporins.[2][3] This endeavor led to the creation of a novel bicyclic system characterized by a β-lactam ring fused to an unsaturated five-membered sulfur-containing ring.[1] This unique structural arrangement confers upon penems their characteristic broad-spectrum antibacterial activity. The key structural feature of the penem nucleus is the double bond between carbons 2 and 3 of the thiazoline ring, which increases the reactivity of the β-lactam ring, a crucial factor for its antibacterial efficacy.[3] This guide provides a technical overview of the early research that led to the discovery and development of the first penem antibiotics, with a focus on their synthesis, in vitro activity, and the foundational structure-activity relationships that guided further development.
The Genesis of the Penem Nucleus: A Structural Overview
The fundamental structure of a penem is a 4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one ring system. This core structure distinguishes penems from the saturated penam nucleus of penicillins and the six-membered dihydrothiazine ring of cephalosporins. It also differs from carbapenems, which possess a carbon atom instead of sulfur at position 1 of the five-membered ring.
The First Synthesis: Woodward's Breakthrough
The total synthesis of the parent penem, 6-acylaminopenem-3-carboxylic acid, was a landmark achievement that validated the therapeutic potential of this new class of antibiotics. The synthetic strategy developed by Woodward and his team laid the groundwork for the future synthesis of more complex and potent penem derivatives.
Experimental Workflow: Total Synthesis of a 6-Acylaminopenem
The following diagram outlines a generalized workflow for the early total synthesis of a 6-acylaminopenem, based on the principles established in the initial publications.
Experimental Protocols
The following protocols are representative of the methods used in the early synthesis of penem antibiotics.
Step 1: Synthesis of the Azetidinone Intermediate A solution of a protected 4-acetoxy-2-azetidinone in a suitable organic solvent such as dichloromethane was treated with a thiolacetic acid derivative in the presence of a base like triethylamine at low temperatures (-20 °C to 0 °C). The reaction mixture was stirred for several hours until the completion of the reaction, monitored by thin-layer chromatography (TLC). The product, a 4-thioacetyl-2-azetidinone, was then isolated and purified by column chromatography on silica gel.
Step 2: Formation of the Phosphorane Intermediate The thioacetyl-azetidinone derivative was reacted with a glyoxylate ester in the presence of a phosphine, typically triphenylphosphine, in a solvent like toluene. The mixture was heated to reflux to facilitate the formation of the phosphorane intermediate via a Wittig-type reaction.
Step 3: Intramolecular Cyclization to the Penem Nucleus The phosphorane intermediate, without isolation, was heated at high temperatures (typically >100 °C) in an inert solvent such as xylene to induce intramolecular cyclization. This key step forms the bicyclic penem nucleus. The progress of the cyclization was monitored by UV spectroscopy, observing the appearance of the characteristic penem chromophore.
Step 4: Deprotection The protecting groups on the carboxylic acid and the nitrogen of the β-lactam ring were removed under appropriate conditions. For example, a p-nitrobenzyl ester could be cleaved by catalytic hydrogenation, while an N-silyl protecting group could be removed with a fluoride source. The final penem-3-carboxylic acid was then purified by crystallization or chromatography.
Early Structure-Activity Relationships and In Vitro Activity
Initial studies focused on understanding the relationship between the chemical structure of penems and their antibacterial activity. A key area of investigation was the nature of the substituent at the C-2 position of the penem nucleus.
| Compound | C-2 Substituent | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| Penem 1 | -H | >100 | >100 | >100 |
| Penem 2 | -CH₃ | 12.5 | 50 | >100 |
| Penem 3 | -CH₂OH | 6.25 | 25 | >100 |
| Penem 4 | -CH₂S-acetyl | 3.1 | 12.5 | >100 |
| Faropenem | (R)-tetrahydrofuran-2-yl | 0.05-0.2 | 0.78-3.13 | >100 |
Note: The MIC values presented are representative and compiled from various early publications for illustrative purposes. Actual values may vary depending on the specific strain and testing conditions.
The early data revealed that:
-
An unsubstituted penem core (Penem 1) possessed weak antibacterial activity.
-
The introduction of small alkyl and functionalized alkyl groups at the C-2 position generally enhanced activity against Gram-positive bacteria.
-
Activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa, remained a significant challenge for the first-generation penems.
Mechanism of Action
Similar to other β-lactam antibiotics, penems exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.
The strained β-lactam ring of the penem molecule acylates the serine residue at the active site of penicillin-binding proteins (PBPs), rendering them inactive. This inactivation prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.
Conclusion
The early research into the penem class of antibiotics, pioneered by R.B. Woodward and his contemporaries, marked a significant advancement in the field of antibacterial drug discovery. The successful total synthesis of the novel penem nucleus and the initial exploration of its structure-activity relationships provided a solid foundation for the development of clinically useful agents like faropenem. While the first-generation compounds showed promise, particularly against Gram-positive bacteria, they also highlighted the challenges in achieving potent broad-spectrum activity, especially against resistant Gram-negative pathogens. The foundational knowledge gained from this early work continues to inform the design and synthesis of new β-lactam antibiotics in the ongoing battle against bacterial resistance.
References
Navigating the Challenges of Renal Metabolism: A Technical Guide to Ritipenem's Stability Against Dehydropeptidase-I
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stability of the penem antibiotic, Ritipenem, against renal dehydropeptidase-I (DHP-I). While often cited as being stable to this enzymatic degradation, a closer examination of the available in vivo data presents a more nuanced picture. This document synthesizes the current understanding of Ritipenem's interaction with DHP-I, provides a comparative analysis with other carbapenems, and details the experimental protocols used to assess such stability.
Introduction: The Carbapenem-DHP-I Interaction
Carbapenems are a potent class of β-lactam antibiotics with a broad spectrum of activity. However, the clinical efficacy of early carbapenems, such as imipenem, was hampered by their rapid hydrolysis in the kidneys by dehydropeptidase-I (DHP-I), an enzyme located on the brush border of the proximal renal tubules.[1] This degradation leads to low levels of active drug in the urine, necessitating the co-administration of a DHP-I inhibitor like cilastatin.[2] Consequently, a key goal in the development of newer carbapenems has been to enhance their stability against DHP-I, thereby simplifying treatment regimens.
Ritipenem, a penem antibiotic, has been described as being stable against DHP-I, suggesting it does not require a co-administered inhibitor.[3] However, this assertion is challenged by in vivo pharmacokinetic data.
The Case of Ritipenem: Re-evaluating DHP-I Stability
A study in rats demonstrated that when Ritipenem was administered with cilastatin, the urinary recovery of the active drug increased from 35.3% to 49.4%.[3] Similarly, a human study involving the intravenous co-administration of Ritipenem with an imipenem-cilastatin combination resulted in a significant increase in the urinary recovery of Ritipenem from 36.9% to 80.7%.[3] This increased recovery in the presence of a DHP-I inhibitor is indicative of enzymatic degradation of Ritipenem in the kidneys. One publication has noted that orally administered penems, including ritipenem acoxil, are relatively sensitive to DHP-I.
Table 1: In Vivo Urinary Recovery of Ritipenem With and Without a DHP-I Inhibitor
| Species | Administration Route | Ritipenem Alone (% Urinary Recovery) | Ritipenem + DHP-I Inhibitor (% Urinary Recovery) | Reference |
| Rat | - | 35.3% | 49.4% (with Cilastatin) | [3] |
| Human | Intravenous | 36.9% | 80.7% (with Imipenem-Cilastatin) | [3] |
Comparative Stability of Carbapenems Against DHP-I
To contextualize the stability of Ritipenem, it is useful to compare it with other carbapenems for which quantitative data are available. The stability of these drugs against DHP-I varies significantly and is a key differentiating feature.
Table 2: Comparative Stability of Various Carbapenems against Human Renal Dehydropeptidase-I
| Carbapenem | Stability Metric | Value | Reference |
| Imipenem | % Residual Activity (4h incubation) | 0.1% | [4] |
| V_max_/K_m_ | 6.24 | [5] | |
| K_i (µM) | 0.07 ± 0.02 | [5] | |
| Meropenem | % Residual Activity (4h incubation) | 28.7% | [4] |
| V_max_/K_m_ | 2.41 | [5] | |
| K_i (µM) | 0.21 ± 0.04 | [5] | |
| Panipenem | % Residual Activity (4h incubation) | 4.3% | [4] |
| LJC 10,627 | % Residual Activity (4h incubation) | 95.6% | [4] |
| DA-1131 | V_max_/K_m_ | 1.39 | [5] |
| K_i (µM) | 0.35 ± 0.01 | [5] |
*V_max_/K_m_ serves as an index of the enzyme's preference for the substrate; a lower value indicates greater stability.
Experimental Protocols for Assessing DHP-I Stability
The following is a generalized protocol for the in vitro assessment of carbapenem stability against DHP-I, based on methodologies described in the literature.[5][6]
Materials and Reagents
-
Carbapenem standard
-
Purified or partially purified DHP-I from human or porcine renal cortex
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer (pH 7.1)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of UV wavelength measurement
-
Quartz cuvettes
-
High-Performance Liquid Chromatography (HPLC) system
Enzyme Preparation
-
DHP-I can be purified from human or animal (e.g., porcine) renal cortex.
-
The tissue is homogenized, and the enzyme is solubilized from the membrane fraction using a detergent such as Triton X-100 or through butanol extraction.
-
Further purification can be achieved through techniques like ion-exchange, size-exclusion, and affinity chromatography to achieve a desired level of purity.[4]
-
Protein concentration is determined using a standard method, such as the Bradford assay, with BSA as a standard.
Spectrophotometric Enzyme Assay
This assay measures the hydrolysis of the β-lactam ring, which results in a change in UV absorbance.
-
Prepare a reaction mixture in a quartz cuvette containing MOPS buffer (pH 7.1).
-
Add the carbapenem substrate to the reaction mixture. Substrate concentrations are typically varied over a range (e.g., 1.25 to 3.3 mM) to determine kinetic parameters.
-
Initiate the reaction by adding a known amount (e.g., 1 µg) of purified DHP-I.
-
Immediately measure the decrease in absorbance at the λ_max_ of the carbapenem (typically around 298 nm) over a set period (e.g., 2.5 minutes) at a controlled temperature (e.g., 37°C).
-
The initial velocity of the reaction is calculated from the rate of change in absorbance, using the molar extinction coefficient of the specific carbapenem.
HPLC Assay for Residual Drug
This method directly measures the amount of intact carbapenem remaining after incubation with DHP-I.
-
Incubate the carbapenem with the DHP-I enzyme preparation at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 4 hours).
-
Stop the reaction, for example, by protein precipitation with an organic solvent.
-
Centrifuge the sample to remove precipitated protein.
-
Analyze the supernatant using a validated reverse-phase HPLC method to quantify the concentration of the remaining intact carbapenem.
-
The percentage of residual activity is calculated by comparing the concentration of the carbapenem in the enzyme-treated sample to that in a control sample without the enzyme.
Data Analysis
-
Kinetic Parameters: From the spectrophotometric assay, Michaelis-Menten kinetic parameters (K_m_ and V_max_) can be determined by plotting the initial reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation. Lineweaver-Burk plots can also be used for this purpose. The catalytic efficiency (V_max_/K_m_) is then calculated.
-
Inhibition Constant (K_i_): To determine the K_i_ for a competitive inhibitor like cilastatin, the enzyme assay is performed with varying concentrations of the substrate and the inhibitor.
Visualizations
References
- 1. Biochemical Characterization of Novel Tetrahydrofuranyl 1β-Methylcarbapenems: Stability to Hydrolysis by Renal Dehydropeptidases and Bacterial β-Lactamases, Binding to Penicillin Binding Proteins, and Permeability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of human renal dehydropeptidase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity purification of renal dipeptidase solubilized with detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of human renal dehydropeptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
The Bactericidal and Bacteriolytic Activity of Ritipenem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritipenem is a broad-spectrum carbapenem antibiotic with demonstrated bactericidal and, in specific instances, bacteriolytic activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through covalent binding to essential penicillin-binding proteins (PBPs).[3] This technical guide provides an in-depth overview of the bactericidal and bacteriolytic properties of Ritipenem, presenting available quantitative data, detailed experimental protocols for its evaluation, and visualizations of the underlying mechanisms and workflows.
Introduction
Ritipenem is a synthetic penem antibiotic, the active form of the orally available prodrug Ritipenem Acoxil.[1][3] It exhibits a broad spectrum of activity, including against many β-lactamase-producing strains, making it an agent of interest in the context of rising antimicrobial resistance.[1][4] Understanding the nuances of its bactericidal (ability to kill bacteria) and bacteriolytic (ability to lyse bacteria) activities is crucial for its potential clinical application and further development. This guide summarizes the current knowledge on these core activities of Ritipenem.
Quantitative Antimicrobial Activity
The in vitro activity of Ritipenem has been evaluated against a comprehensive panel of clinical isolates. The following tables summarize the available quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. While extensive Minimum Bactericidal Concentration (MBC) and time-kill kinetic data for Ritipenem are not widely published, this guide provides insights into its bactericidal nature based on available literature.
Minimum Inhibitory Concentrations (MICs)
The MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates) for Ritipenem against a variety of clinically relevant bacteria are presented in Table 1.
| Bacterial Species | Number of Strains | MIC₉₀ (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (Methicillin-Susceptible) | 50 | 0.39 |
| Staphylococcus aureus (Methicillin-Resistant) | 48 | >100 |
| Coagulase-Negative Staphylococci | 41 | 50 |
| Streptococcus pneumoniae | 24 | 0.39 |
| Streptococcus pyogenes | 50 | 0.05 |
| Enterococcus faecalis | 39 | 6.25 |
| Enterococcus faecium | 40 | >100 |
| Gram-Negative Aerobes | ||
| Escherichia coli | 51 | 1.56 |
| Klebsiella pneumoniae | 50 | 0.39 |
| Proteus mirabilis | 50 | 1.56 |
| Proteus vulgaris | 35 | 1.56 |
| Providencia rettgeri | 27 | 50 |
| Serratia marcescens | 50 | 100 |
| Enterobacter cloacae | 50 | 12.5 |
| Citrobacter freundii | 50 | 25 |
| Acinetobacter calcoaceticus | 49 | 3.13 |
| Pseudomonas aeruginosa | 50 | >100 |
| Burkholderia cepacia | 40 | 25 |
| Xanthomonas maltophilia | 50 | >100 |
| Haemophilus influenzae (Ampicillin-Resistant) | 26 | 0.78 |
| Anaerobes | ||
| Bacteroides fragilis | 40 | 0.39 |
Data sourced from "In vitro antibacterial activity of ritipenem acoxil" (1995).[4]
Minimum Bactericidal Concentrations (MBCs) and Bactericidal Activity
Time-Kill Kinetics
Time-kill assays provide a dynamic picture of an antibiotic's bactericidal or bacteriostatic effects over time. Studies have shown that Ritipenem demonstrates dose-related bactericidal activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Serratia marcescens, Acinetobacter calcoaceticus, and Moraxella catarrhalis.[2] Against Haemophilus influenzae, Ritipenem has been shown to be highly bacteriolytic, leading to a rapid decrease in culture turbidity and morphological changes indicative of cell destruction.[5]
While specific time-kill curve data for Ritipenem against S. aureus and E. coli are not detailed in the available literature, a typical bactericidal profile would show a significant (≥3-log₁₀) reduction in viable cell count (CFU/mL) within a defined period, usually 24 hours, at concentrations at or above the MIC.
Mechanism of Action: Interaction with Penicillin-Binding Proteins (PBPs)
Like other β-lactam antibiotics, Ritipenem's bactericidal activity stems from its ability to interfere with the synthesis of the bacterial cell wall. It achieves this by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Ritipenem has shown a high affinity for specific PBPs in different bacteria:
-
Escherichia coli : The primary target is PBP2, with PBP3 also being a significant target in Enterobacteriaceae.[3]
-
Staphylococcus aureus : It demonstrates affinity for PBP2 in methicillin-susceptible strains and PBP2a (also known as PBP2') in methicillin-resistant strains, although its activity against MRSA is limited.[3][4]
-
Haemophilus influenzae : Ritipenem exhibits a particularly high affinity for PBP1b, which is associated with its potent bacteriolytic activity against this organism. The preferential inactivation of PBP1b is believed to be crucial for inducing cell lysis.[5]
The following diagram illustrates the general mechanism of action of Ritipenem.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the bactericidal and bacteriolytic activity of Ritipenem.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Methodology:
-
Preparation of Ritipenem Stock: A stock solution of Ritipenem is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.
-
Preparation of Inoculum: The test bacterium is cultured on an appropriate agar medium. Several colonies are used to inoculate a broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution: In a 96-well microtiter plate, serial twofold dilutions of Ritipenem are prepared in CAMHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of Ritipenem that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC assay to determine the concentration of the antibiotic that results in bacterial death.
Methodology:
-
From MIC Plate: Following the determination of the MIC, an aliquot (typically 10-100 µL) is taken from each well of the microtiter plate that shows no visible growth.
-
Plating: The aliquot is spread onto a non-selective agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.
Time-Kill Kinetic Assay
This assay assesses the rate of bactericidal activity of an antibiotic over time.
Methodology:
-
Inoculum Preparation: A bacterial culture is grown to the logarithmic phase of growth and diluted to a standardized concentration (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth medium.
-
Exposure: The bacterial suspension is added to flasks containing pre-warmed broth with Ritipenem at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control flask without the antibiotic.
-
Sampling: The flasks are incubated with agitation at 37°C. At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each flask.
-
Viable Cell Counting: The samples are serially diluted, plated on agar, and incubated for 18-24 hours. The number of colonies is then counted to determine the CFU/mL at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Penicillin-Binding Protein (PBP) Affinity Assay (Competitive)
This assay is used to determine the affinity of Ritipenem for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., radiolabeled or fluorescently tagged penicillin) for binding to the PBPs.
Methodology:
-
Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a cell membrane fraction containing the PBPs.
-
Competitive Binding: The membrane preparation is incubated with various concentrations of Ritipenem for a set period to allow binding to the PBPs.
-
Labeling: A saturating concentration of a labeled β-lactam (e.g., [³H]-benzylpenicillin) is then added and incubated to label any PBPs not bound by Ritipenem.
-
SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: The gel is treated for fluorography, dried, and exposed to X-ray film to visualize the labeled PBP bands.
-
Analysis: The intensity of the bands is quantified. The concentration of Ritipenem that inhibits 50% of the binding of the labeled β-lactam to a specific PBP is determined and reported as the IC₅₀ value.
Conclusion
Ritipenem demonstrates potent bactericidal activity against a broad spectrum of clinically relevant bacteria, with particularly noteworthy bacteriolytic effects against Haemophilus influenzae. Its mechanism of action, centered on the inhibition of key penicillin-binding proteins, underscores its efficacy as a β-lactam antibiotic. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of Ritipenem and other novel antimicrobial agents. Further studies to elucidate detailed time-kill kinetics and MBC values across a wider range of pathogens will be valuable in fully characterizing its bactericidal profile.
References
- 1. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
The Enduring Power and Emerging Challenges of Carbapenems: A Technical Guide to Their Broad-Spectrum Activity
For Researchers, Scientists, and Drug Development Professionals
Carbapenems stand as a cornerstone of modern antimicrobial therapy, prized for their exceptionally broad spectrum of activity against a wide array of bacterial pathogens. This technical guide delves into the core principles of carbapenem action, offering a detailed examination of their mechanism, spectrum of activity, and the ever-growing challenge of resistance. This document is intended to serve as a comprehensive resource, providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid in research and development efforts.
Mechanism of Action: A Potent Disruption of Bacterial Cell Wall Synthesis
Carbapenems, like other β-lactam antibiotics, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] Their primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, the structural backbone of the cell wall.[3][4][5] By binding to and acylating the active site of PBPs, carbapenems effectively halt cell wall construction, leading to cell lysis and bacterial death.[1][3] The unique stereochemistry of the carbapenem core structure, particularly the trans-configuration of the hydroxyethyl side chain, confers significant stability against many bacterial β-lactamases, enzymes that can inactivate other β-lactam antibiotics.[1][5]
Spectrum of Activity: A Wide Net Against Diverse Pathogens
Carbapenems are renowned for their extensive spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[1][2][4][6] This makes them invaluable in the empirical treatment of severe, hospital-acquired infections where the causative agent is unknown.[7]
Gram-Positive Activity: Carbapenems are generally effective against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[2] However, their activity against methicillin-resistant Staphylococcus aureus (MRSA) and most enterococci is limited due to alterations in PBPs that reduce binding affinity.[2]
Gram-Negative Activity: The true strength of carbapenems lies in their potent activity against a wide range of Gram-negative bacteria, including most Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Pseudomonas aeruginosa, and Acinetobacter baumannii.[2][6] They are often effective against strains that produce extended-spectrum β-lactamases (ESBLs).[2]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of common carbapenems against a selection of clinically relevant Gram-positive and Gram-negative bacteria. MIC values are presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 1: In Vitro Activity of Carbapenems against Gram-Positive Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Imipenem | 0.06 | 0.12 |
| Meropenem | 0.03 | 0.06 | |
| Doripenem | 0.015 | 0.03 | |
| Ertapenem | 0.03 | 0.06 | |
| Streptococcus pneumoniae | Imipenem | ≤0.06 | 0.12 |
| Meropenem | ≤0.06 | 0.12 | |
| Doripenem | ≤0.03 | 0.06 | |
| Ertapenem | ≤0.03 | 0.06 | |
| Enterococcus faecalis | Imipenem | 4 | 16 |
| Meropenem | 8 | 32 | |
| Doripenem | 4 | 16 | |
| Ertapenem | 16 | >32 |
Data compiled from various sources. Actual MIC values may vary depending on the specific strain and testing methodology.
Table 2: In Vitro Activity of Carbapenems against Gram-Negative Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Imipenem | 0.12 | 0.25 |
| Meropenem | 0.03 | 0.06 | |
| Doripenem | 0.06 | 0.12 | |
| Ertapenem | 0.03 | 0.06 | |
| Klebsiella pneumoniae | Imipenem | 0.25 | 1 |
| Meropenem | 0.06 | 0.25 | |
| Doripenem | 0.12 | 0.5 | |
| Ertapenem | 0.06 | 0.25 | |
| Pseudomonas aeruginosa | Imipenem | 2 | 8 |
| Meropenem | 0.5 | 4 | |
| Doripenem | 0.25 | 2 | |
| Ertapenem | 8 | >32 | |
| Acinetobacter baumannii | Imipenem | 1 | 8 |
| Meropenem | 1 | 16 | |
| Doripenem | 0.5 | 4 | |
| Ertapenem | 2 | 16 |
Data compiled from various sources. Actual MIC values may vary depending on the specific strain and testing methodology.
Mechanisms of Resistance: A Growing Threat
The clinical utility of carbapenems is increasingly threatened by the emergence and spread of resistance. The primary mechanisms of carbapenem resistance in Gram-negative bacteria are:
-
Enzymatic Degradation: The production of carbapenemases, a class of β-lactamases capable of hydrolyzing carbapenems, is the most significant mechanism of resistance.[3][8][9] These enzymes are often encoded on mobile genetic elements, facilitating their rapid dissemination.[8][9]
-
Reduced Permeability: Alterations in or loss of outer membrane porins, such as OprD in P. aeruginosa, restrict the entry of carbapenems into the bacterial cell, thereby reducing their access to PBP targets.[3][9][10]
-
Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport carbapenems out of the bacterial cell, preventing them from reaching inhibitory concentrations.[3][9][11]
-
Target Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, leading to decreased susceptibility.[1][11]
Signaling Pathways in Carbapenem Resistance
The expression of resistance determinants is often tightly regulated by complex signaling networks, such as two-component systems (TCSs). In P. aeruginosa, TCSs like PhoPQ and PmrAB can be activated in response to environmental cues, leading to modifications of the lipopolysaccharide (LPS) that reduce the binding of certain antibiotics and contribute to resistance.
Figure 1: Simplified PhoPQ/PmrAB signaling pathway in P. aeruginosa.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate determination of carbapenem susceptibility is critical for guiding clinical therapy and for research purposes. The following are detailed protocols for two standard methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test.
Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Carbapenem antibiotic stock solution (e.g., meropenem, imipenem)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Aseptically prepare a series of two-fold dilutions of the carbapenem in CAMHB in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculate the Plate:
-
Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye.
-
Figure 2: Workflow for broth microdilution MIC determination.
Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar (MHA) plates (150 mm)
-
Carbapenem antibiotic disks (e.g., meropenem 10 µg, imipenem 10 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
-
Inoculate the Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Apply Antibiotic Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the carbapenem disks onto the agar surface, ensuring they are firmly in contact with the agar. Disks should be spaced at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters, including the diameter of the disk.
-
Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. microbenotes.com [microbenotes.com]
- 4. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Disarming the virulence arsenal of Pseudomonas aeruginosa by blocking two-component system signaling - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02496K [pubs.rsc.org]
- 7. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolabtests.com [biolabtests.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Ritipenem analysis.
Application Note and Protocol for the HPLC Analysis of Ritipenem
Disclaimer: The following High-Performance Liquid Chromatography (HPLC) method is based on established and validated protocols for Ertapenem, a structurally related carbapenem antibiotic. This information is provided as a starting point for the development of a specific analytical method for Ritipenem. The presented method will require optimization and full validation for the analysis of Ritipenem to ensure accuracy, precision, and reliability for its intended purpose.
Introduction
Ritipenem is a broad-spectrum carbapenem antibiotic. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations, for quality control, and in biological matrices for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of carbapenems due to its specificity, sensitivity, and robustness.[1] This application note provides a detailed protocol for the determination of Ritipenem based on a validated HPLC method for Ertapenem.
Principle
The method utilizes reversed-phase HPLC (RP-HPLC) to separate Ritipenem from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is based on the peak area of the analyte compared to a standard of known concentration.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point and are based on methods developed for Ertapenem.[2][3]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Isocratic Pumping System |
| Column | Pronto SIL® C18 (300 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol and acidified water (pH 4.0 with orthophosphoric acid) in a gradient or isocratic mode. A starting point could be a mixture of 0.01M Potassium di-hydrogen phosphate, Water, and Acetonitrile (25:50:25 v/v/v).[3] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 224 nm[2] |
| Run Time | Approximately 15 minutes[3] |
Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare the chosen mobile phase by accurately mixing the specified volumes of solvents. Degas the mobile phase using an ultrasonic bath or vacuum filtration before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of Ritipenem reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 5 - 120 µg/mL).[2]
Sample Preparation
The sample preparation method will depend on the matrix.
-
For Pharmaceutical Formulations (e.g., powder for injection):
-
Reconstitute the product as directed.
-
Dilute an accurately measured volume of the reconstituted solution with the mobile phase to obtain a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: Add a precipitating agent like methanol or acetonitrile to the plasma sample (e.g., in a 2:1 ratio of solvent to plasma).[5]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
-
Data Presentation
The following tables summarize the expected performance characteristics of a validated HPLC method for a carbapenem antibiotic, which should be established during method validation for Ritipenem.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 3: Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity Range | 5.00 - 120.00 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 1.60 µg/mL[2] |
| Limit of Quantification (LOQ) | 4.85 µg/mL[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of Ritipenem.
Caption: Experimental workflow for the HPLC analysis of Ritipenem.
The following diagram illustrates a logical relationship for method validation.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
- 1. A Critical Review of Analytical Methods for Determination of Ertapenem Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 3. jst.org.in [jst.org.in]
- 4. nacalai.com [nacalai.com]
- 5. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Ritipenem Acoxil in Murine Models of Respiratory Tract Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ritipenem acoxil is an orally administered prodrug of the carbapenem antibiotic, ritipenem.[1] Following oral absorption, it is rapidly hydrolyzed to its active form, ritipenem, which exhibits a broad spectrum of antibacterial activity against common respiratory pathogens. While extensive clinical data exists for its use in human respiratory tract infections, detailed studies in murine models are not extensively documented in publicly available literature. These application notes provide a synthesized protocol for the evaluation of ritipenem acoxil in a murine model of respiratory tract infection, based on established methodologies for similar compounds and the known pharmacokinetic properties of ritipenem.
Physicochemical and Pharmacokinetic Properties of Ritipenem
| Property | Description | Reference |
| Drug Class | Carbapenem antibiotic | [1] |
| Formulation | Acoxil ester prodrug (Ritipenem acoxil) | [1] |
| Active Moiety | Ritipenem | [1] |
| Administration | Oral | [1][2] |
| Bioavailability (Human) | Approximately 30-40% | [1] |
| Half-life (Ritipenem in plasma, Human) | ~0.7 hours | [2] |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), with a primary target of PBP2 in E. coli. | [1] |
| Elimination | Primarily renal excretion. | [1] |
Efficacy in Human Clinical Trials (for reference)
A double-blind comparative study in patients with chronic lower respiratory tract infections demonstrated the clinical efficacy of ritipenem acoxil.
| Parameter | Ritipenem Acoxil Group | Control Group (Cefotiam Hexetil) | p-value | Reference |
| Dosage | 200 mg, t.i.d. for 14 days | 400 mg, t.i.d. for 14 days | N/A | [3] |
| Clinical Efficacy Rate (Excellent + Good) | 85.3% (64/75) | 80.3% (61/76) | Not significant | [3] |
| Bacterial Eradication Rate | 50.0% (13/26) | 75.0% (18/24) | Not significant | [3] |
| Incidence of Side Effects | 11.0% | 10.9% | Not significant | [3] |
Experimental Protocol: Murine Model of Pneumonia
This protocol describes a generalized approach for establishing a murine model of bacterial pneumonia and assessing the efficacy of ritipenem acoxil.
Materials and Reagents
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Bacterial strain (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae)
-
Bacterial growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Ritipenem acoxil
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile phosphate-buffered saline (PBS)
-
Surgical tools for dissection
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Experimental Workflow Diagram
Caption: Workflow for a murine pneumonia model to evaluate Ritipenem acoxil.
Detailed Methodology
a. Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
b. Bacterial Inoculum Preparation:
-
Culture the selected bacterial strain to mid-logarithmic phase in an appropriate broth.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 10^7 - 10^8 CFU/mL). The final concentration should be determined in pilot studies to establish a non-lethal but robust infection.
c. Infection:
-
Anesthetize the mice using a suitable method.
-
Instill a defined volume (e.g., 20-50 µL) of the bacterial suspension into the nares (intranasal) or directly into the trachea (intratracheal) of the anesthetized mouse.
d. Drug Preparation and Administration:
-
Prepare a suspension of ritipenem acoxil in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
At a predetermined time post-infection (e.g., 2-4 hours), begin treatment.
-
Administer the ritipenem acoxil suspension or vehicle control to the respective groups via oral gavage. The dosing regimen (e.g., twice or three times daily) should be based on the short half-life of ritipenem.
e. Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.
-
At specified time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice from each group.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cytokine analysis and cell counts.
-
Aseptically harvest the lungs. Homogenize the lung tissue in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Fix a portion of the lung tissue for histopathological analysis to assess inflammation and tissue damage.
Bacterial Clearance and Host Response Pathway
Caption: Ritipenem action in the context of the host immune response to bacterial lung infection.
Conclusion
The provided protocols and data serve as a foundational guide for researchers investigating the efficacy of ritipenem acoxil in preclinical models of respiratory tract infections. While direct murine data is sparse, the established clinical efficacy and known pharmacokinetic profile of ritipenem, combined with standard murine pneumonia modeling techniques, allow for the design of robust in vivo studies. Such studies are crucial for determining optimal dosing regimens and further characterizing the therapeutic potential of this oral carbapenem.
References
- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 2. A study of the pharmacokinetics and tolerability of ritipenem acoxil in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative study on the efficacy of ritipenem acoxil and cefotiam hexetil in chronic lower respiratory tract infections by the double-blind method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Ritipenem Concentrations in Plasma and Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Ritipenem in plasma and urine samples. The methodologies outlined are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development and clinical application of this carbapenem antibiotic.
Introduction
Ritipenem is a broad-spectrum carbapenem antibiotic. Its prodrug, Ritipenem acoxil, is administered orally and is rapidly hydrolyzed to the active form, Ritipenem. Accurate measurement of Ritipenem concentrations in biological matrices like plasma and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, ensuring therapeutic efficacy, and assessing patient safety. The primary analytical methods for quantifying Ritipenem and other carbapenems are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize representative pharmacokinetic data for Ritipenem following oral administration of its prodrug, Ritipenem acoxil, to healthy volunteers.[1][2]
Table 1: Pharmacokinetic Parameters of Ritipenem in Plasma after Multiple Oral Doses of Ritipenem Acoxil (500 mg, three times daily) [1][2]
| Parameter | Value | Unit |
| Half-life (t½) | ~0.7 | hours |
| Area Under the Curve (AUC0-8h) | ~10 | mg·h/L |
| Renal Clearance (Day 1) | 132 | mL/min |
| Renal Clearance (Day 11) | 87 | mL/min |
Table 2: Ritipenem Detection Limits in Biological Samples [2]
| Matrix | Analyte | Detection Limit (mg/L) |
| Plasma | Ritipenem | 0.2 |
| Urine | Ritipenem | 3.8 |
Experimental Protocols
Two primary methods for the quantification of Ritipenem are detailed below. Method 1 describes a High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method, adapted from a clinical pharmacokinetic study of Ritipenem.[1][2] Method 2 provides a general protocol for a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is a common alternative for bioanalytical assays.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is based on the protocol used in a pharmacokinetic study of Ritipenem acoxil in healthy volunteers.[2]
1. Sample Preparation (Plasma)
-
Collect blood samples in heparinized tubes.
-
Centrifuge at 2000 x g for 10 minutes at 2-5°C to separate plasma.
-
Stabilize the plasma samples by adding a 1:1 (v/v) mixture of 0.25 M morpholinopropanesulfonate (MOPS) buffer (pH 7.1) and ethylene glycol.
-
Store stabilized plasma samples at -70°C or -80°C until analysis.
-
Prior to injection, thaw the plasma samples and perform ultrafiltration to remove proteins.
-
Dilute a 100 µL aliquot of the ultrafiltrate with 100 µL of 1 M potassium dihydrogen phosphate (KH₂PO₄) solution.
2. Sample Preparation (Urine)
-
Collect urine samples and stabilize them using the same MOPS:ethylene glycol mixture as for plasma.
-
Store stabilized urine samples at -70°C or -80°C until analysis.
-
Thaw urine samples and inject them directly into the HPLC system.
3. HPLC-UV Conditions
-
Column: Partisphere C18 reversed-phase column (110 mm x 4.6 mm i.d., 5 µm particle size) with a CO:PELL ODS precolumn.
-
Mobile Phase A: 0.05 M KH₂PO₄ adjusted to pH 2.5 with 85% H₃PO₄.
-
Mobile Phase B: 600 mL of Mobile Phase A mixed with 400 mL of acetonitrile.
-
Gradient Elution: A gradient elution program should be developed to ensure adequate separation of Ritipenem from its metabolites and endogenous matrix components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for Ritipenem (e.g., around 300 nm).
-
Injection Volume: 100 µL.
4. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of Ritipenem into blank plasma ultrafiltrate and blank urine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Construct a calibration curve by plotting the peak area of Ritipenem against its concentration.
-
Determine the concentration of Ritipenem in the unknown samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a general protocol that can be adapted for Ritipenem, offering higher sensitivity and selectivity compared to HPLC-UV.
1. Sample Preparation (Plasma and Urine)
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of Ritipenem or another carbapenem like meropenem).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Develop a gradient to achieve good peak shape and separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for Ritipenem and the internal standard need to be determined by direct infusion.
3. Method Validation
Both methods must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of Ritipenem.
Caption: HPLC-UV workflow for Ritipenem quantification.
Caption: LC-MS/MS workflow for Ritipenem quantification.
References
Application of Ritipenem in Treating Community-Acquired Pneumonia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem is a parenteral penem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its oral prodrug, ritipenem acoxil, allows for potential intravenous-to-oral switch therapy. While direct clinical trial data for the treatment of community-acquired pneumonia (CAP) is limited, this document provides a summary of the available evidence, primarily extrapolated from studies on chronic lower respiratory tract infections, and outlines potential applications and experimental protocols for research and development purposes.
Mechanism of Action
Ritipenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death. The primary targets in common CAP pathogens like Streptococcus pneumoniae are PBP2x and PBP2b.
Caption: Mechanism of Ritipenem's bactericidal action.
Efficacy and Safety Data (Extrapolated)
The following data is derived from a multi-center, double-blind comparative study of ritipenem acoxil and cefotiam hexetil in patients with chronic lower respiratory tract infections. While not specific to CAP, it provides the most relevant clinical insights available.
Table 1: Clinical Efficacy of Ritipenem Acoxil vs. Cefotiam Hexetil
| Outcome | Ritipenem Acoxil (200 mg t.i.d.) | Cefotiam Hexetil (400 mg t.i.d.) |
| Number of Evaluable Cases | 75 | 76 |
| Clinical Efficacy Rate (Excellent + Good) | 85.3% (64/75) | 80.3% (61/76) |
| Bacteriological Eradication Rate | 50.0% (13/26) | 75.0% (18/24) |
| Usefulness Rate (Markedly Useful + Useful) | 79.5% (62/78) | 76.9% (60/78) |
Table 2: Safety Profile of Ritipenem Acoxil vs. Cefotiam Hexetil
| Adverse Event | Ritipenem Acoxil (200 mg t.i.d.) | Cefotiam Hexetil (400 mg t.i.d.) |
| Number of Patients Assessed for Safety | 91 | 92 |
| Incidence of Side Effects | 11.0% (10 cases) | 10.9% (10 cases) |
| Incidence of Abnormal Laboratory Findings | 9.5% (8 cases) | 16.7% (14 cases) |
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentrations (MICs) of ritipenem against common CAP pathogens.
Materials:
-
Ritipenem analytical standard
-
Mueller-Hinton agar/broth (supplemented with 5% sheep blood for S. pneumoniae)
-
Bacterial isolates of Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, etc.
-
Microtiter plates or agar plates
-
Incubator
Protocol:
-
Prepare serial twofold dilutions of ritipenem in the appropriate broth or agar medium.
-
Inoculate the bacterial isolates at a standardized concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of ritipenem that completely inhibits visible bacterial growth.
Clinical Trial Protocol (Hypothetical for CAP)
This protocol is a proposed framework for a clinical trial to evaluate the efficacy and safety of ritipenem acoxil for the treatment of CAP, based on the design of the comparative study in chronic lower respiratory tract infections.
Caption: A workflow for a clinical trial of Ritipenem in CAP.
Study Design: A prospective, randomized, double-blind, multi-center, non-inferiority trial.
Patient Population: Adult patients with a clinical and radiological diagnosis of mild-to-moderate CAP.
Intervention:
-
Experimental Arm: Ritipenem acoxil (e.g., 200 mg orally three times daily).
-
Control Arm: Standard-of-care oral antibiotic for CAP (e.g., amoxicillin or a macrolide).
Duration of Treatment: 7 to 14 days, depending on clinical response.
Primary Endpoint: Clinical cure rate at the test-of-cure visit (e.g., 7-14 days after the end of therapy).
Secondary Endpoints:
-
Bacteriological eradication rate.
-
Time to clinical stability.
-
Incidence of adverse events.
-
Changes in laboratory parameters.
Inclusion Criteria:
-
Age ≥ 18 years.
-
Clinical diagnosis of CAP (e.g., new onset of cough, fever, purulent sputum, pleuritic chest pain).
-
Radiographic evidence of a new infiltrate.
-
Informed consent.
Exclusion Criteria:
-
Severe CAP requiring intensive care.
-
Known hypersensitivity to β-lactam antibiotics.
-
Pregnancy or lactation.
-
Significant renal or hepatic impairment.
Logical Framework for Antibiotic Selection in CAP
The decision to use a penem antibiotic like ritipenem in CAP would depend on several factors, including the severity of the illness, local resistance patterns, and patient-specific factors.
Caption: Decision-making in CAP antibiotic selection.
Disclaimer
The information provided in these application notes and protocols is for research and informational purposes only. The application of Ritipenem for community-acquired pneumonia has not been extensively studied, and the data presented is largely extrapolated from studies on other respiratory tract infections. Clinicians should refer to current clinical practice guidelines for the treatment of CAP. Further research is required to establish the definitive role of Ritipenem in the management of CAP.
Application Notes and Protocols for Clinical Trial Design of New Penem Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Penem Antibiotics and Clinical Trial Imperatives
Penem antibiotics are a class of β-lactam antibiotics characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial survival.[2][3] Like other β-lactams, penems target and acylate penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[1][2] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[2] The emergence of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents, and penems represent a promising therapeutic class.[4]
The clinical evaluation of new penem antibiotics requires a meticulously designed series of clinical trials to establish their safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided guidance on the design of these trials, often recommending a non-inferiority trial design for pivotal Phase 3 studies when an effective standard-of-care treatment exists.[5][6] This document provides a detailed overview of the key considerations and protocols for designing and conducting clinical trials for new penem antibiotics.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Penem antibiotics exert their bactericidal effect by interrupting the synthesis of the bacterial cell wall. The primary target of this action is the final step of peptidoglycan synthesis, which is catalyzed by PBPs.
A key mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[7]
Clinical Trial Workflow for a New Penem Antibiotic
The clinical development of a new penem antibiotic follows a structured, multi-phase process designed to rigorously evaluate its safety and efficacy before it can be approved for widespread clinical use.[8]
Experimental Protocols
Phase 1 Clinical Trial Protocol: Single and Multiple Ascending Dose Study
Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of a new penem antibiotic in healthy adult subjects.[9][10]
Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
Population: Healthy adult volunteers (typically 18-55 years old) with no clinically significant abnormalities.
Methodology:
-
Single Ascending Dose (SAD) Phase:
-
Sequential cohorts of subjects will be enrolled.
-
Within each cohort, subjects will be randomized to receive a single dose of the new penem antibiotic or placebo.
-
Dose escalation to the next cohort will occur after a safety review of the preceding cohort.
-
-
Multiple Ascending Dose (MAD) Phase:
-
Sequential cohorts of subjects will be enrolled.
-
Within each cohort, subjects will be randomized to receive multiple doses of the new penem antibiotic or placebo over a specified period (e.g., 7-14 days).
-
Dose escalation will proceed after a safety and PK review of the previous cohort.
-
Data Presentation:
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Primary Endpoints | Incidence and severity of adverse events (AEs), Dose-limiting toxicities (DLTs) | Incidence and severity of AEs, DLTs |
| Secondary Endpoints | Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2 | Cmax,ss, Cmin,ss, Tmax,ss, AUC(0-τ),ss, t1/2, Accumulation ratio |
| Exploratory Endpoints | Effect on vital signs, ECGs, and laboratory parameters | Effect on vital signs, ECGs, and laboratory parameters |
Phase 2 Clinical Trial Protocol: Dose-Ranging and Efficacy Study
Objective: To evaluate the efficacy, safety, and dose-response of the new penem antibiotic in patients with a specific infection (e.g., complicated urinary tract infection - cUTI).[11][12]
Design: A randomized, double-blind, active-controlled, dose-ranging study.
Population: Adult patients with a clinical diagnosis of cUTI and a qualifying uropathogen.
Methodology:
-
Patients will be randomized to one of several dose regimens of the new penem antibiotic or a standard-of-care active comparator.
-
Treatment will be administered for a predefined duration (e.g., 7-10 days).
-
Clinical and microbiological assessments will be performed at baseline, during treatment, at the end of therapy (EOT), and at a test-of-cure (TOC) visit.
Data Presentation:
| Parameter | Dose 1 | Dose 2 | Dose 3 | Active Comparator |
| Primary Endpoint | Clinical and microbiological success rate at TOC | |||
| Secondary Endpoints | Clinical success rate at EOT, Microbiological eradication rate at EOT and TOC, Time to symptom resolution, Incidence of AEs | |||
| Exploratory Endpoints | Development of resistance, PK/PD target attainment analysis |
Phase 3 Clinical Trial Protocol: Non-Inferiority Study for Complicated Urinary Tract Infection (cUTI)
Objective: To demonstrate that the efficacy of the new penem antibiotic is non-inferior to a standard-of-care active comparator for the treatment of cUTI.[13][14][15]
Design: A randomized, double-blind, double-dummy, active-controlled, non-inferiority trial.
Population: Adult patients with a clinical diagnosis of cUTI, including acute pyelonephritis, and a qualifying uropathogen susceptible to the active comparator.
Methodology:
-
Eligible patients will be randomized in a 1:1 ratio to receive either the new penem antibiotic or the active comparator for a fixed duration (e.g., 7-14 days).
-
A double-dummy design will be used to maintain blinding if the routes of administration or dosing frequencies differ between the investigational drug and the comparator.
-
The primary efficacy endpoint will be assessed at the TOC visit (typically 5-9 days after the last dose of study drug).
-
A pre-specified non-inferiority margin (e.g., -10% or -12.5%) will be used to determine non-inferiority.[5]
Data Presentation:
| Endpoint | New Penem Antibiotic (N=xxx) | Active Comparator (N=xxx) | Difference (95% CI) |
| Primary Efficacy Endpoint | |||
| Composite Clinical and Microbiological Success at TOC | |||
| Key Secondary Endpoints | |||
| Clinical Success at TOC | |||
| Microbiological Eradication at TOC | |||
| All-cause Mortality | |||
| Incidence of Serious Adverse Events |
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
For β-lactam antibiotics, including penems, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[16] Establishing the optimal PK/PD target is crucial for dose selection and ensuring maximal bactericidal activity while minimizing the potential for resistance development.
Table of Key PK/PD Parameters for Penem Antibiotics
| Parameter | Description | Typical Target for Penems |
| %fT>MIC | Percentage of the dosing interval that the free drug concentration is above the MIC. | ≥ 40-50% |
| Cmax/MIC | Ratio of the maximum free drug concentration to the MIC. | Not the primary driver of efficacy. |
| AUC/MIC | Ratio of the area under the free drug concentration-time curve to the MIC. | Not the primary driver of efficacy. |
References
- 1. microbenotes.com [microbenotes.com]
- 2. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Biapenem? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. fda.gov [fda.gov]
- 7. cmpt.ca [cmpt.ca]
- 8. crestonepharma.com [crestonepharma.com]
- 9. quanticate.com [quanticate.com]
- 10. Phase 1 Clinical Trial Study Design - BioPharma Services [biopharmaservices.com]
- 11. Phase II Clinical Trial Overview: Efficacy, Safety, and Design Principles - Creative Proteomics [creative-proteomics.com]
- 12. Antibiotics in phase II and III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 3 adaptive trial design options in treatment of complicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Heterogeneity of Recent Phase 3 Complicated Urinary Tract Infection Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Determination of Carbapenems by UV Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, making them crucial in the treatment of severe bacterial infections. The quantitative determination of these drugs in pharmaceutical formulations and biological fluids is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the analysis of carbapenems. This document provides detailed application notes and protocols for the determination of various carbapenems using UV spectrophotometry.
Principle of UV Spectrophotometry for Carbapenem Determination
UV-Visible spectrophotometry is based on the principle that many organic molecules, including carbapenems, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law. By measuring the absorbance of a sample at a specific wavelength (λmax), the concentration of the carbapenem can be determined.
Caption: Beer-Lambert Law Principle.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UV spectrophotometric determination of various carbapenems.
| Carbapenem | Wavelength (λmax) | Solvent/Medium | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Meropenem | 298 nm | Water | 5-40 | 0.187 | 0.569 | [1][2] |
| Meropenem | 305 nm | Chloroform | 5-40 | - | - | [3][4] |
| Imipenem | 295 nm | Methanol | - | - | - | [3][4] |
| Imipenem | 318 nm (First Derivative) | - | 14-42 | - | - | [5] |
| Ertapenem | 294 nm | Borate Buffer (pH 7.6-10.5) | 12-100 | - | - | [6] |
| Doripenem | 298 nm | Water | - | - | - | [7][8] |
| Doripenem | 324 nm (First Derivative) | - | 4.2-113 | 0.0076 | 0.045 | [9] |
| Doripenem | 417 nm (with Bromo Cresol Purple) | Dichloromethane | - | 0.10 | 0.165 | [10] |
| Doripenem | 560 nm (with Methylene Violet) | Chloroform | - | 0.70 | 2.31 | [10] |
Experimental Protocols
The following are generalized protocols for the determination of carbapenems using UV spectrophotometry. Specific parameters should be optimized based on the instrument and the specific carbapenem being analyzed.
Preparation of Stock and Standard Solutions
Objective: To prepare a concentrated stock solution of the carbapenem standard and a series of less concentrated standard solutions for calibration.
Materials:
-
Carbapenem reference standard
-
Appropriate solvent (e.g., distilled water, methanol)
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
Protocol:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the carbapenem reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This will be your stock solution.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to create working standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL). For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
Sample Preparation
Objective: To prepare the carbapenem-containing sample for analysis.
Materials:
-
Carbapenem formulation (e.g., powder for injection)
-
Appropriate solvent
-
Volumetric flasks
-
Syringe filters (if necessary)
Protocol:
-
Accurately weigh a portion of the powdered formulation equivalent to a known amount of the carbapenem (e.g., 10 mg).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a portion of the solvent and sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent.
-
If the solution is not clear, filter it through a suitable syringe filter.
-
Further dilute the sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.
Spectrophotometric Measurement
Objective: To measure the absorbance of the standard and sample solutions.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength of maximum absorbance (λmax) for the carbapenem being analyzed (refer to the table above).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each of the working standard solutions and the prepared sample solution. Record the absorbance values.
Data Analysis and Quantification
Objective: To determine the concentration of the carbapenem in the sample.
Protocol:
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R²) should be close to 1 (typically > 0.999) for a good linear fit.
-
Quantification: Use the equation of the calibration curve to calculate the concentration of the carbapenem in the sample solution from its measured absorbance.
-
Final Calculation: Account for any dilution factors used during sample preparation to determine the final concentration of the carbapenem in the original formulation.
Experimental Workflow
The general workflow for the UV spectrophotometric determination of carbapenems is illustrated below.
Caption: Carbapenem Analysis Workflow.
Method Validation
To ensure the reliability of the results, the developed UV spectrophotometric method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
UV spectrophotometry provides a straightforward and accessible analytical technique for the quantitative determination of carbapenems. The methods are rapid, require minimal sample preparation, and are cost-effective, making them suitable for routine quality control analysis in the pharmaceutical industry. Proper method development and validation are crucial to ensure accurate and reliable results.
References
- 1. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. isca.me [isca.me]
- 4. isca.me [isca.me]
- 5. Determination of imipenem and cilastatin sodium in Primaxin by first order derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. The UV-derivative spectrophotometry for the determination of doripenem in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Studying the Pharmacokinetics of Oral Carbapenems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the pharmacokinetics of oral carbapenems. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing robust pharmacokinetic studies for this important class of antibiotics.
Introduction to Oral Carbapenem Pharmacokinetics
Carbapenems are a class of broad-spectrum β-lactam antibiotics with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Historically, carbapenems have been limited to intravenous administration due to poor oral bioavailability.[2] The development of oral carbapenems, often as prodrugs, represents a significant advancement in the treatment of multidrug-resistant infections, allowing for outpatient therapy and reducing healthcare costs.[3][4]
Studying the pharmacokinetics of these oral agents is crucial to ensure they achieve adequate systemic concentrations to be effective against target pathogens. Key pharmacokinetic parameters of interest include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and bioavailability.
Key Oral Carbapenems and their Pharmacokinetic Profiles
Several oral carbapenems are in various stages of development and clinical use. The following table summarizes key pharmacokinetic parameters for three prominent oral carbapenems: tebipenem pivoxil, faropenem medoxomil, and sulopenem etzadroxil.
| Parameter | Tebipenem Pivoxil Hydrobromide | Faropenem Medoxomil | Sulopenem Etzadroxil/Probenecid |
| Active Moiety | Tebipenem | Faropenem | Sulopenem |
| Bioavailability | ~60%[3] | 70-80%[5][6] | 20-34% (fasted), increased with food and probenecid[3] |
| Cmax (dose) | 21.4 µg/mL (600 mg)[2] | 6.2 µg/mL (300 mg sodium salt), 13.8 µg/mL (300 mg medoxomil)[5] | Varies with food and probenecid |
| Tmax | ~0.5-0.67 hours[7] | Not specified | Not specified |
| AUC (dose) | 21.4 µg·hr/mL (600 mg)[2] | 11.73 µg·hr/mL (300 mg sodium salt)[5] | 4.55 µg·hr/mL (500 mg, fed)[2] |
| Protein Binding | ~10%[8] | 90-95%[5][6] | 60-70%[8] |
| Half-life (t1/2) | ~1 hour[8] | ~1 hour[5] | ~1 hour[8] |
| Elimination | Primarily renal (~65% unchanged)[8] | Primarily renal (~14-20% unchanged)[5] | Primarily renal (~60% unchanged)[8] |
Experimental Protocols
Quantification of Carbapenems in Biological Matrices using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of carbapenems in biological samples such as plasma and urine due to its high sensitivity and specificity.[9][10]
Objective: To provide a general protocol for the determination of an oral carbapenem (e.g., tebipenem) in human plasma.
Materials:
-
LC-MS/MS system (e.g., Waters ACQUITY UPLC with a triple quadrupole mass spectrometer)[10]
-
Analytical column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[10]
-
Mobile Phase A: 0.1% formic acid in water[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[10]
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., meropenem-d6)[10]
-
Plasma samples
-
Acetonitrile for protein precipitation
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
MS/MS Conditions (using tebipenem as an example):
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vivo Pharmacokinetic Study in a Rodent Model
Animal models are essential for preclinical evaluation of the pharmacokinetic properties of new oral carbapenems. The following protocol describes a general procedure for an oral pharmacokinetic study in mice.[11]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of an oral carbapenem after a single oral dose in mice.
Materials:
-
Oral carbapenem formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Acclimation and Fasting:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Prepare the dosing formulation of the oral carbapenem at the desired concentration.
-
Administer a single oral dose to each mouse using an appropriate oral gavage needle. The dose volume should be based on the body weight of the animal (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose).[11]
-
At each time point, anesthetize a subset of animals and collect blood via an appropriate route (e.g., retro-orbital sinus, cardiac puncture).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.
-
Visualizations
General Workflow for Oral Carbapenem Pharmacokinetic Studies
Caption: Workflow for oral carbapenem pharmacokinetic studies.
Absorption and Metabolism of Oral Carbapenem Prodrugs
Caption: Absorption and metabolism of oral carbapenem prodrugs.
References
- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. login.medscape.com [login.medscape.com]
- 5. Faropenem | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Pharmacokinetics of Faropenem_Chemicalbook [chemicalbook.com]
- 7. Frontiers | Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers [frontiersin.org]
- 8. ecommons.roseman.edu [ecommons.roseman.edu]
- 9. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic-pharmacodynamic assessment of faropenem in a lethal murine Bacillus anthracis inhalation postexposure prophylaxis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orally active carbapenem antibiotics I. Antibacterial and pharmacokinetic potential of 2-phenyl and 2-thienylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agar Dilution Susceptibility Testing of Ritipenem Against Anaerobic Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro susceptibility of anaerobic bacteria to the carbapenem antibiotic Ritipenem using the agar dilution method. This method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria and is crucial for antimicrobial research and development.
Introduction
Ritipenem is a broad-spectrum carbapenem antibiotic with activity against a variety of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Accurate and standardized susceptibility testing is essential to evaluate its efficacy against clinically relevant anaerobic pathogens. The agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for this purpose.[2][3] This document outlines the necessary materials, step-by-step procedures, and data interpretation for performing the agar dilution test for Ritipenem against anaerobic isolates.
Data Presentation: In Vitro Activity of Carbapenems Against Anaerobic Bacteria
Limited publicly available data provides specific MIC50 and MIC90 values for Ritipenem against a wide range of anaerobic isolates. The following tables summarize the available information for Ritipenem and provide comparative data for other carbapenems to offer a broader context of their anti-anaerobic activity.
Table 1: In Vitro Activity of Ritipenem Against Select Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis | - | - | - | - | [1] |
| Clostridium spp. | - | - | - | - | [1] |
Table 2: Comparative In Vitro Activity of Other Carbapenems Against Anaerobic Bacteria
| Bacterial Species | Antimicrobial Agent | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | Doripenem | 404 | - | ≤0.5 | 1 |
| Bacteroides fragilis group | Imipenem | 404 | - | ≤0.5 | 1 |
| Bacteroides fragilis group | Meropenem | 404 | - | ≤0.5 | 1 |
| Bacteroides fragilis group | Ertapenem | - | - | 1 | 4 |
| Clostridium perfringens | Ertapenem | - | - | ≤0.06 | 0.06 |
| Clostridium spp. (other) | Ertapenem | - | - | - | 4 |
| Prevotella spp. | Meropenem | 118 | - | - | - |
| Fusobacterium nucleatum | Imipenem | 17 | ≤0.12–1 | 0.25 | 1 |
| Peptostreptococcus anaerobius | Ertapenem | 61 | - | - | - |
Note: This table provides a summary of data from various sources and is intended for comparative purposes. Direct comparison of MIC values across different studies should be done with caution due to potential variations in methodology and geographic location of isolates.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the agar dilution method for determining the MIC of Ritipenem against anaerobic bacteria, based on CLSI and EUCAST guidelines.
Materials
-
Ritipenem analytical standard powder
-
Appropriate solvent for Ritipenem (e.g., sterile distilled water, buffered to a specific pH if necessary)
-
Anaerobic growth medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood)
-
Sterile petri dishes (100 mm or 150 mm)
-
Sterile pipettes and tubes for serial dilutions
-
Inoculum replicator (e.g., Steers replicator)
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jars with anaerobic gas-generating sachets and indicators)
-
McFarland turbidity standards (0.5)
-
Sterile saline or Brucella broth
-
Quality control (QC) strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741, and Clostridioides difficile ATCC 700057)
-
Test anaerobic bacterial isolates
Protocol
1. Preparation of Antimicrobial Stock Solution a. Weigh a precise amount of Ritipenem analytical powder. b. Reconstitute the powder with the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by membrane filtration if not inherently sterile.
2. Preparation of Antimicrobial-Containing Agar Plates a. Prepare the anaerobic agar medium according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten agar to 48-50°C in a water bath. c. Prepare serial twofold dilutions of the Ritipenem stock solution in a sterile diluent to achieve the desired final concentrations in the agar plates. d. Add a specific volume of each antimicrobial dilution to a corresponding volume of molten agar (e.g., 2 mL of drug dilution to 18 mL of agar) to achieve the final desired concentrations (e.g., 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32 µg/mL). e. Mix the agar and antimicrobial solution thoroughly but gently to avoid bubbles. f. Pour the mixture into sterile petri dishes and allow them to solidify on a level surface. g. Prepare a set of control plates containing no antimicrobial agent. h. Dry the plates with the lids slightly ajar in a biological safety cabinet.
3. Inoculum Preparation a. Subculture the anaerobic test isolates and QC strains onto a non-selective anaerobic blood agar plate and incubate under anaerobic conditions for 24-48 hours. b. Select several well-isolated colonies and suspend them in sterile saline or Brucella broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a concentration of approximately 1 x 10⁸ CFU/mL.
4. Inoculation of Agar Plates a. Pour the standardized bacterial suspensions into the wells of the inoculum replicator block. b. Use the replicator to inoculate the surface of the agar plates, including the control plates. The replicator will deliver a standardized volume of each isolate onto the agar surface, resulting in a final inoculum of approximately 10⁵ CFU per spot. c. Allow the inoculated spots to dry completely before inverting the plates for incubation.
5. Incubation a. Place the inoculated plates into an anaerobic chamber or anaerobic jars. b. Incubate at 35-37°C for 42-48 hours.
6. Reading and Interpretation of Results a. After incubation, examine the growth on the control plates. The growth should be confluent. b. For the antimicrobial-containing plates, observe the growth at each spot. c. The MIC is the lowest concentration of Ritipenem that completely inhibits visible growth, or that causes a significant reduction in growth compared to the growth on the control plate. A faint haze or a few tiny colonies may be disregarded. d. Compare the MIC values obtained for the QC strains with the acceptable ranges published by CLSI or EUCAST to ensure the validity of the test.
Visualizations
Experimental Workflow
Caption: Agar Dilution Method Workflow for Anaerobic Bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Differences in Patients Infected with Fusobacterium and Antimicrobial Susceptibility of Fusobacterium Isolates Recovered at a Tertiary-Care Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparative in vitro activity of ertapenem against aerobic and anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ritipenem Resistance Mechanisms: A Technical Support Resource
This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals investigating bacterial resistance to Ritipenem.
Frequently Asked Questions (FAQs): Understanding the Mechanisms
Q1: What are the primary mechanisms of bacterial resistance to Ritipenem?
A1: Bacteria primarily develop resistance to Ritipenem, a penem antibiotic, through four main strategies:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic.[1][2][3]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular target of Ritipenem, which reduce binding affinity.[1][2][4][5]
-
Reduced Permeability: Modification or loss of outer membrane porin channels, which restricts the entry of Ritipenem into the bacterial cell, particularly in Gram-negative bacteria.[1][6][7][8]
-
Active Efflux: The use of efflux pumps to actively transport Ritipenem out of the cell before it can reach its PBP targets.[1][2][9][10]
These mechanisms can act individually or, more commonly, in combination to produce higher levels of resistance.[11]
Q2: How significant is β-lactamase production in conferring resistance to Ritipenem?
A2: β-lactamase production is a critical mechanism of resistance.[3] While Ritipenem is designed to be stable against many common β-lactamases, certain types, especially carbapenemases (e.g., KPC, NDM, VIM, and OXA-type enzymes), can effectively hydrolyze it.[1][12][13] The presence of these enzymes often leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of Ritipenem.
Q3: How do efflux pumps contribute to Ritipenem resistance, particularly in Gram-negative bacteria?
A3: In Gram-negative bacteria like Pseudomonas aeruginosa, efflux pumps are a major component of intrinsic and acquired resistance.[9][10][14] Members of the Resistance-Nodulation-Division (RND) transporter superfamily, such as the MexAB-OprM system in P. aeruginosa, can recognize and expel a wide range of antibiotics, including penems like Ritipenem.[10][15] Overexpression of these pumps reduces the intracellular concentration of the drug, preventing it from effectively reaching its PBP targets.[15]
Q4: What is the impact of porin loss on Ritipenem susceptibility?
A4: Porin loss is a key resistance mechanism in Gram-negative bacteria. Porins, such as OmpC and OmpF in E. coli or OprD in P. aeruginosa, are channels that allow antibiotics like Ritipenem to cross the outer membrane.[6][16] The loss or downregulation of these porins severely restricts drug entry into the periplasmic space.[6][7] This mechanism often works synergistically with β-lactamase production; by slowing the influx of the drug, it allows the enzymes more time to hydrolyze the antibiotic molecules that do enter.[7][8][17]
Q5: Can bacteria become resistant to Ritipenem by altering the drug's target?
A5: Yes, this is a well-established resistance mechanism. Ritipenem's primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for cell wall synthesis.[18][19] Bacteria can acquire mutations in the genes encoding these PBPs.[5][20] These mutations can alter the structure of the PBP active site, reducing the binding affinity of Ritipenem and rendering the drug less effective.[1][2] For example, the acquisition of the mecA gene in Staphylococcus aureus leads to the production of a low-affinity PBP2a, conferring resistance to most β-lactam antibiotics.[20]
Troubleshooting Experimental Results
This section addresses common issues encountered during the investigation of Ritipenem resistance.
Q1: My Minimum Inhibitory Concentration (MIC) values for Ritipenem are variable across experiments. What could be the cause?
A1: Inconsistent MIC values can stem from several factors:
-
Inoculum Preparation: Ensure the bacterial suspension is standardized precisely to a 0.5 McFarland standard. An inoculum that is too dense or too sparse will lead to artificially low or high MICs, respectively.
-
Media and Reagents: Verify the quality and pH of the Mueller-Hinton broth/agar. Ensure the Ritipenem stock solution is fresh and has been stored correctly, as degradation can affect its potency.
-
Incubation Conditions: Strict adherence to incubation time (16-20 hours) and temperature (35°C ± 2°C) is crucial for reproducibility.[21]
-
Reading Method: Subjectivity in determining the "no growth" well can cause variation. For some bacteriostatic antibiotics, pinpoint growth may be disregarded, so a consistent reading protocol is essential.[22]
Q2: I suspect β-lactamase activity is the cause of resistance, but a standard nitrocefin assay is negative or inconclusive. What should I investigate next?
A2: While the nitrocefin assay is a good screening tool, it may not detect all relevant β-lactamases. Consider the following:
-
Enzyme Specificity: Some carbapenemases may have low hydrolytic activity against nitrocefin.
-
Inducible Expression: The β-lactamase might be inducible. Try pre-incubating the isolate with a sub-inhibitory concentration of a β-lactam inducer (like imipenem or cefoxitin) before performing the assay.
-
Synergy Tests: Perform a disk diffusion synergy test. Place a Ritipenem disk near a disk containing a β-lactamase inhibitor (e.g., clavulanic acid, tazobactam, avibactam, or vaborbactam). A "phantom zone" or enhancement of the Ritipenem inhibition zone suggests the presence of an inhibitor-susceptible β-lactamase.
-
Molecular Methods: Use PCR to screen for known β-lactamase genes, particularly common carbapenemases (e.g., blaKPC, blaNDM, blaOXA-48).
Q3: My qPCR results show no downregulation of major porin genes (e.g., ompC, ompF), yet the phenotype suggests reduced permeability. What other factors could be involved?
A3: Resistance due to reduced permeability is complex. If transcription levels appear normal, consider these possibilities:
-
Post-Transcriptional Regulation: The regulation of porin expression can occur after transcription. Investigate the role of small RNAs (sRNAs) that may be inhibiting the translation of porin mRNA.
-
Point Mutations: The porin gene itself may have a point mutation leading to a non-functional or altered-selectivity channel, which would not be detected by qPCR measuring mRNA levels. Sequence the relevant porin genes to check for mutations.
-
Trafficking and Insertion: There may be defects in the cellular machinery responsible for correctly folding and inserting the porin proteins into the outer membrane.
-
Regulatory Mutations: A mutation in a regulatory gene, such as ompR, can lead to a loss of porin expression even if the porin gene itself is intact.[6]
Quantitative Data Summary
The following table summarizes the expected impact of different resistance mechanisms on Ritipenem MIC values. Actual values can vary significantly based on bacterial species, specific mutations, and the presence of multiple mechanisms.
| Resistance Mechanism | Expected Fold-Increase in Ritipenem MIC | Key Bacterial Genera | Notes |
| Efflux Pump Overexpression | 2 to 16-fold | Pseudomonas, Acinetobacter, Enterobacterales | Often contributes to baseline or low-level resistance. Can be reversed by efflux pump inhibitors (EPIs). |
| Porin Loss (Single Porin) | 4 to 32-fold | Klebsiella, Enterobacter, Escherichia, Pseudomonas | Often a first step in developing higher-level resistance.[8] |
| Porin Loss (Dual Porins) | 16 to >128-fold | Klebsiella, Enterobacter, Escherichia | Can confer high-level resistance, especially when combined with β-lactamase production.[17] |
| Target Modification (PBP) | 4 to 64-fold | Staphylococcus, Streptococcus, Enterococcus | The level of resistance depends on the specific PBP alteration. |
| β-Lactamase (e.g., ESBL) | 2 to 64-fold | Enterobacterales | Ritipenem is generally stable, but high levels of enzyme can increase the MIC. |
| Carbapenemase Production | 64 to >1024-fold | Enterobacterales, Pseudomonas, Acinetobacter | This is the most potent resistance mechanism against Ritipenem and other carbapenems. |
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Inoculum: Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Standardize Inoculum: Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of Ritipenem in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, depending on the system. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate Plate: Add an equal volume of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of Ritipenem that completely inhibits visible bacterial growth.[22]
Protocol 2: Phenotypic Detection of Carbapenemase Production (Modified Hodge Test - MHT)
This test detects the production of carbapenemases by observing the enhanced growth of a carbapenem-susceptible indicator strain.
-
Prepare Indicator Lawn: Prepare a 0.5 McFarland suspension of a carbapenem-susceptible E. coli strain (e.g., ATCC 25922). Swab the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn.
-
Place Carbapenem Disk: Place a 10-µg meropenem or ertapenem disk in the center of the plate.
-
Streak Test Isolates: In a straight line, streak the test isolate from the edge of the disk to the periphery of the plate. Up to four isolates can be tested on one plate.
-
Incubate: Incubate the plate overnight at 35°C ± 2°C in ambient air.
-
Interpret Results: A positive result is indicated by a cloverleaf-like indentation of the E. coli inhibition zone at the intersection of the test organism's streak. This signifies that the test organism has inactivated the carbapenem, allowing the indicator strain to grow.
Protocol 3: Efflux Pump Inhibition Assay
This assay determines if efflux contributes to resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).
-
Select EPI: Choose an appropriate broad-spectrum EPI, such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Napthylamide (PAβN). Note: These can be toxic, so determine the highest non-inhibitory concentration of the EPI against your isolate first.
-
Perform MIC Assay: Set up two parallel broth microdilution assays for Ritipenem as described in Protocol 1.
-
Add EPI: To one set of microtiter plates, add the pre-determined non-inhibitory concentration of the EPI to every well. The other plate will serve as the control.
-
Inoculate and Incubate: Inoculate and incubate both sets of plates as described in Protocol 1.
-
Analyze Results: Compare the MIC of Ritipenem with and without the EPI. A four-fold or greater decrease in the MIC in the presence of the EPI is considered a positive result, indicating that efflux plays a significant role in the observed resistance.
Visualizations
Logical Flow of Resistance Mechanisms
The following diagram illustrates the primary pathways through which bacteria develop resistance to Ritipenem.
Caption: Overview of the four major mechanisms of bacterial resistance to Ritipenem.
Experimental Workflow for Resistance Identification
This workflow provides a logical sequence of experiments to determine the resistance mechanism in a clinical isolate.
Caption: A step-by-step workflow for identifying the mechanism of Ritipenem resistance.
Signaling Pathway for Porin Regulation
This diagram shows a simplified representation of the two-component system (EnvZ/OmpR) that regulates porin expression in response to environmental osmolarity, a process that can be altered in resistant bacteria.
Caption: Simplified EnvZ/OmpR pathway for regulating OmpF/OmpC porin expression.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fine-tuning carbapenem resistance by reducing porin permeability of bacteria activated in the selection process of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.sahmri.org.au [research.sahmri.org.au]
- 8. Porin loss in Klebsiella pneumoniae clinical isolates impacts production of virulence factors and survival within macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. litfl.com [litfl.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. amr-insights.eu [amr-insights.eu]
- 15. Pseudomonas aeruginosa reveals high intrinsic resistance to penem antibiotics: penem resistance mechanisms and their interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria [pubmed.ncbi.nlm.nih.gov]
- 17. Porin Loss Impacts the Host Inflammatory Response to Outer Membrane Vesicles of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 19. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Current and emerging techniques for antibiotic susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Ritipenem Acoxil
Welcome to the Technical Support Center for Ritipenem Acoxil Oral Bioavailability Enhancement. This resource is designed for researchers, scientists, and drug development professionals actively working on strategies to improve the oral delivery of the penem antibiotic prodrug, ritipenem acoxil. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Ritipenem acoxil, an acetoxymethyl ester prodrug of the potent antibiotic ritipenem, offers the convenience of oral administration. However, its clinical utility is hampered by a low and variable oral bioavailability of approximately 30-40%.[1] This is thought to be a result of presystemic metabolism and potential degradation of the prodrug in the gastrointestinal tract before it can be fully absorbed and converted to its active form, ritipenem.[1]
This guide will explore potential strategies to overcome these limitations and provide practical advice for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms limiting the oral bioavailability of ritipenem acoxil?
A1: The primary factors contributing to the low oral bioavailability of ritipenem acoxil are believed to be:
-
Presystemic Metabolism: Ritipenem acoxil is an ester prodrug that is rapidly hydrolyzed to the active drug, ritipenem.[1] This hydrolysis can occur prematurely in the gut lumen or during passage through the intestinal wall, leading to the formation of ritipenem and other metabolites that may not be as readily absorbed.
-
Transformation to Inactive Compounds: There is a possibility that the prodrug is transformed into compounds other than the active ritipenem, further reducing the amount of drug that reaches systemic circulation.[1]
-
Poor Permeability of the Prodrug: While designed to enhance absorption, the physicochemical properties of ritipenem acoxil itself might still pose a limitation to its efficient transport across the intestinal epithelium.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of ritipenem acoxil?
A2: Based on general principles of enhancing oral drug delivery for compounds with similar challenges, the following strategies hold promise for ritipenem acoxil:
-
Lipid-Based Formulations: Encapsulating ritipenem acoxil in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) could protect the prodrug from premature hydrolysis in the gut and enhance its absorption via the lymphatic pathway.
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of ritipenem acoxil in a polymeric carrier can improve its dissolution rate and maintain a supersaturated state in the gastrointestinal fluid, potentially leading to increased absorption.
-
Nanoparticle Formulations: Polymeric or lipid-based nanoparticles can encapsulate ritipenem acoxil, protecting it from the harsh environment of the GI tract and potentially offering controlled release and targeted delivery to the intestinal wall.
Q3: Are there any specific excipients that should be considered or avoided when formulating ritipenem acoxil?
A3: When selecting excipients, it is crucial to consider their potential impact on the stability of the ester prodrug.
-
pH Considerations: Avoid highly acidic or alkaline excipients that could catalyze the hydrolysis of the ester linkage in ritipenem acoxil. Buffering agents may be necessary to maintain a stable pH environment within the formulation.
-
Moisture Content: Given the susceptibility of esters to hydrolysis, it is essential to use excipients with low moisture content and to control humidity during manufacturing and storage.
-
Enzyme Inhibitors: While not a standard formulation approach, the co-administration of esterase inhibitors could be explored to prevent premature hydrolysis of ritipenem acoxil in the gut. However, the safety and regulatory implications of this approach would need careful consideration.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the development and testing of enhanced ritipenem acoxil formulations.
Low In-Vitro Permeability in Caco-2 Assays
Problem: Your novel ritipenem acoxil formulation does not show a significant improvement in apparent permeability (Papp) in Caco-2 cell monolayer assays compared to the unformulated drug.
| Possible Cause | Troubleshooting Step |
| Formulation Instability in Assay Medium | Analyze the concentration of intact ritipenem acoxil in the donor compartment over the course of the experiment to check for degradation or hydrolysis. If degradation is observed, consider modifying the assay buffer (e.g., adjusting pH) or reducing the incubation time. |
| Cell Monolayer Integrity Issues | Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer before and after the experiment. A significant drop in TEER may indicate that the formulation is causing cytotoxicity. Consider evaluating the toxicity of the formulation components on Caco-2 cells. |
| Efflux Transporter Activity | Ritipenem acoxil or its metabolites may be substrates for efflux transporters like P-glycoprotein (P-gp). Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-formulating with a known P-gp inhibitor (e.g., verapamil) in your in-vitro experiments to confirm efflux involvement. |
| Poor Release from Formulation | The formulation may not be releasing the drug effectively in the assay medium. Conduct a dissolution or release study under conditions that mimic the Caco-2 assay to ensure that the drug is available for transport. |
High Variability in In-Vivo Pharmacokinetic Studies
Problem: You observe high inter-subject variability in the plasma concentrations of ritipenem following oral administration of your new formulation in an animal model.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Performance In-Vivo | The formulation may be sensitive to the gastrointestinal conditions of individual animals (e.g., differences in pH, enzyme levels, gastric emptying time). Characterize the formulation's behavior under a range of simulated in-vivo conditions (e.g., different pH values, presence of enzymes). |
| Food Effects | The presence or absence of food can significantly impact the absorption of many drugs. Conduct pharmacokinetic studies in both fasted and fed animals to assess the influence of food on your formulation's performance. |
| Variable Presystemic Metabolism | The activity of esterases and other metabolizing enzymes can vary between individual animals. While difficult to control, acknowledging this as a potential source of variability is important. Ensure that your animal groups are sufficiently large to obtain statistically meaningful data. |
| Analytical Method Issues | Inaccurate or imprecise quantification of ritipenem in plasma can lead to apparent variability. Re-validate your analytical method, paying close attention to linearity, accuracy, precision, and stability of the analyte in the biological matrix. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from successful bioavailability enhancement strategies for ritipenem acoxil.
Table 1: In-Vitro Caco-2 Permeability of Ritipenem Acoxil Formulations
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Ritipenem Acoxil (unformulated) | 1.5 ± 0.3 | 3.8 |
| Ritipenem Acoxil in SEDDS | 4.2 ± 0.6 | 1.2 |
| Ritipenem Acoxil as ASD | 3.5 ± 0.5 | 3.5 |
| Ritipenem Acoxil in Nanoparticles | 5.1 ± 0.7 | 1.1 |
Table 2: In-Vivo Pharmacokinetic Parameters of Ritipenem in Rats Following Oral Administration of Ritipenem Acoxil Formulations (Dose: 20 mg/kg)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Relative Bioavailability (%) |
| Ritipenem Acoxil (unformulated) | 2.1 ± 0.5 | 1.0 | 5.8 ± 1.2 | 100 |
| Ritipenem Acoxil in SEDDS | 5.5 ± 1.1 | 0.75 | 15.1 ± 2.5 | 260 |
| Ritipenem Acoxil as ASD | 4.8 ± 0.9 | 1.0 | 12.5 ± 2.1 | 215 |
| Ritipenem Acoxil in Nanoparticles | 6.2 ± 1.3 | 1.5 | 18.2 ± 3.0 | 314 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines a general procedure for assessing the intestinal permeability of ritipenem acoxil formulations using the Caco-2 cell line.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Preparation of Test Solutions: Prepare solutions of the ritipenem acoxil formulations and the unformulated drug in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
-
Sample Analysis: Analyze the concentration of ritipenem acoxil and/or ritipenem in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
Bidirectional Permeability (for Efflux Ratio): Repeat the experiment in the basolateral-to-apical direction to determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of ritipenem acoxil formulations in a rat model.
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study, with free access to food and water.
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer the ritipenem acoxil formulations and the unformulated drug suspension orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein) into tubes containing an anticoagulant and an esterase inhibitor (to prevent ex-vivo hydrolysis of ritipenem acoxil and degradation of ritipenem) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of ritipenem in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulations compared to the unformulated drug using the formula: Relative Bioavailability (%) = (AUCtest / AUCcontrol) * 100
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced oral formulations of ritipenem acoxil.
Caption: Logical relationship between the bioavailability problem of ritipenem acoxil and potential solutions.
References
Ritipenem Acoxil Clinical Study Side Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the side effects observed in clinical studies of Ritipenem acoxil. The information is presented in a question-and-answer format with troubleshooting guides to assist in interpreting and managing potential experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects associated with Ritipenem acoxil in clinical studies?
Based on available clinical data, the most frequently reported side effects are gastrointestinal disturbances. In a study involving patients with chronic obstructive pulmonary disease (COPD), 53% of participants experienced such effects.[1][2] Other reported side effects, though less frequent, include tiredness, and bladder complaints at higher doses.[3][4]
Q2: Have any changes in laboratory parameters been observed with Ritipenem acoxil administration?
Yes, abnormal laboratory findings have been noted in some clinical studies. These include elevations in liver enzymes such as GOT (glutamic-oxaloacetic transaminase) and GPT (glutamic-pyruvic transaminase), as well as decreases in red blood cell count (RBC), hemoglobin (Hb), and hematocrit (Ht).[5][6][7]
Q3: What is the incidence of side effects in different patient populations?
The incidence of side effects appears to vary depending on the patient population and the dosage administered. For instance, a study on COPD patients reported gastrointestinal disturbances in 8 out of 15 individuals.[1][2] In contrast, a study on patients with eye infections reported only one instance of tiredness among 12 patients.[3] A comparative study on patients with chronic lower respiratory tract infections noted side effects in 11.0% of the Ritipenem acoxil group.[8]
Troubleshooting Guides
Gastrointestinal Disturbances
Issue: Your study subjects are reporting gastrointestinal issues such as diarrhea after administration of Ritipenem acoxil.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gastrointestinal side effects.
Explanation:
-
Confirm Administration: Verify that the onset of symptoms correlates with the administration of Ritipenem acoxil and note the dosage.
-
Assess Severity: Characterize the severity of the gastrointestinal symptoms to guide the management strategy. A study noted that one case of gastrointestinal disturbance was severe.[1][2]
-
Rule Out Confounders: Investigate other potential causes for the symptoms to ensure accurate attribution to the study drug.
-
Symptom Management: For mild cases, supportive care may be sufficient. For more severe instances, a re-evaluation of the dosing regimen may be necessary.
-
Documentation and Reporting: All adverse events should be meticulously documented and reported in line with your institution's and regulatory guidelines.
Abnormal Laboratory Findings
Issue: Your experimental data shows elevated liver enzymes (GOT, GPT) or decreased hematological parameters (RBC, Hb, Ht) in subjects receiving Ritipenem acoxil.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for abnormal laboratory findings.
Explanation:
-
Confirmation: It is crucial to repeat the laboratory test to rule out any potential for error in the initial measurement.
-
Baseline Comparison: Compare the abnormal result with the subject's baseline data to quantify the change.
-
Clinical Assessment: Evaluate the clinical significance of the laboratory finding. For instance, slight elevations in liver enzymes were observed in some studies without accompanying side effects.[6][7]
-
Symptom Correlation: Determine if the laboratory abnormality is associated with any clinical signs or symptoms in the subject.
-
Monitoring and Management: Continue to monitor the parameter and consider if any intervention, such as a dose modification, is necessary based on the overall clinical picture.
-
Reporting: Ensure that all significant laboratory abnormalities are documented and reported as per your study protocol.
Summary of Side Effects Data from Clinical Studies
| Side Effect Category | Specific Side Effect | Study Population | Dosage | Incidence | Citation |
| Gastrointestinal | Gastrointestinal Disturbances (including diarrhea) | Chronic Obstructive Pulmonary Disease | 3.0 g daily | 8/15 (53%) | [1][2] |
| General | Tiredness | Eye Infections | 200 mg t.i.d. | 1/12 (8.3%) | [3] |
| Urinary | Bladder Complaints | Healthy Volunteers | ≥ 1.0 g | Not specified | [4] |
| General | Unspecified Side Effects | Chronic Lower Respiratory Tract Infections | 200 mg t.i.d. | 11.0% | [8] |
| Laboratory | Increased Transaminase | Respiratory Infections | 450-1500 mg daily | 1/7 (14.3%) | [5] |
| Laboratory | Elevated GOT and GPT | Soft Tissue Infections | 200-300 mg t.i.d. | 1/6 (16.7%) | [6] |
| Laboratory | Elevated GOT and GPT | Urinary Tract Infections | Not specified | 1/34 (2.9%) | [7] |
| Laboratory | Decreased RBC, Hb, Ht | Urinary Tract Infections | Not specified | 1/34 (2.9%) | [7] |
| Laboratory | Unspecified Abnormal Findings | Chronic Lower Respiratory Tract Infections | 200 mg t.i.d. | 9.5% | [8] |
Experimental Protocols Cited
-
Study in Chronic Obstructive Pulmonary Disease: Patients with exacerbations of COPD were treated with Ritipenem acoxil at a dose of 3.0 g daily. The study assessed clinical and bacteriological efficacy and tolerability.[1][2]
-
Study in Eye Infections: Patients with various eye infections were administered Ritipenem acoxil at a dose of 200 mg three times daily for 3-8 days. Clinical and bacteriological efficacy were evaluated.[3]
-
Pharmacokinetic and Clinical Efficacy Study: Healthy volunteers and patients with respiratory infections received daily doses of Ritipenem acoxil ranging from 450-1500 mg, administered three times a day. Pharmacokinetic parameters and clinical response were assessed.[5]
-
Study in Soft Tissue Infections: Patients with surgical soft tissue infections were treated with Ritipenem acoxil at a dose of 200 mg or 300 mg three times daily for 5 to 7 days. Clinical response and safety were evaluated.[6]
-
Study in Urinary Tract Infections: Patients with acute uncomplicated cystitis and chronic complicated urinary tract infections were treated with Ritipenem acoxil. Clinical and bacteriological efficacy, as well as side effects and abnormal laboratory findings, were monitored.[7]
-
Pharmacokinetic Study in Healthy Volunteers: Healthy volunteers received single doses of Ritipenem acoxil to investigate its pharmacokinetics, bioavailability, and the effect of food intake. Side effects were also recorded.[4]
-
Comparative Study in Chronic Lower Respiratory Tract Infections: In a double-blind study, patients with chronic lower respiratory tract infections were administered Ritipenem acoxil at a dose of 200 mg three times a day for 14 days. Efficacy and safety were compared to a control drug.[8]
Signaling Pathway and Mechanism of Action
Ritipenem, the active form of Ritipenem acoxil, is a beta-lactam antibiotic belonging to the penem class. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of action of Ritipenem acoxil.
This diagram illustrates that the prodrug, Ritipenem acoxil, is hydrolyzed to its active form, Ritipenem. Ritipenem then exerts its antibacterial effect by binding to and inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of bacterial cell wall synthesis. This inhibition leads to a weakened cell wall and subsequent cell lysis.
References
- 1. Clinical and bacteriological efficacy and tolerability of FCE 22891 in patients with exacerbations of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical study on ritipenem acoxil in ophthalmology [jstage.jst.go.jp]
- 4. Pharmacokinetics of FCE 22891, a new oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical studies on ritipenem acoxil [jstage.jst.go.jp]
- 6. Clinical studies of ritipenem acoxil for soft tissue infections in the surgical field [jstage.jst.go.jp]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. [Comparative study on the efficacy of ritipenem acoxil and cefotiam hexetil in chronic lower respiratory tract infections by the double-blind method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Intrinsic Resistance of Pseudomonas aeruginosa to Penems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the intrinsic resistance of Pseudomonas aeruginosa to penem antibiotics.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at circumventing penem resistance in P. aeruginosa.
Question: My novel penem antibiotic shows high Minimum Inhibitory Concentrations (MICs) against wild-type P. aeruginosa. How can I determine the primary mechanism of intrinsic resistance?
Answer:
High MICs of penems against wild-type P. aeruginosa are often a result of a synergistic interplay between its outer membrane barrier, efflux pumps, and chromosomal AmpC β-lactamase.[1][2][3] To dissect the contribution of each, a systematic approach using a panel of isogenic mutants is recommended.
Experimental Workflow for Identifying Primary Resistance Mechanisms
Caption: Workflow for dissecting penem resistance mechanisms.
If you observe a significant drop in MIC with an efflux pump inhibitor or in a ΔmexAB-oprM mutant, active efflux is a major contributor.[4][5] If the MIC is significantly lower in an ΔoprD mutant, reduced permeability is a key factor.[6][7][8] A decrease in MIC in a ΔampC mutant suggests a role for this β-lactamase.[9][10]
Question: I have an efflux pump inhibitor (EPI) that works well in other Gram-negative bacteria, but it is not effective against P. aeruginosa in my assays. What could be the reason?
Answer:
This is a common challenge. The multi-drug resistance efflux systems in P. aeruginosa are numerous and can have overlapping substrate specificities.[11][12] Several factors could be at play:
-
EPI Efflux: The EPI you are using might itself be a substrate for one of the P. aeruginosa efflux pumps, preventing it from reaching its target.
-
Multiple Pumps: P. aeruginosa expresses several RND-family efflux pumps, including MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM.[12] Your EPI may be specific for one pump, while others compensate for its inhibition.
-
Low Permeability: The intrinsically low permeability of the P. aeruginosa outer membrane may prevent the EPI from reaching its target in the inner membrane or cytoplasm.
Troubleshooting Steps:
-
Increase EPI Concentration: Titrate the concentration of your EPI to see if a higher concentration is effective.
-
Use a Hypersusceptible Strain: Test your EPI on a strain with a compromised outer membrane (e.g., a mutant with increased permeability) to see if uptake is the issue.
-
Combination Therapy: Test the EPI in combination with an agent that increases outer membrane permeability.
Question: My compound shows increased activity against a ΔampC mutant, but reports suggest penems are stable to AmpC hydrolysis. Why am I seeing this effect?
Answer:
While penems are generally more stable to hydrolysis by P. aeruginosa AmpC β-lactamase compared to other β-lactams, AmpC still contributes to intrinsic resistance.[3] Even a low level of hydrolysis, when combined with reduced permeability and active efflux, can significantly impact the effective concentration of the drug at the target site (the penicillin-binding proteins, or PBPs).[1][3] Therefore, deleting ampC can still lead to a noticeable increase in susceptibility.
Frequently Asked Questions (FAQs)
What are the primary intrinsic resistance mechanisms of P. aeruginosa to penems?
The high intrinsic resistance of P. aeruginosa to penems is primarily due to the synergistic action of three mechanisms:
-
A low-permeability outer membrane: This restricts the influx of penems into the periplasmic space. The OprD porin is a key channel for carbapenem and penem entry, and its loss or downregulation is a common resistance mechanism.[6][7][13]
-
Active efflux pumps: The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly MexAB-OprM, actively transport penems out of the periplasm.[4][11][12]
-
Chromosomal AmpC β-lactamase: This enzyme can hydrolyze penems, contributing to resistance, especially when overexpressed.[9][10][14]
Signaling Pathway of Intrinsic Penem Resistance
Caption: Key mechanisms of intrinsic penem resistance in P. aeruginosa.
How do mutations in oprD affect penem susceptibility?
Mutations that lead to a non-functional or absent OprD porin are a very common mechanism of resistance to carbapenems, and by extension, penems.[7][13] This is because OprD is a primary channel for their entry through the outer membrane.[8] Loss of OprD significantly reduces the influx of the antibiotic, leading to higher MICs.
Which efflux pump is most important for penem resistance?
The MexAB-OprM efflux system is considered a major contributor to intrinsic and acquired resistance to a broad range of antibiotics in P. aeruginosa, including penems.[1][4] Overexpression of mexAB-oprM is frequently observed in clinical isolates with reduced susceptibility to penems and other β-lactams.[11]
Are there strategies to overcome these resistance mechanisms?
Yes, several strategies are being explored:
-
β-lactamase inhibitors: New inhibitors like relebactam can inactivate AmpC, restoring the activity of some penems.[15]
-
Efflux Pump Inhibitors (EPIs): Compounds that block the activity of efflux pumps are in development to increase the intracellular concentration of antibiotics.[5]
-
Novel Antibiotics: Designing new penems that are poor substrates for efflux pumps and resistant to AmpC hydrolysis is an ongoing area of research.[16][17]
Data Presentation
Table 1: Impact of Resistance Mechanism Deletion on Faropenem MIC in P. aeruginosa PAO1
| Strain Genotype | Relevant Characteristic | Faropenem MIC (µg/mL) | Fold Change in MIC vs. Wild-Type |
| PAO1 (Wild-Type) | All mechanisms intact | 128 | - |
| ΔmexA | MexAB-OprM efflux deficient | 16 | 8-fold decrease |
| ΔampC | AmpC β-lactamase deficient | 64 | 2-fold decrease |
| ΔmexA ΔampC | Efflux and AmpC deficient | 4 | 32-fold decrease |
Data compiled from published studies for illustrative purposes.[1][3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the penem antibiotic in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies of P. aeruginosa and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well microtiter plate. b. Add 200 µL of the antibiotic stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process through well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to wells 1-11, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibition Assay
This assay determines the effect of an efflux pump inhibitor (EPI) on the MIC of a penem antibiotic.
-
Prepare two sets of microtiter plates as described in Protocol 1.
-
To the second set of plates, add the EPI to each well (except the sterility control) at a fixed, sub-inhibitory concentration (e.g., 20 µg/mL for PAβN).
-
Perform the MIC determination for the penem antibiotic in both the absence and presence of the EPI.
-
Interpretation: A four-fold or greater decrease in the MIC of the penem in the presence of the EPI suggests that efflux is a significant mechanism of resistance.
Protocol 3: qRT-PCR for Efflux Pump Gene Expression
This protocol quantifies the expression levels of efflux pump genes (e.g., mexB) and porin genes (e.g., oprD).
-
RNA Extraction: a. Grow P. aeruginosa cultures to mid-log phase in the presence and absence of a sub-inhibitory concentration of the penem antibiotic. b. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR): a. Set up qPCR reactions using primers specific for the target genes (mexB, oprD) and a housekeeping gene (e.g., rpoD) for normalization. b. Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. An increase in mexB expression or a decrease in oprD expression in the presence of the antibiotic or in a resistant mutant indicates their role in resistance.[18]
References
- 1. Pseudomonas aeruginosa reveals high intrinsic resistance to penem antibiotics: penem resistance mechanisms and their interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pseudomonas aeruginosa Reveals High Intrinsic Resistance to Penem Antibiotics: Penem Resistance Mechanisms and Their Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of active efflux pumps on antibiotic resistance in Pseudomonas aeruginosa - ProQuest [proquest.com]
- 5. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 6. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. brieflands.com [brieflands.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Detection of AmpC-β-lactamases producing isolates among carbapenem resistant P. aeruginosa isolated from burn patient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudomonas Aeruginosa: Resistance to the Max - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. AmpC induction by imipenem in Pseudomonas aeruginosa occurs in the absence of OprD and impacts imipenem/relebactam susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Strategies for Emerging Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jidc.org [jidc.org]
Technical Support Center: In Vitro Stability of Beta-Lactam Antibiotics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-lactam antibiotics. It addresses common issues related to their in vitro stability, particularly the impact of pH.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) results for the same beta-lactam antibiotic. | The antibiotic may be degrading during the incubation period due to suboptimal pH of the culture medium. Beta-lactam stability is highly pH-dependent.[1][2][3] | Verify and adjust the pH of your culture medium to the optimal stability range for the specific beta-lactam you are using. For many beta-lactams, this is often slightly acidic to neutral. Consider performing a time-kill assay to observe the antibiotic's effect over time, which can reveal degradation. |
| Loss of antibiotic activity in prepared stock solutions. | Improper storage temperature or pH of the stock solution. Many beta-lactams are unstable at room temperature and in alkaline solutions.[4] | Prepare stock solutions in a buffer with a pH that favors stability (typically ≤ 7). Store aliquots at -20°C or -70°C to minimize degradation. Avoid repeated freeze-thaw cycles. For ampicillin, stock solutions can be stored at 2-8°C for up to 3 weeks or at -20°C for 4-6 months.[4] |
| Precipitation observed in the antibiotic solution. | The pH of the solution may have shifted to a point where the antibiotic is no longer soluble. | Check the pH of the solution and adjust if necessary. Ensure the buffer system used is appropriate for the desired pH range and is compatible with the antibiotic. |
| Unexpected bacterial regrowth in susceptibility assays. | Significant degradation of the antibiotic during the assay can lead to a drop in the effective concentration, allowing for bacterial regrowth.[1] | Use a more stable antibiotic if possible, or shorten the incubation time of the assay. Alternatively, the "delay time bioassay" can be used to estimate the degradation rate and adjust the interpretation of the results.[1][2][5] |
Frequently Asked Questions (FAQs)
General Stability
Q1: What is the primary factor affecting the in vitro stability of beta-lactam antibiotics?
The pH of the solution is a critical factor. The stability of the beta-lactam ring, which is essential for the antibiotic's activity, is highly dependent on the hydrogen ion concentration.[1][2] Degradation can occur under both acidic and basic conditions.[1]
Q2: What is the typical pH stability profile of a beta-lactam antibiotic?
Many beta-lactam antibiotics exhibit a U-shaped stability profile with respect to pH. This means they are most stable within a specific pH range and degrade more rapidly at higher and lower pH values. For instance, α-amino β-lactams like amoxicillin and ampicillin show maximal stability around pH 4-5, while others without a side-chain amino group are more stable around pH 6-7.[1]
Q3: How does temperature affect the stability of beta-lactam antibiotics?
Higher temperatures generally accelerate the degradation of beta-lactam antibiotics. Therefore, it is crucial to store stock solutions and experimental setups at appropriate temperatures to maintain antibiotic potency.
Experimental Design
Q4: How can I determine the stability of a specific beta-lactam antibiotic under my experimental conditions?
You can perform a stability study by incubating the antibiotic in your chosen medium at the desired temperature. At various time points, you can measure the remaining antibiotic concentration using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6] A simpler method, the "delay time bioassay," can estimate antibiotic stability using a plate reader without directly measuring the concentration.[1][2][5]
Q5: What are some common components in culture media that can affect beta-lactam stability?
Besides pH, components like transition metal ions can also destabilize beta-lactam antibiotics.[1] It is important to be aware of the composition of your media and potential interactions.
Data Presentation
The following tables summarize the stability of various beta-lactam antibiotics at different pH values.
Table 1: Half-lives of Various Beta-Lactam Antibiotics in Cation-Adjusted Mueller Hinton Broth (CA-MHB) at 36°C [7]
| Antibiotic | pH 6.80 | pH 7.00 | pH 7.25 | pH 7.40 | pH 7.80 |
| Imipenem | 25.4 h | 20.9 h | 16.8 h | 14.7 h | 11.8 h |
| Biapenem | 30.2 h | 24.8 h | 20.0 h | 17.5 h | 14.1 h |
| Doripenem | 60.9 h | 50.0 h | 40.3 h | 35.4 h | 28.3 h |
| Meropenem | 68.6 h | 56.3 h | 45.4 h | 39.8 h | 31.9 h |
| Cefsulodin | 36.4 h | 29.9 h | 24.1 h | NS | 17.0 h |
| Cefepime | 77.0 h | 63.2 h | 51.0 h | NS | 35.9 h |
| Ceftazidime | 264 h | 217 h | 175 h | 154 h | 123 h |
| Piperacillin | 93.3 h | 76.6 h | 61.8 h | 54.2 h | 43.4 h |
| Ticarcillin | 285 h | 234 h | 189 h | 166 h | 133 h |
| Aztreonam | 1797 h | 1475 h | 1190 h | 1044 h | 836 h |
| Clavulanic Acid | 45.8 h | 37.6 h | 30.3 h | 26.6 h | 21.3 h |
| Tazobactam | 210 h | 172 h | 139 h | 122 h | 98 h |
| Sulbactam | 562 h | 461 h | 372 h | 326 h | 261 h |
| Avibactam | 674 h | 553 h | 446 h | 391 h | 313 h |
| NS: Not Studied |
Table 2: Stability of Selected Beta-Lactam Antibiotics under Various Conditions
| Antibiotic | Medium | Temperature | pH | Half-life |
| Mecillinam | MOPS | 37°C | 7.4 | ~2 hours[1][2] |
| Mecillinam | LB Broth | 37°C | 7.0 | 4-5 hours[1] |
| Aztreonam | MOPS | 37°C | 7.4 | > 6 hours[1][2] |
| Cefotaxime | MOPS | 37°C | 7.4 | > 6 hours[1][2] |
| Ampicillin | Aqueous Solution | - | 1-3 | Low stability[8] |
| Cefotaxime | Aqueous Solution | 25°C | 4.5 - 6.5 | Maximum stability[9] |
Experimental Protocols
Protocol: Determining Beta-Lactam Stability using a "Delay Time Bioassay"
This method allows for the estimation of antibiotic degradation without direct measurement of its concentration.
Materials:
-
96-well microplate
-
Bacterial strain of interest
-
Appropriate growth medium
-
Beta-lactam antibiotic stock solution
-
Plate reader capable of measuring optical density (OD) at regular intervals
Procedure:
-
Prepare a serial dilution of the beta-lactam antibiotic in the growth medium in the wells of the 96-well plate.
-
Inoculate a set of wells with the bacterial culture immediately (time zero).
-
Incubate the plate at the desired temperature in the plate reader, measuring the OD at regular intervals to generate growth curves.
-
At subsequent time points (e.g., 2, 4, and 6 hours), inoculate new sets of wells containing the same initial antibiotic concentrations with the same bacterial culture.
-
Continue to monitor the OD of all wells.
-
Data Analysis: Compare the growth curves from the delayed inoculations to the growth curves from the time-zero inoculation. If the antibiotic has degraded, the growth curves from the delayed inoculations will resemble the growth curves from lower initial antibiotic concentrations at time zero. The extent of this shift can be used to estimate the antibiotic's half-life.
Mandatory Visualization
Below are diagrams illustrating the degradation pathways of beta-lactam antibiotics under different pH conditions.
Caption: Degradation pathways of Penicillins under acidic and alkaline conditions.
Caption: A typical experimental workflow for assessing beta-lactam stability.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ritipenem and Efflux Pump-Mediated Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the role of efflux pumps in conferring resistance to Ritipenem.
Frequently Asked Questions (FAQs)
Q1: What is Ritipenem and how does it work?
A1: Ritipenem is a broad-spectrum synthetic antibiotic belonging to the penem class, which is structurally related to carbapenems.[1] Like other β-lactam antibiotics, its mechanism of action involves interacting with and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. In E. coli, its primary target is PBP2.[1] This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.[2] Ritipenem is noted for its stability against many β-lactamase enzymes, which are a common cause of antibiotic resistance.[1][3]
Q2: What are efflux pumps and how do they contribute to antibiotic resistance?
A2: Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell.[4][5] This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance.[4][6] In Gram-negative bacteria, efflux pumps are often organized as tripartite systems that span the inner and outer membranes, such as the Resistance-Nodulation-Division (RND) family of transporters.[7][8][9] Overexpression of the genes encoding these pumps is a significant mechanism of multidrug resistance (MDR).[10][11][12]
Q3: Are efflux pumps known to confer resistance to carbapenems like Ritipenem?
A3: Yes, the overexpression of efflux pumps is a known mechanism of resistance to carbapenems in several clinically important Gram-negative bacteria.[6][10][13] For instance, the MexAB-OprM pump in Pseudomonas aeruginosa and the AcrAB-TolC pump in Enterobacteriaceae are known to extrude carbapenems like meropenem and imipenem.[14] While specific studies on Ritipenem are limited, it is highly probable that the same RND-family efflux pumps that confer resistance to other carbapenems also recognize and transport Ritipenem.
Q4: How can I determine if Ritipenem resistance in my bacterial isolates is due to efflux pumps?
A4: A standard method is to determine the Minimum Inhibitory Concentration (MIC) of Ritipenem in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI). A significant reduction (typically four-fold or greater) in the MIC value when the EPI is present suggests that an efflux pump is involved in the resistance.[12][15] Further confirmation can be obtained by quantifying the expression of known efflux pump genes using quantitative reverse transcription PCR (qRT-PCR).[11][16]
Q5: What are some common efflux pump inhibitors (EPIs) I can use in my experiments?
A5: Phenylalanine-arginine β-naphthylamide (PAβN) and Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) are two commonly used broad-spectrum EPIs in research settings.[11] PAβN is known to inhibit RND-type efflux pumps in bacteria like P. aeruginosa and A. baumannii.[2][7] CCCP is a proton motive force (PMF) uncoupler that disrupts the energy source for many efflux pumps.[11] It is important to first determine the MIC of the EPI itself to ensure it is used at a sub-inhibitory concentration in your assays.
Troubleshooting Experimental Issues
| Problem Encountered | Possible Cause | Recommended Solution |
| Inconsistent MIC results for Ritipenem. | Inoculum density is not standardized. | Always prepare your bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (approx. 1.5 x 10⁸ CFU/mL). |
| Ritipenem solution has degraded. | Prepare fresh stock solutions of Ritipenem for each experiment. Check the manufacturer's guidelines for storage conditions and stability. | |
| No significant change in Ritipenem MIC in the presence of an EPI, but efflux is still suspected. | The specific efflux pump is not inhibited by the chosen EPI. | Try a different class of EPI. For example, if you used PAβN (a competitive inhibitor), try CCCP (a proton motive force uncoupler). |
| The EPI was used at a suboptimal concentration. | Perform a dose-response experiment to determine the optimal sub-inhibitory concentration of your EPI for the specific bacterial strain being tested. | |
| Resistance is due to a different mechanism (e.g., β-lactamase production, target site mutation). | Perform additional assays to test for carbapenemase activity (e.g., Carba NP test) or sequence the genes for penicillin-binding proteins. | |
| High background fluorescence in Ethidium Bromide (EtBr) accumulation assay. | Cell membrane is compromised, leading to excessive EtBr uptake. | Ensure the concentration of the EPI or other tested compounds is not causing membrane permeabilization. Run a control with a membrane-permeabilizing agent. |
| Bacterial cells are not washed properly. | Ensure pellets are washed thoroughly with phosphate-buffered saline (PBS) without glucose to remove extracellular EtBr before starting the efflux measurement.[1] | |
| qRT-PCR shows no overexpression of known efflux pump genes in a resistant isolate. | The resistance is mediated by a novel or uncharacterized efflux pump. | Use bioinformatics tools to search the genome of your isolate for putative transporter genes. |
| The regulatory gene controlling pump expression is mutated, not the pump gene itself. | Sequence the known regulatory genes (e.g., mexR for the MexAB-OprM system) to check for mutations that lead to constitutive overexpression.[11] | |
| RNA degradation occurred during extraction. | Use an RNA stabilization solution immediately after harvesting cells and assess RNA quality and integrity (e.g., using a Bioanalyzer) before proceeding to reverse transcription. |
Quantitative Data Summary
The following tables provide representative data on the effects of efflux pump inhibitors on carbapenem MICs and the relative expression of efflux pump genes. Note: Data for Ritipenem is extrapolated from studies on other carbapenems like Imipenem and Meropenem, as specific literature for Ritipenem is limited.
Table 1: Effect of Efflux Pump Inhibitors on Carbapenem MICs (µg/mL) (Data is illustrative and based on findings for carbapenems in Acinetobacter baumannii and Pseudomonas aeruginosa)
| Bacterial Strain | Antibiotic | MIC without EPI | MIC with EPI (PAβN, 50 µg/mL) | Fold Reduction |
| A. baumannii (Wild-Type) | Imipenem | 2 | 1 | 2 |
| A. baumannii (Resistant Isolate 1) | Imipenem | 64 | 4 | 16 |
| A. baumannii (Resistant Isolate 2) | Imipenem | 32 | 8 | 4 |
| P. aeruginosa (Wild-Type) | Meropenem | 1 | 0.5 | 2 |
| P. aeruginosa (Resistant Isolate) | Meropenem | 16 | 2 | 8 |
A ≥4-fold reduction in MIC is typically considered significant evidence of efflux pump activity.[12][15]
Table 2: Relative Expression of Efflux Pump Genes in Resistant vs. Susceptible Strains (Data is illustrative and based on qRT-PCR studies of carbapenem-resistant A. baumannii)[11]
| Gene | Protein Component | Function | Fold Change in Expression (Resistant vs. Susceptible) |
| adeB | RND Transporter | Substrate recognition and transport | ~6.9-fold increase |
| adeG | RND Transporter | Substrate recognition and transport | ~4.0-fold increase |
| adeJ | RND Transporter | Substrate recognition and transport | ~2.1-fold increase |
Key Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, Ritipenem stock solution, bacterial isolates, 0.5 McFarland turbidity standard.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Antibiotic Dilution: Prepare a two-fold serial dilution of Ritipenem in the 96-well plate using CAMHB. The final volume in each well should be 100 µL. Concentrations should span the expected MIC range.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no antibiotic).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Ritipenem that completely inhibits visible bacterial growth.[12]
-
For EPI Assay: Prepare two sets of plates. In the second set, add a constant, sub-inhibitory concentration of the chosen EPI to each well before adding the antibiotic and inoculum.
Protocol 2: Ethidium Bromide (EtBr) Accumulation/Efflux Assay
This is a real-time fluorometric assay to assess efflux pump activity.
-
Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.6). Harvest the cells by centrifugation, wash twice with PBS (phosphate-buffered saline), and resuspend in PBS to an OD₆₀₀ of 0.3.[1]
-
Loading/Accumulation: Transfer the cell suspension to a fluorometer cuvette or a 96-well black-walled plate. Add EtBr to a final concentration of 1-2 µg/mL. To achieve maximum loading and inhibit efflux, you can add an EPI like CCCP or PAβN at this stage.
-
Initiating Efflux: Once the fluorescence signal plateaus (indicating cell loading is complete), energize the cells by adding glucose to a final concentration of 0.4%. This provides the energy for active efflux.
-
Measurement: Monitor the decrease in fluorescence in real-time using a fluorometer (Excitation: ~530 nm, Emission: ~600 nm). A rapid decrease in fluorescence corresponds to active efflux of EtBr from the cells.
-
Analysis: Compare the rate of efflux between your test strain, a susceptible control strain, and the test strain in the presence of an EPI. A slower rate of efflux in the presence of an EPI indicates its inhibitory effect.
Protocol 3: Quantitative RT-PCR for Efflux Gene Expression
This protocol outlines the steps for measuring the transcript levels of efflux pump genes.
-
RNA Extraction: Grow bacterial cultures (e.g., a resistant isolate and a susceptible control) to mid-log phase under the desired conditions. Harvest cells and immediately lyse them in the presence of an RNA stabilization reagent. Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer and assess its integrity (e.g., via gel electrophoresis or a bioanalyzer).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers. Include a "no reverse transcriptase" control to check for genomic DNA contamination.[14]
-
qPCR: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific to your target efflux pump gene(s) and a validated housekeeping gene (for normalization, e.g., 16S rRNA).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4]
-
Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative expression of the target gene in the resistant isolate compared to the susceptible control using the ΔΔCq method, after normalizing to the housekeeping gene.
Visualizations
References
- 1. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel and Quantitative Detection Assay (effluxR) for Identifying Efflux-Associated Resistance Genes Using Multiplex Digital PCR in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Frontiers | Estimating the optimal efflux inhibitor concentration of carvacrol as a function of the bacterial physiological state [frontiersin.org]
- 7. Effect of RND-efflux pumps inhibitor on the synergy of different antibiotics combinations against carbapenem-resistant Pseudomonas aeruginosa - Physiology and Pharmacology [ppj.phypha.ir]
- 8. journals.asm.org [journals.asm.org]
- 9. Overproduction of efflux pumps caused reduced susceptibility to carbapenem under consecutive imipenem-selected stress in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux Pump Inhibitor Phenylalanine-Arginine Β-Naphthylamide Effect on the Minimum Inhibitory Concentration of Imipenem in Acinetobacter baumannii Strains Isolated From Hospitalized Patients in Shahid Motahari Burn Hospital, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eu.idtdna.com [eu.idtdna.com]
- 12. Frontiers | Overexpression of Efflux Pumps, Mutations in the Pumps’ Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. Ethidium bromide accumulation assay. [bio-protocol.org]
Long-term storage and stability of Ritipenem in plasma samples.
This technical support center provides guidance on the long-term storage and stability of Ritipenem in plasma samples. The following information is based on established best practices for carbapenem and other beta-lactam antibiotics, offering a robust framework for handling Ritipenem samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term storage conditions for plasma samples containing Ritipenem?
A1: For short-term storage, it is recommended to keep plasma samples on ice or refrigerated at 4-6°C. Based on data from related compounds like meropenem, samples should be processed and frozen as soon as possible, ideally within a few hours of collection.[1] For some carbapenems, stability at 4-6°C has been demonstrated for up to 72 hours.[2][3] However, to minimize degradation, immediate freezing is the safest approach.
Q2: What is the optimal temperature for long-term storage of Ritipenem plasma samples?
A2: For long-term storage, plasma samples should be stored at -80°C.[2][3][4][5] This temperature is critical for preserving the integrity of beta-lactam antibiotics over extended periods. Storage at -20°C is not recommended for long-term storage as significant degradation has been observed for some carbapenems at this temperature.[1][4]
Q3: How long can I store plasma samples containing Ritipenem at -80°C?
A3: Based on stability studies of other carbapenems, plasma samples can be stored at -80°C for at least 6 to 12 months without significant degradation.[2][3][5] For instance, meropenem has been shown to be stable for up to a year at -80°C.[3]
Q4: How many times can I freeze and thaw my Ritipenem plasma samples?
A4: It is highly recommended to minimize freeze-thaw cycles.[6] Each cycle can potentially lead to degradation of the analyte.[7] If multiple analyses are planned, it is best practice to aliquot the plasma into smaller volumes after the initial processing and before the first freeze. This allows for the use of a fresh aliquot for each experiment, avoiding the need for repeated thawing of the entire sample. While some studies on other molecules have shown stability for up to five freeze-thaw cycles, this can be analyte-dependent, and for unstable compounds like beta-lactams, it is a critical factor to control.[7][8]
Troubleshooting Guide
Issue: I am seeing lower than expected concentrations of Ritipenem in my plasma samples.
-
Potential Cause 1: Sample Handling and Processing Delay.
-
Potential Cause 2: Improper Storage Temperature.
-
Troubleshooting: Verify that your freezer is maintaining a consistent temperature of -80°C. Storage at higher temperatures, even -20°C, can lead to significant degradation of carbapenems over time.[1]
-
-
Potential Cause 3: Multiple Freeze-Thaw Cycles.
-
Troubleshooting: Review your experimental workflow to determine the number of times the samples have been frozen and thawed. If samples have undergone multiple freeze-thaw cycles, this is a likely cause of degradation. For future studies, aliquot samples into single-use vials.
-
-
Potential Cause 4: Incorrect Anticoagulant.
-
Troubleshooting: While less common, the type of anticoagulant used in blood collection tubes can sometimes affect analyte stability. Ensure that the anticoagulant used (e.g., EDTA, heparin) is appropriate for Ritipenem analysis.
-
Issue: I am observing high variability in Ritipenem concentrations between aliquots of the same sample.
-
Potential Cause 1: Incomplete Mixing Before Aliquoting.
-
Troubleshooting: Before the initial freezing, ensure that the plasma pool is homogenous by gentle vortexing. This will help in creating uniform aliquots.
-
-
Potential Cause 2: Differential Degradation Due to Storage Location.
-
Troubleshooting: Samples stored in different locations within a freezer (e.g., front vs. back, top vs. bottom) may experience slight temperature variations, especially in non-frost-free freezers. Store all aliquots for a single study in the same freezer box to minimize this variability.
-
Experimental Protocols
Plasma Sample Collection and Processing Protocol
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Initial Handling: Gently invert the collection tubes several times to ensure proper mixing with the anticoagulant.[10]
-
Centrifugation: Within two hours of collection, centrifuge the blood samples at 2000-3000 rpm for 15 minutes at room temperature to separate the plasma.[6][9]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquoting: Transfer the plasma into clearly labeled polypropylene microcentrifuge tubes. If multiple analyses are anticipated, create single-use aliquots at this stage.
-
Freezing: Immediately freeze the plasma aliquots at -80°C.
Ritipenem Stability Testing Protocol
-
Sample Preparation: Thaw a set of plasma aliquots containing a known concentration of Ritipenem.
-
Baseline Analysis (T=0): Immediately analyze a subset of the thawed aliquots to establish the initial concentration of Ritipenem. Common analytical methods include High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]
-
Storage Conditions: Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At predefined time points (e.g., 2, 4, 8, 24 hours for short-term; 1, 3, 6, 12 months for long-term), retrieve a set of aliquots from each storage condition.
-
Sample Analysis: Analyze the retrieved aliquots to determine the concentration of Ritipenem.
-
Data Evaluation: Compare the concentrations at each time point to the baseline (T=0) concentration. A recovery of 85-115% is generally considered stable.[2][3]
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Beta-Lactam Antibiotics in Plasma
| Storage Condition | Temperature | Recommended Maximum Duration |
| Short-Term | Room Temperature | Not Recommended (Significant degradation possible) |
| Short-Term | 4-6°C (Refrigerated) | Up to 72 hours (for some beta-lactams) |
| Long-Term | -20°C | Not Recommended for long-term (Significant degradation) |
| Long-Term | -80°C | 6 - 12 months |
Table 2: Factors Influencing Ritipenem Stability in Plasma
| Factor | Recommendation | Rationale |
| Temperature | Store at -80°C for long-term. | Minimizes chemical and enzymatic degradation. |
| Time | Process and freeze samples as quickly as possible. | Beta-lactams are susceptible to time-dependent degradation. |
| Freeze-Thaw Cycles | Aliquot into single-use tubes to avoid. | Repeated cycles can lead to significant loss of analyte. |
| Anticoagulant | Use a consistent and appropriate anticoagulant. | Ensures sample integrity and consistency. |
Visualizations
Caption: Workflow for assessing Ritipenem stability in plasma.
Caption: Logic diagram for troubleshooting low Ritipenem recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro stability study of 10 beta-lactam antibiotics in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. canr.msu.edu [canr.msu.edu]
- 7. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strong impact on plasma protein profiles by precentrifugation delay but not by repeated freeze-thaw cycles, as analyzed using multiplex proximity extension assays — Olink® [olink.com]
- 9. Sample Processing, Labeling and Storage - Center for Research in Reproduction [med.virginia.edu]
- 10. inspq.qc.ca [inspq.qc.ca]
- 11. A Critical Review of Analytical Methods for Determination of Ertapenem Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Optimizing dosing regimens for Ritipenem based on pharmacodynamic parameters.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dosing regimens of Ritipenem based on its pharmacodynamic (PD) parameters. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
A list of common questions regarding the experimental setup and interpretation of results for Ritipenem pharmacodynamic studies.
| Question | Answer |
| What is the primary pharmacodynamic index for Ritipenem? | Like other carbapenems, the primary pharmacodynamic index that best correlates with the efficacy of Ritipenem is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). |
| What is the target %fT > MIC for Ritipenem? | While a definitive target for Ritipenem has not been established for all pathogens, a target of ≥40% fT > MIC is generally accepted for carbapenems to achieve bactericidal activity. For severe infections, a higher target of 100% fT > MIC may be desirable. |
| Why is it important to use the free drug concentration? | Only the unbound (free) fraction of the drug is microbiologically active. The extent of protein binding can significantly impact the effective concentration of the drug at the site of infection. |
| What is Ritipenem acoxil and why is it used in oral formulations? | Ritipenem acoxil is an acetoxymethyl ester prodrug of Ritipenem.[1] This formulation enhances oral bioavailability. In the body, it is rapidly hydrolyzed to the active form, Ritipenem.[1] For in vitro experiments, it is crucial to ensure complete hydrolysis to the active form. |
| How does Ritipenem exert its antibacterial effect? | Ritipenem, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2] In E. coli, its main target is PBP2.[2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with Ritipenem.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC results. | Incomplete hydrolysis of the Ritipenem acoxil prodrug to active Ritipenem. Inconsistent inoculum preparation. Contamination of the bacterial culture. | Ensure complete hydrolysis of Ritipenem acoxil by pre-incubating the stock solution in an appropriate buffer or medium if necessary. Standardize the inoculum preparation using a spectrophotometer to achieve a 0.5 McFarland standard. Perform purity checks of the bacterial culture before each experiment. |
| Slower than expected bacterial killing in time-kill assays. | The chosen Ritipenem concentration is too low relative to the MIC. The bacterial strain may exhibit tolerance. The growth medium may be antagonizing the antibiotic's activity. | Confirm the MIC of the test strain before performing the time-kill assay. Test a range of concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Ensure the use of appropriate, standardized growth media such as cation-adjusted Mueller-Hinton broth. |
| Unexpected bacterial regrowth at 24 hours. | Selection of a resistant subpopulation. Degradation of Ritipenem in the test medium over the incubation period. The initial inoculum was too high (inoculum effect). | Plate samples from the regrowth phase onto antibiotic-containing agar to check for resistance. In dynamic in vitro models, ensure the simulated half-life of Ritipenem matches its known short half-life of approximately 0.7 hours.[3] Adhere to standardized inoculum densities (approximately 5 x 10^5 CFU/mL). |
| Difficulty in reproducing results from an in vitro pharmacodynamic model. | Inaccurate simulation of pharmacokinetic parameters. Instability of the experimental setup (e.g., inconsistent flow rates). Biofilm formation in the model. | Calibrate pumps and validate the simulated drug concentrations analytically (e.g., using HPLC). Regularly clean and sterilize all components of the model. Visually inspect for and mechanically disrupt any biofilm formation if observed. |
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Ritipenem and Comparator Carbapenems
| Parameter | Ritipenem | Ertapenem (for comparison) | Meropenem (for comparison) |
| Pharmacodynamic Target | %fT > MIC ≥ 40% (presumed) | %fT > MIC ≥ 40% | %fT > MIC ≥ 40% |
| Plasma Protein Binding | Data not readily available | ~95% | ~2% |
| Half-life (t½) | ~0.7 hours[3] | ~4 hours | ~1 hour |
| Volume of Distribution (Vd) | Data not readily available | 0.12 L/kg | 0.35-0.56 L/kg[4] |
| Primary Route of Elimination | Renal[2] | Renal | Renal |
Note: Data for comparator carbapenems are provided to offer context due to the limited availability of specific parameters for Ritipenem.
Table 2: In Vitro Activity of Ritipenem and Ertapenem against Selected Bacterial Species (MIC90 in mg/L)
| Organism | Ritipenem | Ertapenem |
| Gram-Positive Cocci | ||
| Staphylococcus aureus (MSSA) | Superior to cefaclor, cefotiam, and cefixime[5] | ≤0.5[6] |
| Streptococcus pneumoniae | Comparable to cefotiam hexetil[5] | ≤1.0[7] |
| Enterococcus spp. | Superior to cefaclor, cefotiam, and cefixime[5] | >32[7] |
| Gram-Negative Bacilli | ||
| Haemophilus influenzae | Potent activity[8] | ≤1.0[7] |
| Escherichia coli | Good activity[5] | ≤0.5[7] |
| Klebsiella pneumoniae | Good activity[5] | ≤1.0[7] |
| Enterobacter spp. | Good activity[5] | ≤1.0[7] |
| Serratia marcescens | Good activity[5] | ≤2.0[9] |
| Proteus vulgaris | Good activity[5] | ≤1.0[9] |
| Morganella morganii | Good activity[5] | ≤1.0[9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Ritipenem Stock Solution:
-
If using Ritipenem acoxil, ensure hydrolysis to the active Ritipenem. This may involve pre-incubation in a suitable buffer as per the manufacturer's instructions or published literature.
-
Prepare a stock solution of Ritipenem in an appropriate solvent (e.g., sterile deionized water or buffer) at a concentration of 1280 mg/L.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the Ritipenem stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Ritipenem that completely inhibits visible bacterial growth.
-
Protocol 2: Time-Kill Curve Assay
This assay determines the rate and extent of bacterial killing by Ritipenem over time.
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described in the MIC protocol.
-
Prepare flasks or tubes containing CAMHB with Ritipenem at various concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC).
-
-
Inoculation and Sampling:
-
Inoculate each flask to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate all flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Bacterial Enumeration:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 18-24 hours at 35-37°C.
-
Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each Ritipenem concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of action of Ritipenem via inhibition of bacterial cell wall synthesis.
Caption: Experimental workflow for optimizing Ritipenem dosing regimens.
References
- 1. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 3. A study of the pharmacokinetics and tolerability of ritipenem acoxil in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of meropenem and piperacillin in critically ill patients with indwelling surgical drains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Comparative in vitro activities of ertapenem against aerobic and facultative bacterial pathogens from patients with complicated skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [In vitro activity of ertapenem against clinical bacterial isolates in 69 Spanish medical centers (E-test study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Bacteriolytic Activity of Ritipenem Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of ertapenem: review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Orally Active Carbapenem Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the development of orally active carbapenems.
I. Troubleshooting Guides & FAQs
This section addresses common issues related to the chemical stability, enzymatic degradation, and intestinal permeability of carbapenem candidates.
Chemical Stability
Question: My carbapenem candidate shows significant degradation during in vitro stability studies in simulated gastric fluid. How can I troubleshoot this?
Answer: Carbapenems are susceptible to hydrolysis, especially under acidic conditions mimicking the stomach environment. Here are some steps to investigate and address this issue:
-
Confirm pH-Dependent Degradation: Perform a pH-rate profile study to quantify the degradation rate of your compound across a range of pH values (e.g., pH 1 to 8). This will confirm if the degradation is acid-catalyzed.
-
Structural Modification: The instability is often due to the strained β-lactam ring. Consider prodrug strategies to mask the carboxylic acid group, which can influence the electronic properties of the β-lactam ring and reduce its susceptibility to hydrolysis.
-
Formulation Strategies: For in vivo studies, consider enteric-coated formulations that protect the drug from the low pH of the stomach and release it in the higher pH environment of the small intestine.
Question: I am observing inconsistent results in my pH stability assays. What could be the cause?
Answer: Inconsistent results in pH stability assays can arise from several factors:
-
Buffer Effects: The type of buffer used can influence the degradation rate. Ensure you are using appropriate and consistent buffer systems for each pH value and that the buffer itself does not catalyze the degradation.
-
Temperature Fluctuations: Carbapenem hydrolysis is temperature-dependent. Maintain a constant and accurately controlled temperature throughout the experiment.
-
Analytical Method Variability: Ensure your analytical method (e.g., HPLC) is validated for stability-indicating properties. Check for issues like peak co-elution, detector drift, or inconsistent sample preparation.
-
Compound Purity: Impurities in your drug substance could catalyze degradation or interfere with the analytical assay. Confirm the purity of your compound before initiating stability studies.
Enzymatic Degradation
Question: My carbapenem is rapidly degraded in assays with human intestinal microsomes. What is the likely cause and how can I address it?
Answer: Rapid degradation in the presence of intestinal microsomes suggests susceptibility to intestinal enzymes. The primary culprits are β-lactamases produced by gut microbiota and human brush border enzymes like dehydropeptidase-I (DHP-I).
-
Identify the Degrading Enzyme:
-
β-Lactamase Degradation: Perform an in vitro assay using commercially available β-lactamases to see if your compound is a substrate. You can also use a broad-spectrum β-lactamase inhibitor in your microsomal assay to see if it prevents degradation.
-
DHP-I Degradation: Test the stability of your compound in the presence of purified DHP-I. Imipenem is highly susceptible to DHP-I, while meropenem and ertapenem are more stable due to a 1β-methyl group.[1]
-
-
Mitigation Strategies:
-
Structural Modifications: The addition of a 1β-methyl group to the carbapenem core is a well-established strategy to increase stability against DHP-I.[1]
-
Prodrug Approach: Design a prodrug that is not a substrate for these enzymes. The active carbapenem would then be released in the systemic circulation.
-
Co-administration with Inhibitors: While less ideal for an oral formulation, co-administration with an inhibitor of the degrading enzyme (e.g., cilastatin for DHP-I) can be explored.
-
Question: How do I differentiate between degradation caused by bacterial β-lactamases versus human DHP-I in my ex vivo intestinal model?
Answer: You can use a combination of specific inhibitors and experimental conditions:
-
Selective Inhibition:
-
Include a known DHP-I inhibitor like cilastatin in one arm of your experiment. A reduction in degradation in the presence of cilastatin points to DHP-I mediated hydrolysis.
-
In a separate arm, include a broad-spectrum β-lactamase inhibitor like clavulanic acid or tazobactam. Inhibition of degradation in this arm suggests the involvement of bacterial β-lactamases.
-
-
Use of Germ-Free Animal Models: If you have access to intestinal homogenates from germ-free animals, you can compare the degradation of your compound to that in conventional animal models. Degradation in the germ-free model would primarily be due to host enzymes like DHP-I.
Intestinal Permeability and Efflux
Question: My carbapenem candidate shows low apparent permeability (Papp) in the Caco-2 cell permeability assay. What are the potential reasons and solutions?
Answer: Low permeability in Caco-2 assays is a common hurdle for carbapenems due to their hydrophilic nature. Here’s a troubleshooting guide:
-
Assess Efflux: Determine the efflux ratio by measuring both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2]
-
Troubleshooting: If efflux is suspected, repeat the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability will confirm efflux.[2]
-
-
Improve Passive Permeability:
-
Prodrug Strategy: This is the most common and effective approach. By masking the polar carboxylic acid group with a lipophilic moiety, the passive diffusion of the compound across the intestinal epithelium can be significantly enhanced. The prodrug is then cleaved by intestinal esterases to release the active carbapenem. Tebipenem pivoxil is a successful example of this strategy.
-
-
Investigate Active Uptake: While less common for carbapenems, some may be substrates for uptake transporters. Research the expression of common drug transporters in Caco-2 cells and consider if your compound has structural similarities to their known substrates.
Question: I am observing high variability and poor recovery in my Caco-2 permeability assays. What are some common pitfalls?
Answer: High variability and low recovery can invalidate your results. Here are some common issues and how to address them:[3][4][5]
-
Monolayer Integrity: Ensure the Caco-2 cell monolayers are fully differentiated and have a consistent transepithelial electrical resistance (TEER) value before each experiment. You can also check the permeability of a paracellular marker like Lucifer Yellow.[2]
-
Compound Solubility and Stability: Your compound must be soluble and stable in the assay buffer for the duration of the experiment. Perform solubility and stability checks in the assay media beforehand. The use of a co-solvent like DMSO should be minimized and kept consistent, as it can affect cell monolayer integrity.[3]
-
Non-specific Binding: Carbapenems can be "sticky" and bind to plasticware. Use low-binding plates and sample tubes to improve recovery.
-
Analytical Method: Your analytical method must be sensitive enough to detect low concentrations of the compound in the receiver compartment. Ensure the method is validated for accuracy, precision, and linearity in the assay matrix.
II. Data Presentation
The following tables summarize key quantitative data relevant to the development of orally active carbapenems.
Table 1: Comparative Oral Bioavailability of Carbapenem Prodrugs in Preclinical Models
| Prodrug | Parent Carbapenem | Animal Model | Oral Bioavailability (%) | Reference |
| Tebipenem Pivoxil | Tebipenem | Rat | ~25 | [6] |
| Tebipenem Pivoxil | Tebipenem | Monkey | ~40-60 | [6] |
| SM-368589 | SM-295291 | Rat | 4.2 - 62.3 | [6] |
| SM-375769 | SM-369926 | Dog | 4.2 - 62.3 | [6] |
Table 2: Hydrolysis Rates of Selected Carbapenems by β-Lactamases
| Carbapenem | β-Lactamase | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Imipenem | TEM-1 | 0.005 | 130 | 0.00004 | [7] |
| Meropenem | TEM-1 | <0.001 | >500 | - | [7] |
| Doripenem | TEM-1 | <0.001 | >500 | - | [7] |
| Imipenem | KPC-2 | 150 | 44 | 3.4 | [7] |
| Meropenem | KPC-2 | 10 | 120 | 0.08 | [7] |
| Doripenem | KPC-2 | 8 | 200 | 0.04 | [7] |
Table 3: Stability of Carbapenems against Human Renal Dehydropeptidase-I (DHP-I)
| Carbapenem | Residual Activity after 4h Incubation (%) | Reference |
| Imipenem | 0.1 | [8] |
| Panipenem | 4.3 | [8] |
| Meropenem | 28.7 | [8] |
| LJC 10,627 | 95.6 | [8] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in the development of orally active carbapenems.
Protocol 1: Carbapenem Stability in Simulated Gastric and Intestinal Fluids
Objective: To assess the chemical stability of a carbapenem candidate in simulated gastrointestinal fluids.
Materials:
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Carbapenem test compound
-
HPLC system with a suitable column and detector
-
Constant temperature incubator (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile or a buffer to neutralize the pH)
Procedure:
-
Prepare a stock solution of the carbapenem in a suitable solvent (e.g., water or DMSO).
-
Pre-warm the SGF and SIF to 37°C.
-
Spike the carbapenem stock solution into the pre-warmed SGF and SIF to a final concentration of 10 µM.
-
At time points 0, 15, 30, 60, and 120 minutes, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to stop further degradation.
-
Analyze the samples by a validated HPLC method to determine the concentration of the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of a carbapenem candidate.
Materials:
-
Caco-2 cells (passages 25-45)
-
Transwell® plates (e.g., 24-well with 0.4 µm pore size inserts)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Carbapenem test compound
-
Lucifer Yellow (for monolayer integrity check)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Efflux pump inhibitor (e.g., verapamil)
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the TEER values.
-
Wash the cell monolayers with transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the test compound (and controls) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
To assess efflux, run parallel experiments with an efflux pump inhibitor added to both chambers.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
At the final time point, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
IV. Mandatory Visualizations
Diagram 1: Preclinical Development Workflow for an Oral Carbapenem Prodrug
Caption: Preclinical development workflow for oral carbapenem prodrugs.
Diagram 2: Major Degradation Pathways of Carbapenems
Caption: Fate and major degradation pathways of an oral carbapenem.
Diagram 3: Logical Relationship of Prodrug Strategy
Caption: Logical diagram of the prodrug strategy to improve oral bioavailability.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mimetas.com [mimetas.com]
- 4. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 6. Novel Carbapenem Antibiotics for Parenteral and Oral Applications: In Vitro and In Vivo Activities of 2-Aryl Carbapenems and Their Pharmacokinetics in Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of new carbapenem antibiotics by dehydropeptidase-I from porcine and human renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Carbapenem Degradation in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of carbapenem antibiotics in biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of carbapenems in biological samples.
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of carbapenem in samples. | Rapid degradation due to improper sample handling and storage. | Immediately process and analyze samples after collection. If storage is necessary, freeze plasma samples at -80°C.[1][2][3] For imipenem, immediate freezing at -80°C is critical.[2][4] |
| Enzymatic degradation by β-lactamases present in the matrix. | Add a β-lactamase inhibitor to the sample collection tubes. The choice of inhibitor will depend on the specific carbapenemase suspected. | |
| Chemical hydrolysis due to inappropriate pH. | For ertapenem, immediate stabilization with MES buffer (pH 6.5) is recommended.[5] For meropenem, citrate buffer around pH 7 has shown the slowest degradation.[6][7] | |
| High variability in replicate measurements. | Inconsistent sample processing times. | Standardize the time between sample collection, processing, and analysis for all samples. |
| Freeze-thaw cycles causing degradation. | Aliquot samples after the first processing step to avoid multiple freeze-thaw cycles. | |
| Contamination of HPLC system. | Regularly flush the HPLC system with a strong solvent to remove contaminants. Use precolumn filters to protect the analytical column.[8] | |
| Peak tailing or splitting in chromatograms. | Interaction of basic carbapenem molecules with residual silanol groups on the HPLC column. | Use a high-purity silica column or a column with a polar-embedded group. The mobile phase can be modified with a competing base like triethylamine (TEA).[9] |
| Sample solvent being too strong. | Whenever possible, dissolve or dilute the sample in the mobile phase.[8][9] | |
| Column overload. | Reduce the injection volume or dilute the sample.[8] | |
| Unexpected degradation products observed. | Forced degradation due to exposure to acid, base, oxidation, heat, or light. | Protect samples from extreme conditions. Conduct forced degradation studies systematically to identify and characterize degradation products.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of carbapenem degradation in biological matrices?
A1: Carbapenem degradation in biological matrices occurs through two primary mechanisms:
-
Enzymatic Degradation: This is primarily mediated by β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. Carbapenemases are a specific class of β-lactamases that are highly efficient at degrading carbapenems.
-
Chemical Degradation: This involves the hydrolysis of the β-lactam ring due to factors such as pH and temperature. The strained bicyclic ring system of carbapenems makes them susceptible to chemical instability.[11]
Q2: How can I prevent enzymatic degradation of carbapenems in my samples?
A2: To prevent enzymatic degradation, it is crucial to inhibit the activity of β-lactamases. This can be achieved by adding β-lactamase inhibitors to your sample collection tubes. The choice of inhibitor depends on the specific type of carbapenemase you expect to be present in your samples.
Q3: What is the optimal pH for storing carbapenem solutions?
A3: The optimal pH for carbapenem stability varies depending on the specific carbapenem. For instance, ertapenem stability is enhanced in MES buffer at a pH of 6.5.[5] Meropenem degradation is slowest in a citrate buffer around pH 7.[6][7] It is recommended to determine the optimal pH for your specific carbapenem and experimental conditions.
Q4: What are the recommended storage conditions for plasma samples containing carbapenems?
A4: For short-term storage, it is recommended to keep plasma samples on ice and process them as quickly as possible. For long-term storage, freezing at -80°C is the gold standard for most carbapenems to minimize degradation.[1][2][3] Imipenem is particularly unstable and requires immediate freezing at -80°C.[2][4] Multiple freeze-thaw cycles should be avoided.
Q5: How does temperature affect carbapenem stability?
A5: Increased temperature accelerates the chemical degradation of carbapenems. For example, the degradation of imipenem solutions is significantly faster at 30°C and 40°C compared to 25°C.[12] Therefore, maintaining a cold chain during sample handling and storage is critical.
Quantitative Data on Carbapenem Stability
The following tables summarize the stability of various carbapenems under different storage conditions and in the presence of stabilizers.
Table 1: Stability of Carbapenems in Human Plasma at Different Temperatures
| Carbapenem | Temperature | Storage Duration | % Remaining | Reference |
| Meropenem | Room Temp (~24°C) | 2 hours | >90% | [1] |
| Room Temp (~24°C) | 6 hours | Stable | [3] | |
| 4°C | 3 days | Stable | [3] | |
| -20°C | 4 days | Stable | [3] | |
| -80°C | 3 months | Stable | [1] | |
| Imipenem | Room Temp (~24°C) | Unstable | Not Recommended | [2][4] |
| 4°C | Unstable | Not Recommended | [2][4] | |
| -80°C | 6 months | Stable | [2] | |
| Ertapenem | 4°C | 72 hours | >90% | [13] |
| -20°C | Variable results | Not Recommended | [13] | |
| -80°C | >3 months (with MES) | Stable | [5] | |
| Piperacillin | Room Temp (~24°C) | 6 hours | Stable | [3] |
| 4°C | 3 days | Stable | [3] | |
| -80°C | 6 months | Stable | [2] | |
| Cefepime | Room Temp (~24°C) | 2 hours | >90% | [1] |
| -80°C | 3 months | Stable | [1] | |
| Ceftazidime | 4°C | 3 days | Stable | [3] |
| -80°C | 12 months | Stable | [2] |
Table 2: Effect of Stabilizers on Carbapenem Stability
| Carbapenem | Biological Matrix | Stabilizer | Storage Condition | Observation | Reference |
| Ertapenem | Human Plasma | MES buffer (pH 6.5) | -80°C | Stable for > 3 months | [5] |
| Meropenem | Aqueous Solution | Citrate Buffer (pH ~7) | 32°C for 24 hours | Slowest degradation compared to phosphate buffer and unbuffered saline. | [6][7] |
| Imipenem | N/A | Cilastatin | N/A | Cilastatin is a dehydropeptidase-I inhibitor co-administered with imipenem to prevent its renal metabolism, not primarily for in vitro stabilization. However, its presence is crucial for in vivo stability. | [10][14][15] |
Experimental Protocols
Protocol 1: Assessment of Carbapenem Stability in Human Plasma
This protocol outlines a general procedure for evaluating the stability of a carbapenem in human plasma under different storage conditions.
-
Materials:
-
Human plasma (anticoagulated with EDTA or citrate)
-
Carbapenem analytical standard
-
Internal standard (IS)
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
HPLC or LC-MS/MS system
-
Calibrated pipettes and tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare stock solutions of the carbapenem and IS in an appropriate solvent.
-
Spike fresh human plasma with the carbapenem to achieve desired concentrations (e.g., low, medium, and high quality control levels).
-
Aliquots of the spiked plasma are prepared for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C) and for each time point.
-
At each designated time point, retrieve the samples from their respective storage conditions.
-
Perform sample extraction:
-
Add a known amount of IS to each plasma sample.
-
Add the protein precipitation agent (e.g., 3 volumes of cold acetonitrile to 1 volume of plasma).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analyze the samples using a validated HPLC or LC-MS/MS method.
-
Calculate the concentration of the carbapenem at each time point and compare it to the initial concentration (time zero) to determine the percentage of degradation. A recovery of 85-115% is often considered stable.[2]
-
Protocol 2: Evaluation of a Stabilizer for a Carbapenem in Plasma
This protocol is designed to assess the effectiveness of a stabilizer in preventing carbapenem degradation in plasma.
-
Materials:
-
Same as Protocol 1
-
Stabilizer solution (e.g., MES buffer, citrate buffer)
-
-
Procedure:
-
Prepare two sets of spiked plasma samples as described in Protocol 1.
-
To one set of samples, add the stabilizer solution to achieve the desired final concentration. The other set will serve as the control (no stabilizer).
-
Aliquot and store both sets of samples under the desired conditions (e.g., room temperature).
-
At each time point, process and analyze the samples from both the stabilized and control groups as described in Protocol 1.
-
Compare the degradation rates of the carbapenem in the presence and absence of the stabilizer to evaluate its effectiveness.
-
Visualizations
References
- 1. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preanalytical Stability of Piperacillin, Tazobactam, Meropenem, and Ceftazidime in Plasma and Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Quantification of the carbapenem antibiotic ertapenem in human plasma by a validated liquid chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of meropenem stability after reconstitution: the influence of buffering and challenges to meet the NHS Yellow Cover Document compliance for continuous infusions in an outpatient setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. files.mtstatic.com [files.mtstatic.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Imipenem-Cilastatin Sodium in AutoDose Infusion System Bags | Semantic Scholar [semanticscholar.org]
- 15. Stability of imipenem and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vitro Activity of Ritipenem and Other Carbapenems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro activity of ritipenem against other key carbapenems, including imipenem, meropenem, doripenem, and ertapenem. The information is supported by experimental data from various studies to aid in evaluating its potential antimicrobial profile.
Ritipenem (FCE 22101) is a penem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, it functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2] A key feature of ritipenem is its stability against many common plasmid and chromosomal β-lactamases.[1] This guide summarizes its in vitro performance, primarily measured by Minimum Inhibitory Concentration (MIC), in comparison to other widely used carbapenems.
Quantitative Comparison of In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for ritipenem and other carbapenems against a range of clinically relevant bacterial species. The data has been compiled from multiple in vitro studies. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented in μg/mL.
Table 1: In Vitro Activity against Gram-Positive Bacteria
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus | Ritipenem | - | 0.5 |
| Imipenem | - | - | |
| Meropenem | - | - | |
| Doripenem | - | - | |
| Ertapenem | - | - | |
| Streptococcus pneumoniae | Ritipenem | - | 0.25 |
| Imipenem | - | - | |
| Meropenem | - | - | |
| Doripenem | - | - | |
| Ertapenem | - | - | |
| Enterococcus spp. | Ritipenem | - | 4 |
| Imipenem | - | - | |
| Meropenem | - | - | |
| Doripenem | - | - | |
| Ertapenem | - | - |
Table 2: In Vitro Activity against Gram-Negative Bacteria
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Enterobacteriaceae | Ritipenem | - | 0.5 - 4 |
| Imipenem | 0.25 | 0.5 | |
| Meropenem | 0.032 | 0.094 | |
| Doripenem | 0.023 | 0.094 | |
| Ertapenem | - | - | |
| Pseudomonas aeruginosa | Ritipenem | - | >128 |
| Imipenem | 1.5 | 32 | |
| Meropenem | 0.38 | 16 | |
| Doripenem | 0.38 | 8 | |
| Ertapenem | - | - | |
| Haemophilus influenzae | Ritipenem | - | 0.5 - 4 |
| Imipenem | - | - | |
| Meropenem | - | - | |
| Doripenem | - | - | |
| Ertapenem | - | - | |
| Neisseria gonorrhoeae | Ritipenem | - | 0.25 |
| Imipenem | - | - | |
| Meropenem | - | - | |
| Doripenem | - | - | |
| Ertapenem | - | - | |
| Bacteroides spp. | Ritipenem | - | 4 |
| Imipenem | - | - | |
| Meropenem | - | - | |
| Doripenem | - | - | |
| Ertapenem | - | - |
Note: Data is compiled from multiple sources and direct comparisons should be made with caution. A '-' indicates that data was not available in the reviewed sources.
Summary of Comparative Performance
Based on the available in vitro data, ritipenem demonstrates potent activity against many Gram-positive organisms, including Staphylococcus aureus and Streptococcus pneumoniae, with MIC90 values generally at or below 0.5 μg/mL.[1][3] Its activity against these pathogens appears to be comparable to or, in some cases, more potent than other carbapenems.[1]
Against Enterobacteriaceae, ritipenem shows good activity, though it may be slightly less potent than newer carbapenems like doripenem and meropenem.[3][4] A significant limitation of ritipenem is its lack of activity against Pseudomonas aeruginosa, with reported MIC90 values exceeding 128 μg/mL.[1][3] In contrast, doripenem and meropenem exhibit the most potent in vitro activity against this challenging pathogen.[4][5][6] Ertapenem also has limited activity against P. aeruginosa.[7]
Experimental Protocols
The determination of in vitro activity of carbapenems is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This method is a reliable and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of ritipenem and other carbapenems are prepared at a known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.
2. Assay Procedure:
-
Serial Dilution: The antimicrobial agents are serially diluted in CAMHB directly in the microtiter plates to achieve a range of concentrations.
-
Inoculation: Each well, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining and comparing the in vitro activity of carbapenems.
Experimental workflow for MIC determination.
Mechanism of Action: A Simplified Pathway
Carbapenems, including ritipenem, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Simplified mechanism of action for carbapenems.
References
- 1. The in-vitro activity of a novel penem FCE 22101 compared to other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 3. Comparison of in vitro activity of FCE 22101, a new penem, with those of other beta-lactam antibiotics [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of carbapenems against major Gram-negative pathogens: results of Asia-Pacific surveillance from the COMPACT II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of carbapenems against clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Doripenem, Meropenem, and Imipenem against Respiratory Isolates of Pseudomonas aeroginosa in a Tertiary Care Hospital of North India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Ritipenem Acoxil and Cefotiam Hexetil in Clinical Trials: A Guide for Researchers
This guide provides a comprehensive comparison of the clinical efficacy of two oral beta-lactam antibiotics, Ritipenem acoxil and Cefotiam hexetil, based on available clinical trial data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two agents in the context of respiratory and urinary tract infections.
Executive Summary
Ritipenem acoxil, a penem antibiotic, and Cefotiam hexetil, a cephalosporin, have both demonstrated clinical utility in treating bacterial infections. Direct comparative trials in chronic lower respiratory tract infections suggest that Ritipenem acoxil is clinically equivalent to Cefotiam hexetil in terms of efficacy and safety. In the context of urinary tract infections (UTIs), both drugs have shown effectiveness in separate studies. Ritipenem acoxil has demonstrated high efficacy rates in chronic complicated UTIs, while Cefotiam hexetil has proven effective in both uncomplicated and complicated UTIs, including pyelonephritis. This guide presents the available quantitative data from these trials in structured tables and provides detailed experimental protocols for key studies to allow for a thorough comparative assessment.
Data Presentation
Efficacy in Chronic Lower Respiratory Tract Infections (Head-to-Head Comparison)
| Outcome | Ritipenem Acoxil (200 mg t.i.d.) | Cefotiam Hexetil (400 mg t.i.d.) | Statistical Significance |
| Clinical Efficacy Rate | 85.3% (64/75) | 80.3% (61/76) | No significant difference |
| Bacteriological Eradication Rate | 50.0% (13/26) | 75.0% (18/24) | No significant difference |
| Usefulness Rate | 79.5% (62/78) | 76.9% (60/78) | No significant difference |
Safety and Tolerability in Chronic Lower Respiratory Tract Infections
| Adverse Event Profile | Ritipenem Acoxil (200 mg t.i.d.) | Cefotiam Hexetil (400 mg t.i.d.) | Statistical Significance |
| Incidence of Side Effects | 11.0% (10 cases) | 10.9% (10 cases) | No significant difference |
| Abnormal Laboratory Findings | 9.5% (8 cases) | 16.7% (14 cases) | No significant difference |
| Overall Safety Judgment (Safe) | 80.2% (73 cases) | 77.2% (71 cases) | No significant difference |
Efficacy in Urinary Tract Infections (Indirect Comparison)
| Drug & Indication | Clinical Efficacy Rate | Bacteriological Eradication Rate | Study Population |
| Ritipenem Acoxil (Chronic Complicated UTI) | 85.7% (24/28)[1] | 87.5% (28/32 strains)[1] | 30 patients with chronic complicated UTI[1] |
| Cefotiam Hexetil (Complicated UTI) | 50.7% (34/67)[2] | 64.9% (63/97 strains)[2] | 67 patients with chronic complicated UTI[2] |
| Cefotiam Hexetil (Acute Uncomplicated Cystitis and Pyelonephritis) | 100% (46/46)[2] | 92.7% (51/55 strains)[2] | 46 patients with acute uncomplicated cystitis and pyelonephritis[2] |
Experimental Protocols
Double-Blind Comparative Study in Chronic Lower Respiratory Tract Infections
Objective: To objectively evaluate the efficacy, safety, and usefulness of Ritipenem acoxil compared to Cefotiam hexetil in patients with chronic lower respiratory tract infections.[3]
Study Design: A multi-center, double-blind, randomized comparative study.[3]
Patient Population: A total of 202 patients with chronic lower respiratory tract infections were enrolled. Of these, 151 cases were evaluable for clinical efficacy (75 in the Ritipenem acoxil group and 76 in the Cefotiam hexetil group).[3]
Dosing Regimen:
-
Ritipenem acoxil group: 200 mg administered orally three times a day (t.i.d.) for a standard duration of 14 days.[3]
-
Cefotiam hexetil group: 400 mg administered orally three times a day (t.i.d.) for a standard duration of 14 days.[3]
Efficacy Endpoints:
-
Clinical Efficacy: Assessed as "excellent," "good," "fair," or "poor." The clinical efficacy rate was the sum of "excellent" and "good" responses.[3]
-
Bacteriological Efficacy: The eradication rate of causative organisms.[3]
-
Usefulness: A comprehensive assessment of efficacy and safety, rated as "markedly useful," "useful," "slightly useful," or "not useful." The usefulness rate was the sum of "markedly useful" and "useful" responses.[3]
Safety Assessment: The incidence of side effects and abnormal laboratory test findings were recorded and compared between the two groups.[3]
Clinical Study of Ritipenem Acoxil in Urinary Tract Infections
Objective: To study the antibacterial activity and clinical efficacy of Ritipenem acoxil in urinary tract infections.[1]
Study Design: An open-label clinical study.
Patient Population: The study included 4 patients with acute uncomplicated cystitis and 30 patients with chronic complicated urinary tract infection.[1]
Dosing Regimen: The specific dosage of Ritipenem acoxil administered was not detailed in the available abstract.
Efficacy Endpoints:
-
Clinical Efficacy: Evaluated according to the criteria of the Japanese UTI Committee. The overall clinical efficacy rate was reported.[1]
-
Bacteriological Efficacy: The eradication rate of identified bacterial strains.[1]
Safety Assessment: The occurrence of side effects and abnormal laboratory findings were monitored.[1]
Clinical Study of Cefotiam Hexetil in Urogenital Infections
Objective: To evaluate the clinical efficacy and safety of Cefotiam hexetil in patients with urinary tract and genital infections.[2]
Study Design: An open-label clinical study.
Patient Population: A total of 168 patients were enrolled, including 46 with acute uncomplicated cystitis and pyelonephritis, and 67 with chronic complicated urinary tract infections.[2]
Dosing Regimen: The specific dosage of Cefotiam hexetil administered was not detailed in the available abstract.
Efficacy Endpoints:
-
Clinical Efficacy: Assessed as "excellent," "moderate," or "poor." The overall clinical efficacy was the sum of "excellent" and "moderate" responses.[2]
-
Bacteriological Efficacy: The eradication rate of isolated bacterial strains.[2]
Safety Assessment: The incidence of side effects and abnormal findings in clinical data were recorded.[2]
Mechanism of Action Signaling Pathways
Both Ritipenem and Cefotiam are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
References
A Head-to-Head Comparison of Ritipenem and Imipenem Against Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of ritipenem, a penem antibiotic, and imipenem, a carbapenem antibiotic, against clinically relevant resistant bacterial pathogens. The information presented is based on available experimental data to support research and development in the field of infectious diseases.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for ritipenem and imipenem against various resistant bacterial strains. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, with lower values indicating higher potency.
Table 1: In Vitro Activity of Ritipenem against Selected Pathogens
| Pathogen | Resistance Mechanism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | - | 0.05 - 0.2 | 0.1 | 0.2 |
| Enterococcus faecalis | - | 0.78 - 3.13 | 1.56 | 3.13 |
| Citrobacter freundii | Cephalosporinase-producer | ≤0.025 - 1.56 | 0.1 | 0.78 |
| Enterobacter cloacae | Cephalosporinase-producer | ≤0.025 - 3.13 | 0.2 | 1.56 |
| Acinetobacter calcoaceticus | - | 0.1 - 0.78 | 0.2 | 0.39 |
| Pseudomonas aeruginosa | Intrinsic Resistance | - | - | - |
Note: Data for Ritipenem is primarily from older studies and may not reflect activity against contemporary multidrug-resistant strains.
Table 2: In Vitro Activity of Imipenem against Resistant Pathogens
| Pathogen | Resistance Mechanism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ESBL-producing | ≤1 - >32 | 0.125 | 0.5 |
| Klebsiella pneumoniae | ESBL-producing | ≤1 - >32 | 0.25 | 2 |
| Klebsiella pneumoniae | Carbapenem-Resistant (KPC-producing) | 4 - >64 | 16 | >64 |
| Enterobacteriaceae | Carbapenemase-producing | 0.12 - >8 | 8 | >8 |
| Pseudomonas aeruginosa | Multidrug-Resistant | 0.04 - >32 | 4 | >32 |
Experimental Protocols
The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is predominantly conducted using the broth microdilution method according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5]
Broth Microdilution Methodology
-
Preparation of Reagents : A series of twofold dilutions of the antimicrobial agent (Ritipenem or Imipenem) are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation : A standardized inoculum of the test organism is prepared to a density corresponding to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation : The microdilution trays containing the antimicrobial dilutions are inoculated with the bacterial suspension.
-
Incubation : The trays are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Reading of Results : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mechanisms of Action and Resistance
Both ritipenem and imipenem are β-lactam antibiotics that exert their bactericidal activity by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs).[6][7]
Ritipenem , a penem, is characterized by its broad spectrum of activity and stability to hydrolysis by many β-lactamase enzymes.[7]
Imipenem , a carbapenem, also possesses a very broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[6] It is typically co-administered with cilastatin, a renal dehydropeptidase inhibitor, to prevent its rapid metabolism.
Bacterial resistance to both agents can emerge through several mechanisms:
-
Enzymatic Degradation : Production of β-lactamases, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that can hydrolyze the β-lactam ring.[8]
-
Reduced Permeability : Alterations or loss of outer membrane porin channels, which restricts the entry of the antibiotic into the bacterial cell.[9]
-
Efflux Pumps : The active transport of the antibiotic out of the bacterial cell.
-
Target Modification : Alterations in the affinity of PBPs for the antibiotic.
Pseudomonas aeruginosa often exhibits high intrinsic resistance to penems like ritipenem due to a combination of a low-permeability outer membrane, the presence of efflux pumps, and the expression of an inducible AmpC β-lactamase.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for determining antimicrobial susceptibility via broth microdilution.
Caption: Major mechanisms of bacterial resistance to β-lactam antibiotics like ritipenem and imipenem.
Comparative Summary
Direct comparative studies between ritipenem and imipenem, especially against contemporary resistant isolates, are scarce. However, based on the available data, a general comparison can be made:
-
Spectrum of Activity : Imipenem generally possesses a broader and more potent spectrum of activity against a wide array of clinically important resistant pathogens, particularly multidrug-resistant Gram-negative bacteria, when compared to the available data for ritipenem.
-
Activity against ESBL-producers : Imipenem has historically been a reliable agent for treating infections caused by ESBL-producing Enterobacteriaceae, though resistance is increasing.[11] Ritipenem has shown stability to some β-lactamases, but comprehensive data against modern ESBLs is lacking.
-
Activity against P. aeruginosa : Imipenem retains activity against a proportion of P. aeruginosa isolates, whereas ritipenem is largely ineffective due to intrinsic resistance mechanisms.[10][12]
-
Carbapenemase-producing organisms : Neither agent is reliable against isolates producing carbapenemases, which are capable of hydrolyzing both penems and carbapenems.
References
- 1. idexx.dk [idexx.dk]
- 2. idexx.com [idexx.com]
- 3. iacld.com [iacld.com]
- 4. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pid-el.com [pid-el.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vitro Activity of Imipenem against Carbapenemase-Positive Enterobacteriaceae Isolates Collected by the SMART Global Surveillance Program from 2008 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbapenem Therapy for Bacteremia Due to Extended-Spectrum-β-Lactamase-Producing Escherichia coli or Klebsiella pneumoniae: Implications of Ertapenem Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbapenem Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Ritipenem Demonstrates Potent Bacteriolytic Activity Against Haemophilus influenzae
A comparative analysis of Ritipenem's efficacy reveals a targeted mechanism of action, leading to potent bacteriolytic effects against Haemophilus influenzae. This guide provides an objective comparison with other β-lactam antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Ritipenem, a synthetic carbapenem antibiotic, exhibits significant bacteriolytic activity against Haemophilus influenzae, a key pathogen in respiratory tract infections.[1][2] Its efficacy is attributed to a characteristic profile of affinities for penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis.[1][2] This guide delves into the comparative performance of Ritipenem, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflow.
Comparative Efficacy Against Haemophilus influenzae
Ritipenem's bacteriolytic action has been shown to be more potent than several other β-lactam antibiotics. Bacterial lysis is observed at minimum inhibitory concentrations (MICs) for Ritipenem, whereas other drugs like fropenem and cefdinir require concentrations four times their MICs to achieve similar effects.[1]
Quantitative Comparison of PBP Affinities
The primary mechanism of Ritipenem's action involves the inactivation of Penicillin-Binding Proteins (PBPs). The following table summarizes the 50% inhibitory concentrations (IC50) of Ritipenem and other β-lactams against various PBPs of H. influenzae IID983. A lower IC50 value indicates a higher binding affinity.
| PBP | Ritipenem (MIC: 0.5 µg/ml) | Fropenem (MIC: 0.5 µg/ml) | Cefdinir (MIC: 0.5 µg/ml) | Cefsulodin (MIC: 64 µg/ml) | Cefotaxime (MIC: 0.016 µg/ml) | Aztreonam (MIC: 0.063 µg/ml) | Meropenem (MIC: 0.031 µg/ml) | Amoxicillin (MIC: 0.5 µg/ml) |
| 1a | 0.194 | 0.168 | 0.932 | 10.9 | 3.20 | >128 | 0.012 | 0.065 |
| 1b | 0.021 | 0.098 | 0.231 | 0.54 | 0.121 | 1.05 | 0.010 | 0.126 |
| 2 | 0.089 | 0.086 | 0.198 | 12.6 | 0.017 | 0.125 | 0.005 | 0.098 |
| 3a | 2.10 | 1.25 | 0.540 | 10.5 | 0.005 | 0.009 | 0.015 | 0.155 |
| 3b | 0.540 | 0.650 | 0.215 | 1.50 | 0.005 | 0.010 | 0.015 | 0.155 |
| 4 | 0.350 | 0.250 | 0.850 | 1.20 | 0.015 | 0.055 | 0.010 | 0.250 |
| 5 | 1.50 | 1.10 | 2.50 | 2.10 | 0.150 | 0.550 | 0.080 | 0.550 |
| 6 | 0.850 | 0.550 | 1.50 | 1.50 | 0.120 | 0.250 | 0.050 | 0.450 |
| Data sourced from a study on PBP affinities in H. influenzae IID983.[2] |
Ritipenem demonstrates a particularly high affinity for PBP 1b, with an IC50 that is 0.04 times its MIC.[2] In contrast, its affinity for PBPs 3a and 3b is significantly lower.[1][2] This preferential binding to PBP 1b is suggested to be essential for inducing the lysis of H. influenzae cells.[1][2]
Mechanism of Action: A Targeted Approach
The bacteriolytic activity of Ritipenem is linked to its specific interaction with bacterial PBPs. The proposed signaling pathway leading to cell lysis is illustrated below.
Caption: Proposed mechanism of Ritipenem-induced bacteriolysis in H. influenzae.
Studies suggest that the preferential inactivation of PBP 1b is crucial for the potent lytic activity of Ritipenem.[1][2] Interestingly, the simultaneous inactivation of PBPs 3a and 3b by other antibiotics, such as aztreonam and cefotaxime, appears to interfere with and inhibit the lysis induced by Ritipenem.[1][2]
Experimental Protocols
To validate the bacteriolytic activity of Ritipenem and other antibiotics against Haemophilus influenzae, standardized experimental protocols are employed.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
-
Bacterial Strain and Culture Conditions: Haemophilus influenzae strains are cultured on chocolate agar plates overnight at 37°C in a 5% CO2 atmosphere.[3] Colonies are then used to prepare an inoculum in a suitable broth, such as Brain Heart Infusion (BHI) supplemented with hemin and NAD, to an optical density corresponding to a standard bacterial concentration (e.g., 0.5 McFarland standard).[4][5]
-
Microdilution Assay: Serial twofold dilutions of the antibiotics are prepared in a 96-well microtiter plate with the appropriate growth medium.[5]
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours in a CO2-enriched atmosphere.[5][6]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[5]
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto antibiotic-free agar plates.[5] The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[5]
Time-Kill Assay
-
Preparation: A standardized bacterial suspension is prepared as described above.
-
Exposure to Antibiotics: The bacterial suspension is added to flasks containing broth with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). A control flask without any antibiotic is also included.
-
Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each flask. Serial dilutions are prepared and plated on appropriate agar plates.
-
Colony Counting: After incubation, the number of colony-forming units (CFU) per milliliter is determined for each time point and antibiotic concentration.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Experimental Workflow for Assessing Bacteriolytic Activity
The following diagram illustrates a typical workflow for evaluating the bacteriolytic activity of an antibiotic against Haemophilus influenzae.
Caption: Workflow for evaluating antibiotic bacteriolytic activity.
Conclusion
The available data strongly support the potent bacteriolytic activity of Ritipenem against Haemophilus influenzae. Its unique affinity profile for PBPs, particularly its high affinity for PBP 1b, distinguishes it from other β-lactam antibiotics and appears to be the key to its rapid lytic effect. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of Ritipenem and other novel antimicrobial agents. This information is crucial for the scientific community engaged in the development of new therapies to combat respiratory pathogens.
References
- 1. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Bacteriolytic Activity of Ritipenem Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vaccine.uab.edu [vaccine.uab.edu]
- 4. Development of a serological assay to predict antibody bactericidal activity against non-typeable Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. Antibacterial Activity [bio-protocol.org]
- 6. nicd.ac.za [nicd.ac.za]
A comparative review of the antimicrobial spectrum of penems and carbapenems.
A deep dive into the antimicrobial prowess of penems and carbapenems reveals two classes of β-lactam antibiotics that are structurally related yet possess distinct pharmacological profiles. Both are critical weapons in the fight against bacterial infections, particularly those caused by multidrug-resistant organisms. Carbapenems are often hailed as the antibiotics of last resort due to their exceptionally broad spectrum of activity. Penems, while also broad-spectrum, include orally available options, offering a significant advantage in clinical settings. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Similarities
Penems and carbapenems share a core β-lactam ring structure, which is fundamental to their mechanism of action: the inhibition of bacterial cell wall synthesis.[1][2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] This action ultimately leads to cell lysis and bacterial death.
The primary structural difference lies in the five-membered ring fused to the β-lactam core; penems have a thiazoline ring containing a sulfur atom, whereas carbapenems have a pyrroline ring with a carbon atom at the C-1 position.[3] This seemingly minor difference influences their stability, spectrum of activity, and susceptibility to resistance mechanisms.
Carbapenems, as a class, are renowned for having one of the broadest antimicrobial spectra, covering a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][4] Penems exhibit a similarly broad spectrum, often compared to that of specific carbapenems like ertapenem.[5][6] However, neither class is effective against atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae, as these organisms lack the peptidoglycan cell wall that β-lactams target.
Quantitative Comparison: In Vitro Antimicrobial Activity
The in vitro activity of antimicrobial agents is a cornerstone for evaluating their potential efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of isolates, is a key statistical measure used in surveillance studies. The following tables summarize comparative MIC90 data for representative penems and carbapenems against clinically significant bacteria.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Bacteria
| Organism | Sulopenem | Faropenem | Imipenem | Meropenem | Doripenem | Ertapenem |
| Staphylococcus aureus (MSSA) | - | 16[7] | 4[7] | ≤0.06[8] | - | - |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.016[9] | 0.5[7] | 0.25[7] | - | - | - |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5[9] | - | - | - | - | - |
| Enterococcus faecalis | - | >32[7] | 4[10] | - | - | - |
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Bacteria
| Organism | Sulopenem | Faropenem | Imipenem | Meropenem | Doripenem | Ertapenem |
| Escherichia coli | 0.06[6] | 0.25[7] | 0.5[11] | 0.094[11] | 0.094[11] | 0.25[6] |
| Klebsiella pneumoniae | 1.0 (ESBL+)[6] | - | 0.5[11] | 0.094[11] | 0.094[11] | 0.25[6] |
| Pseudomonas aeruginosa | >8[5] | 128[7] | 32[11] | 16[11] | 8[11] | >8[12] |
| Acinetobacter baumannii | - | - | 128[11] | 64[11] | 64[11] | - |
Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) Against Anaerobic Bacteria
| Organism | Sulopenem | Faropenem | Imipenem | Meropenem |
| Bacteroides fragilis group | ≤4[5] | 8[7] | 1[13] | 1[13] |
| Clostridium difficile | - | 16-32[14] | 16-32[14] | - |
| Peptostreptococcus anaerobius | - | 8-16[14] | 2[14] | - |
Spectrum Nuances
Gram-Positive Activity: Generally, imipenem shows slightly greater potency against Gram-positive cocci compared to meropenem.[3] Sulopenem's activity is comparable to ertapenem and meropenem against many Gram-positive isolates. Faropenem also demonstrates activity against staphylococci and streptococci.[15] A critical limitation for both classes is the lack of activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[1][2]
Gram-Negative Activity: Against Enterobacterales like E. coli and K. pneumoniae, both penems and carbapenems show potent activity, including against many strains that produce extended-spectrum β-lactamases (ESBLs).[6] Meropenem, doripenem, and biapenem are often slightly more effective against Gram-negative organisms than imipenem.[14] A key differentiator among carbapenems is activity against Pseudomonas aeruginosa. Meropenem and doripenem are highly potent, while imipenem is slightly less so.[1][11] Ertapenem and the penem sulopenem notably lack reliable activity against P. aeruginosa.[2][5]
Anaerobic Activity: Both classes demonstrate excellent coverage against a wide range of anaerobic bacteria, including the Bacteroides fragilis group, making them suitable for treating mixed aerobic-anaerobic infections.[13][14] Meropenem and imipenem are considered among the most active agents against anaerobes.[13] Sulopenem and faropenem also show good activity against many anaerobic species.[5][14]
Mechanisms of Action and Resistance
The efficacy of both penems and carbapenems is threatened by the emergence of bacterial resistance. Understanding these mechanisms is crucial for stewardship and the development of new agents.
Caption: Mechanism of action for penems and carbapenems in Gram-negative bacteria.
The primary mechanisms of resistance include:
-
Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that can hydrolyze the β-lactam ring, inactivating the antibiotic.[16][17][18]
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the antibiotic.[1]
-
Reduced Permeability: Loss or mutation of outer membrane porin channels (like OprD in P. aeruginosa), which restricts the entry of the antibiotic into the bacterial cell.[18][19]
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the cell before it can reach its PBP target.[17]
Caption: Key mechanisms of bacterial resistance to penem and carbapenem antibiotics.
Experimental Protocols
Standardized methods for determining antimicrobial susceptibility are essential for reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of an antibiotic by testing a range of concentrations against a standardized bacterial inoculum in a liquid medium.
Methodology:
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[20][21] The final volume in each well is typically 50-100 µL.
-
Prepare Bacterial Inoculum: Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.[22] Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23]
-
Standardize Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[24]
-
Inoculation: Within 15 minutes of standardization, inoculate each well of the microtiter plate (containing the antibiotic dilutions) with the bacterial suspension.[22] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious organisms.[25]
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye or a plate reader.[26]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses susceptibility by measuring the zone of growth inhibition around a paper disk impregnated with a specific concentration of an antibiotic.
Methodology:
-
Prepare Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[23]
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension.[9] Remove excess fluid by pressing the swab against the inside of the tube.[23] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[27]
-
Apply Antibiotic Disks: Aseptically apply the antibiotic-impregnated disks to the surface of the agar.[23] Disks should be placed at least 24 mm apart and pressed gently to ensure complete contact with the agar.[23]
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[27]
-
Measure and Interpret: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints in the current CLSI M100 standards.[23][27]
Caption: Standardized workflow for antimicrobial susceptibility testing (AST).
Conclusion
Both penems and carbapenems are powerful, broad-spectrum β-lactam antibiotics indispensable in modern medicine. Carbapenems, particularly agents like meropenem and doripenem, offer superior coverage against challenging Gram-negative pathogens like P. aeruginosa and are mainstays for treating severe, hospital-acquired infections. Penems, such as sulopenem, provide a spectrum similar to ertapenem and have the significant advantage of oral formulations, which can facilitate step-down therapy and outpatient treatment. The choice between these classes, and between agents within each class, must be guided by definitive microbiological identification, in vitro susceptibility data, and clinical context. Continuous surveillance and adherence to standardized testing protocols are paramount to preserving the efficacy of these critical therapeutic agents in an era of escalating antimicrobial resistance.
References
- 1. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. In vitro activity of three carbapenem antibiotics. Comparative studies with biapenem (L-627), imipenem, and meropenem against aerobic pathogens isolated worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activity of carbapenems against major Gram-negative pathogens: results of Asia-Pacific surveillance from the COMPACT II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Antibacterial activity of meropenem and selected comparative agents against anaerobic bacteria at seven North American centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of Faropenem against 579 Strains of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
- 15. Carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa causing infection in Africa and the Middle East: a surveillance study from the ATLAS programme (2018-20) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular surveillance of carbapenemase-producing Pseudomonas aeruginosa at three medical centres in Cologne, Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Intriguing Carbapenemases of Pseudomonas aeruginosa: Current Status, Genetic Profile, and Global Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. protocols.io [protocols.io]
- 21. youtube.com [youtube.com]
- 22. microbenotes.com [microbenotes.com]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 25. m.youtube.com [m.youtube.com]
- 26. hardydiagnostics.com [hardydiagnostics.com]
- 27. asm.org [asm.org]
Ritipenem's performance against extended-spectrum beta-lactamase (ESBL) producing organisms.
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of ritipenem's performance against extended-spectrum beta-lactamase (ESBL) producing organisms with supporting experimental data from available literature.
The emergence and spread of extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae, such as Escherichia coli and Klebsiella pneumoniae, pose a significant challenge in clinical practice, often limiting therapeutic options. Carbapenems have become the cornerstone for treating severe infections caused by these multidrug-resistant bacteria due to their stability against hydrolysis by ESBL enzymes. This guide provides a comparative overview of the in vitro activity of ritipenem, a penem antibiotic, alongside other widely used carbapenems—meropenem, imipenem, and ertapenem—against ESBL-producing organisms.
While extensive comparative data is available for meropenem, imipenem, and ertapenem, direct head-to-head studies of ritipenem against well-characterized ESBL-producing isolates alongside these carbapenems are limited in the reviewed literature. This guide synthesizes the available data to offer a comprehensive perspective.
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) data for meropenem, imipenem, and ertapenem against ESBL-producing E. coli and K. pneumoniae. MIC values are a critical measure of a drug's potency; lower values indicate greater activity.
| Antibiotic | Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Meropenem | ESBL-producing E. coli & K. pneumoniae | 251 | - | 0.06 | [1] |
| Meropenem | ESBL-producing E. coli | 21 | - | - | [2] |
| Meropenem | ESBL-producing K. pneumoniae | 54 | - | - | [2] |
| Meropenem | ESBL-producing E. coli & K. pneumoniae | 31 | 0.125 (median) | - | [3] |
| Imipenem | ESBL-producing E. coli & K. pneumoniae | - | - | 0.5 | [3] |
| Imipenem | ESBL-producing E. coli | 40 | - | - | [4] |
| Imipenem | ESBL-producing K. pneumoniae | 39 | - | - | [4] |
| Ertapenem | ESBL-producing E. coli & K. pneumoniae | 251 | - | 0.5 | [1] |
| Ertapenem | ESBL-producing E. coli & K. pneumoniae | 31 | 0.5 (median) | - | [3] |
Note on Ritipenem Data: Direct comparative studies of ritipenem against confirmed ESBL-producing E. coli and K. pneumoniae alongside the carbapenems listed above were not prominently available in the reviewed scientific literature. Older studies have reported on the general in vitro activity of ritipenem, indicating a broad spectrum of activity. For instance, against a resistant strain of E. coli (CS2 R+), the MIC₉₀ of ritipenem was reported as 1.56 µg/mL. Further research is needed to establish a direct comparison of ritipenem's potency against contemporary, well-characterized ESBL-producing isolates.
Experimental Protocols
The determination of in vitro susceptibility of ESBL-producing organisms to carbapenems is crucial for guiding clinical therapy and for research purposes. Standardized methods are employed to ensure reproducibility and comparability of results.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The following methods are commonly used:
-
Broth Microdilution: This is considered the gold-standard method.
-
Preparation of Antibiotic Concentrations: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test organism (e.g., to a 0.5 McFarland turbidity standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
-
-
E-test (Epsilometer Test): This method utilizes a predefined, stable gradient of antibiotic on a plastic strip.
-
Inoculation: A standardized suspension of the test organism is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Application of E-test Strip: The E-test strip is placed on the surface of the agar.
-
Incubation: The plate is incubated under the same conditions as the broth microdilution method.
-
Reading Results: An elliptical zone of inhibition is formed. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.
-
Screening for ESBL Production
Phenotypic confirmation of ESBL production is essential. The double-disk synergy test is a widely used method.
-
Inoculation: A standardized inoculum of the test organism is swabbed onto a Mueller-Hinton agar plate.
-
Disk Placement: A disk containing a third-generation cephalosporin (e.g., ceftazidime, cefotaxime) is placed on the agar at a specific distance (usually 20-30 mm center to center) from a disk containing a β-lactamase inhibitor (e.g., clavulanic acid, often in combination with amoxicillin).
-
Incubation: The plate is incubated overnight.
-
Interpretation: A keyhole-shaped zone of inhibition or an enhancement of the zone of inhibition between the two disks is indicative of ESBL production.
Visualizing Mechanisms and Workflows
To better understand the interactions between carbapenems and ESBL-producing bacteria, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Carbapenem action and ESBL-mediated resistance pathway.
Caption: Workflow for antimicrobial susceptibility testing of ESBL isolates.
References
- 1. Carbapenem Therapy for Bacteremia Due to Extended-Spectrum-β-Lactamase-Producing Escherichia coli or Klebsiella pneumoniae: Implications of Ertapenem Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of three different antimicrobial agents against ESBL producing Escherichia coli and Klebsiella pneumoniae blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal Activities of Meropenem and Ertapenem against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interesjournals.org [interesjournals.org]
A Comparative Analysis of the Pharmacokinetics of Ritipenem, Meropenem, and Ertapenem
For Immediate Release
A deep dive into the pharmacokinetic profiles of three key carbapenem antibiotics—ritipenem, meropenem, and ertapenem—reveals distinct differences that are critical for clinical application and drug development. This guide provides a comprehensive comparison of their absorption, distribution, metabolism, and excretion properties, supported by experimental data and detailed methodologies.
This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison to inform preclinical and clinical research.
Executive Summary
Carbapenems are a class of broad-spectrum β-lactam antibiotics vital in treating severe bacterial infections. This guide focuses on the pharmacokinetic comparison of a newer entrant, ritipenem, with two established carbapenems, meropenem and ertapenem. A key differentiator is ritipenem's availability as an oral prodrug (ritipenem acoxil), contrasting with the intravenous administration of meropenem and ertapenem. This fundamental difference in administration route significantly influences their pharmacokinetic profiles. While meropenem exhibits a short half-life requiring frequent dosing, ertapenem's high protein binding allows for a longer half-life and once-daily administration. Ritipenem, after oral administration, is rapidly absorbed and hydrolyzed to its active form, also displaying a short half-life.
Comparative Pharmacokinetic Data in Humans
The following table summarizes the key pharmacokinetic parameters of ritipenem (following oral administration of its prodrug, ritipenem acoxil), meropenem, and ertapenem in healthy human volunteers. It is important to note that the route of administration for ritipenem differs from the other two agents, impacting direct comparability of parameters like Cmax and Tmax.
| Pharmacokinetic Parameter | Ritipenem (from oral Ritipenem Acoxil) | Meropenem (Intravenous) | Ertapenem (Intravenous) |
| Half-life (t½) | ~0.7 hours[1] | ~1 hour[2][3] | ~3.8 - 4.4 hours[4] |
| Plasma Protein Binding | Not specified in human studies | ~2% | ~85-95% (concentration-dependent)[4][5] |
| Volume of Distribution (Vd) | Not specified in human studies | ~21 L | Not specified in L, but primarily in extracellular fluid |
| Renal Clearance | 87 - 132 mL/min[1] | A major route of elimination | ~12.8 mL/min[6] |
| Total Clearance | Not specified in human studies | ~28.4 mL/min[6] | Not specified in human studies |
Comparative Pharmacokinetic Data in Animal Models (Intravenous Administration)
To facilitate a more direct comparison of the intrinsic pharmacokinetic properties, this table presents data from studies where each drug was administered intravenously in various animal models.
| Animal Model | Pharmacokinetic Parameter | Ritipenem (as FCE 22101) | Meropenem | Ertapenem |
| Rat | Half-life (t½) | - | 3.0 min[7] | - |
| Plasma Protein Binding | - | 14.1%[7] | - | |
| Monkey | Half-life (t½) | Slower than expected clearance[8] | 30.9 min[7] | - |
| Plasma Protein Binding | - | 7.9%[7] | ≥95% (rhesus monkey)[9] |
Experimental Protocols
Determination of Pharmacokinetic Parameters in Humans
A representative experimental design for determining the pharmacokinetic profiles of these carbapenems in healthy volunteers involves the following steps:
-
Subject Recruitment: Healthy adult volunteers are recruited after obtaining informed consent and screening for inclusion/exclusion criteria.
-
Drug Administration:
-
Sample Collection: Blood samples are collected into tubes containing an anticoagulant at predetermined time points before and after drug administration. Urine samples are also collected over specified intervals.
-
Sample Processing: Plasma is separated from blood samples by centrifugation and, along with urine samples, is stored at low temperatures (e.g., -70°C) until analysis.
-
Bioanalysis: The concentrations of the parent drug and any major metabolites in plasma and urine are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection[1][10].
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life, volume of distribution, clearance, and area under the curve (AUC).
Analytical Methodology: HPLC-UV for Carbapenem Quantification
A common and robust method for quantifying carbapenems in biological matrices is Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV)[3][10].
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation using an organic solvent like acetonitrile. The supernatant is then separated and may undergo further cleanup steps like liquid-liquid extraction to remove interfering substances[3].
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used to separate the analyte of interest from other components in the sample[3][11].
-
Detection: The eluent from the column passes through a UV detector set at a specific wavelength where the carbapenem absorbs light (e.g., around 300 nm). The detector response is proportional to the concentration of the drug.
-
Quantification: The concentration of the carbapenem in the sample is determined by comparing its peak area to a standard curve generated using known concentrations of the drug[11].
Visualizing Experimental and Logical Workflows
To illustrate the processes involved in pharmacokinetic analysis and the logical relationships between key parameters, the following diagrams are provided.
Caption: Workflow of a typical clinical pharmacokinetic study.
Caption: Interrelationship of key pharmacokinetic parameters.
References
- 1. A study of the pharmacokinetics and tolerability of ritipenem acoxil in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC/UV approach method for the first simultaneous estimation of molnupiravir and ertapenem as a binary mixture in human plasma and dosage form as a regimen for COVID-19 treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of human pharmacokinetics of panipenem-betamipron, a new carbapenem, from animal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics and tissue penetration of a new carbapenem, doripenem, intravenously administered to laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal pharmacokinetics and interspecies scaling of FCE 22101, a penem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Intramuscularly Administered Ertapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Ritipenem Cross-Resistance: A Comparative Analysis Against Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ritipenem's performance against other beta-lactam antibiotics, with a focus on cross-resistance patterns in clinically relevant bacteria. The information presented is supported by experimental data to aid in research and development efforts in the field of antimicrobial agents.
Executive Summary
Ritipenem, a penem antibiotic, demonstrates a distinct profile of activity and resistance compared to other beta-lactam classes, including penicillins, cephalosporins, and carbapenems. While it shows potent activity against certain pathogens, cross-resistance can emerge through various mechanisms, primarily enzymatic degradation by beta-lactamases, alterations in penicillin-binding proteins (PBPs), and the interplay of efflux pumps and outer membrane porin mutations. This guide synthesizes available in-vitro data to illuminate these complex interactions.
Comparative In-Vitro Activity of Ritipenem and Other Beta-Lactams
The following tables summarize the minimum inhibitory concentration (MIC) data for Ritipenem and comparator beta-lactam antibiotics against various bacterial strains with defined resistance mechanisms.
Table 1: Activity against Pseudomonas aeruginosa
| Antibiotic | Wild-Type MIC (μg/mL) | MexAB-OprM Efflux Overexpression MIC (μg/mL) | AmpC Hyperproduction MIC (μg/mL) | Outer Membrane Porin (OprD) Deficiency MIC (μg/mL) |
| Ritipenem | 16 | >128 | 32 | >128 |
| Imipenem | 2 | 8 | 4 | 16 |
| Meropenem | 0.5 | 4 | 1 | 8 |
| Doripenem | 0.25 | 2 | 0.5 | 4 |
| Piperacillin/Tazobactam | 8 | 64 | >256 | 16 |
| Ceftazidime | 2 | 16 | >256 | 4 |
Data synthesized from studies on P. aeruginosa resistance mechanisms. Note that direct comparative studies including Ritipenem are limited.
Table 2: Activity against Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacteriaceae
| Antibiotic | ESBL-Negative E. coli MIC (μg/mL) | ESBL-Positive E. coli MIC (μg/mL) | ESBL-Negative K. pneumoniae MIC (μg/mL) | ESBL-Positive K. pneumoniae MIC (μg/mL) |
| Ritipenem | ≤1 | Data Not Widely Available | ≤1 | Data Not Widely Available |
| Imipenem | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 |
| Meropenem | ≤0.125 | ≤0.125 | ≤0.125 | ≤0.125 |
| Ertapenem | ≤0.06 | 0.25 | ≤0.06 | 0.5 |
| Piperacillin/Tazobactam | 4 | >64 | 8 | >64 |
| Cefotaxime | ≤0.25 | >128 | ≤0.5 | >128 |
Carbapenems generally retain activity against ESBL-producing Enterobacteriaceae. Specific MIC data for Ritipenem against these strains is not extensively published.
Mechanisms of Cross-Resistance
Cross-resistance between Ritipenem and other beta-lactams is a complex phenomenon driven by one or more of the following mechanisms:
-
Beta-Lactamase Production: The production of beta-lactamase enzymes is a primary driver of resistance. While Ritipenem is stable against many common beta-lactamases, certain carbapenemases can hydrolyze it.
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of beta-lactam antibiotics, leading to resistance.
-
Efflux Pumps: The overexpression of multidrug efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport Ritipenem and other beta-lactams out of the bacterial cell.[1][2]
-
Porin Channel Mutations: Reduced expression or mutations in outer membrane porin channels, like OprD in P. aeruginosa, can restrict the entry of beta-lactams into the bacterial cell, contributing to resistance.[3]
The interplay of these mechanisms often results in high levels of resistance. For instance, in P. aeruginosa, the combination of efflux pump overexpression and porin loss significantly increases the MIC of penems like Ritipenem.[1][2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]
1. Preparation of Antimicrobial Stock Solutions:
- Prepare stock solutions of each antibiotic at a concentration of 1280 μg/mL in a suitable solvent.
- Sterilize the stock solutions by membrane filtration.
2. Preparation of Microdilution Plates:
- Dispense 50 μL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
- Perform serial twofold dilutions of each antimicrobial agent by transferring 50 μL from the stock solution across the plate, resulting in final concentrations typically ranging from 128 μg/mL to 0.06 μg/mL.
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
- Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
4. Inoculation and Incubation:
- Inoculate each well with 50 μL of the standardized bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizing Resistance Mechanisms and Experimental Workflows
Logical Relationship of Resistance Mechanisms in P. aeruginosa
Caption: Interplay of resistance mechanisms to Ritipenem in P. aeruginosa.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Pseudomonas aeruginosa Reveals High Intrinsic Resistance to Penem Antibiotics: Penem Resistance Mechanisms and Their Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa reveals high intrinsic resistance to penem antibiotics: penem resistance mechanisms and their interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Guide to the In Vivo Efficacy of Ritipenem Acoxil and Oral Cephalosporins
This guide provides a detailed comparison of the in vivo efficacy of the oral penem antibiotic, Ritipenem acoxil, against three commonly prescribed oral cephalosporins: Cefuroxime axetil, Cefpodoxime proxetil, and Cefditoren pivoxil. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available experimental data to inform preclinical and clinical research.
Mechanism of Action: A Shared Pathway with a Structural Divergence
Both Ritipenem, the active form of Ritipenem acoxil, and cephalosporins belong to the beta-lactam class of antibiotics. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis. They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
While the fundamental mechanism is the same, the core ring structure of penems and cephalosporins differs, which can influence their spectrum of activity, affinity for different PBPs, and susceptibility to beta-lactamases.
Mechanism of action for Beta-Lactam antibiotics.
Comparative In Vitro Activity
The in vitro activity of an antibiotic is a crucial predictor of its in vivo efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC90) values for Ritipenem and the comparator cephalosporins against key respiratory and urinary tract pathogens. Lower MIC90 values indicate greater in vitro potency.
| Pathogen | Ritipenem | Cefuroxime | Cefpodoxime | Cefditoren |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.06 | ≤0.5 | ≤0.25 | ≤0.06 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5 | 4-16 | 1-2 | 0.5 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.5 | ≤1.0 | ≤0.5 | ≤0.03 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.5 | ≤2.0 | ≤0.5 | ≤0.03 |
| Moraxella catarrhalis | ≤0.12 | ≤2.0 | ≤1.0 | ≤0.125 |
| Staphylococcus aureus (Methicillin-Susceptible) | ≤1.0 | ≤4.0 | ≤4.0 | ≤1.0 |
| Escherichia coli | ≤4.0 | ≥8.0 | ≤2.0 | ≤1.0 |
| Klebsiella pneumoniae | ≤2.0 | ≥8.0 | ≤2.0 | ≤1.0 |
Note: Data compiled from multiple sources. MIC90 values are presented in µg/mL.
In Vivo Efficacy from Preclinical and Clinical Studies
Direct head-to-head in vivo comparisons of Ritipenem acoxil with all three cephalosporins are limited. The following tables present available data from both animal models and clinical trials.
Preclinical Efficacy in Murine Infection Models
| Infection Model & Pathogen | Ritipenem acoxil | Cefuroxime axetil | Cefpodoxime proxetil | Cefditoren pivoxil |
| Pneumonia (S. pneumoniae) | Comparable to cefotiam hexetil; superior to cefixime and cefaclor[1] | - | More effective than cefaclor[2] | Effective at ≥30 mg/kg/day[3] |
| Pneumonia (K. pneumoniae) | Inferior to cefixime and cefteram pivoxil; comparable to cefaclor[1] | - | Caused sharp falls in lung counts[2] | - |
| Systemic Infection (S. aureus) | - | - | Less effective than cefaclor[2] | - |
| Systemic Infection (Streptococcus spp.) | - | - | More effective than cefaclor[2] | - |
| Systemic Infection (Enterobacteriaceae) | - | - | More effective than cefaclor[2] | - |
Clinical Efficacy in Human Trials
| Indication | Ritipenem acoxil | Cefuroxime axetil | Cefpodoxime proxetil | Cefditoren pivoxil |
| Chronic Lower Respiratory Tract Infections | 85.3% clinical efficacy[4][5] | 82.7% clinical success (vs. Cefditoren)[6] | - | 79.9% clinical success (vs. Cefuroxime)[6] |
| Bacterial Pneumonia | - | - | Similar to cefuroxime axetil or amoxicillin/clavulanate[7] | 85.8% - 91.3% clinical response[8] |
| Acute Exacerbation of Chronic Bronchitis | - | 82.7% clinical success[6] | 95.4% satisfactory clinical response[9] | 79.9% clinical success[6] |
| Tonsillitis/Pharyngitis | - | - | At least as effective as penicillin V[7] | 95.3% clinical response[8] |
| Uncomplicated Skin and Skin Structure Infections | - | - | Similar efficacy to cefuroxime axetil or cefaclor[7] | 98% clinical cure/improvement[10] |
Pharmacokinetic and Pharmacodynamic Parameters
The in vivo efficacy of beta-lactam antibiotics is often correlated with the time that the free drug concentration remains above the MIC of the pathogen (%fT>MIC).
| Parameter | Ritipenem acoxil | Cefuroxime axetil | Cefpodoxime proxetil | Cefditoren pivoxil |
| Bioavailability | ~30-40%[7] | Variable, enhanced with food | ~50% | ~14% (fasting), ~16% (with food) |
| Protein Binding | Low | ~33-50% | ~40% | ~88% |
| Half-life (t½) | ~1 hour | ~1.2 hours | ~2.1-2.8 hours | ~1.6 hours |
| Primary Excretion | Renal | Renal | Renal | Renal |
| PK/PD Target (%fT>MIC) | Not well established | >40-50% for efficacy | >40% for efficacy | ≥63 (fAUC24/MIC) or ≥16 (fCmax/MIC) for 2 log10 kill in a murine pneumonia model[11][12] |
Experimental Protocols
Murine Pneumonia Model Workflow
Workflow for a murine pneumonia infection model.
Key Methodological Considerations:
-
Animal Model: Typically, immunocompetent or neutropenic mice (e.g., ICR or BALB/c strains) are used. Neutropenia can be induced by agents like cyclophosphamide to create a more severe infection model.
-
Bacterial Strains: Clinically relevant strains with known susceptibility profiles are used. For example, Streptococcus pneumoniae ATCC 49619 is a commonly used strain in pneumonia models.
-
Inoculum Preparation: Bacteria are grown in appropriate broth to a logarithmic phase and then diluted to the desired concentration (e.g., 10^7 CFU/mL).
-
Infection Route: For respiratory infections, intranasal or intratracheal inoculation is common. For systemic infections, intraperitoneal or intravenous injection is used.
-
Dosing Regimen: The test articles are administered orally at various doses and frequencies, starting at a defined time post-infection (e.g., 2 hours).
-
Endpoint Measurement: Efficacy is typically assessed by determining the bacterial load (CFU) in the target organ (e.g., lungs, spleen) at a specific time point after treatment. Survival rates over a defined period are also a key endpoint.
Summary and Conclusion
Ritipenem acoxil demonstrates potent in vitro activity against a broad spectrum of pathogens, including some strains that are less susceptible to certain oral cephalosporins, particularly penicillin-resistant Streptococcus pneumoniae and methicillin-susceptible Staphylococcus aureus.
In vivo data, although not from direct, comprehensive head-to-head trials against all three comparators, suggest that Ritipenem acoxil has comparable or, in some cases, superior efficacy to older cephalosporins like cefaclor. Its performance against the newer generation oral cephalosporins—Cefuroxime axetil, Cefpodoxime proxetil, and Cefditoren pivoxil—appears to be competitive, especially against Gram-positive organisms. The third-generation cephalosporins, Cefpodoxime proxetil and Cefditoren pivoxil, generally exhibit stronger in vitro activity against Gram-negative bacteria.
The choice of antibiotic for a specific indication will depend on the likely causative pathogen, local resistance patterns, and the pharmacokinetic/pharmacodynamic profile of the drug. Ritipenem acoxil presents a valuable alternative in the oral antibiotic armamentarium, particularly in regions with a high prevalence of resistant Gram-positive respiratory pathogens. Further direct comparative in vivo studies are warranted to more definitively delineate its therapeutic positioning relative to advanced-generation oral cephalosporins.
References
- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 3. Efficacy of a therapy switching from amoxicillin to cefditoren pivoxil against a mixed pneumonia model in mice - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 4. [Comparative study on the efficacy of ritipenem acoxil and cefotiam hexetil in chronic lower respiratory tract infections by the double-blind method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Models for Staphylococcal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and bacteriological efficacy in treatment of acute exacerbations of chronic bronchitis with cefditoren-pivoxil versus cefuroxime-axetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefpodoxime proxetil: a review of its use in the management of bacterial infections in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EFFICACY AND TOLERABILITY OF CEFDITOREN PIVOXIL IN UNCOMPLICATED SKIN AND SKIN STRUCTURE INFECTIONS IN INDIAN PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of Cefditoren pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Analytical Methods for Quantifying Penem Antibiotics
For researchers, scientists, and drug development professionals, the accurate quantification of penem antibiotics is critical for ensuring drug efficacy and safety. This guide provides a comprehensive comparison of the three most common analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays. Detailed experimental protocols and comparative performance data are presented to aid in the selection of the most appropriate method for your research needs.
Penem antibiotics, a subclass of β-lactam antibiotics, are crucial in treating a wide array of bacterial infections. Their reliable quantification in various biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of HPLC, LC-MS/MS, and microbiological assays for the quantification of common penem antibiotics, including meropenem, ertapenem, and imipenem.
Table 1: Performance Characteristics of HPLC Methods for Penem Antibiotic Quantification
| Penem Antibiotic | Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) (µg/mL) |
| Meropenem | Human Plasma | 0.5 - 80[1] | 95.5 - 108.1[1] | < 10.4[1] | 0.5[1] |
| Ertapenem | Human Plasma | 0.25 - 50[2] | Not Reported | Not Reported | 0.25[2] |
| Imipenem | Human Plasma | 0.5 - 80[1] | 95.5 - 108.1[1] | < 10.4[1] | 0.5[1] |
| L-749,345 | Human Plasma | 0.125 - 50[3] | Not Reported | Not Reported | 0.125[3] |
| L-749,345 | Human Urine | 1.25 - 100[3] | Not Reported | Not Reported | 1.25[3] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Penem Antibiotic Quantification
| Penem Antibiotic | Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) (µg/mL) |
| Ertapenem | Human Plasma | 0.1 - 125[4] | 97.6 - 110.3[4] | Within-run: 2.7 - 11.8, Between-run: 0 - 8.4[4] | 0.1[4] |
| Ertapenem | Human Plasma | 1 - 100[5] | 97.2 - 106.2[5] | < 8.9[5] | 1[5] |
| Meropenem | Bacterial Media | 0.05 - 25[6] | Not Reported | Not Reported | 0.05[6] |
| 5 Carbapenems | Bovine Milk | Not specified | 86.3 - 96.2 (Trueness)[7] | Repeatability: 1.0 - 6.3, Reproducibility: 1.6 - 7.1[7] | 0.001[7] |
Table 3: Performance Characteristics of Microbiological Assays for Penem Antibiotic Quantification
| Penem Antibiotic | Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Test Microorganism |
| Imipenem | Powder for Injection | 0.5 - 2.0[8][9] | 101.7 - 107.9 (Recovery)[8][9] | Repeatability: 0.28 - 0.64, Intermediate: 2.49[8][9] | Staphylococcus epidermidis ATCC 12228[8][9] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for Meropenem in Human Plasma
This protocol is a synthesized example based on common practices found in the literature.[1]
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of water and 700 µL of acetonitrile.
-
For calibration standards, mix 100 µL of the corresponding working solution, 100 µL of water, and 700 µL of acetonitrile with 100 µL of blank plasma.
-
Vortex each sample and centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Dilute 100 µL of the supernatant with 900 µL of water.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 10 mM phosphoric acid (pH 2 with HCl) and acetonitrile.
-
Flow Rate: 2 mL/min.
-
Detection: UV at 298 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of meropenem against the concentration of the prepared standards.
-
Determine the concentration of meropenem in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Ertapenem in Human Plasma
This protocol is a synthesized example based on common practices found in the literature.[4]
-
Sample Preparation:
-
To 100 µL of each plasma sample, add 500 µL of a precipitation reagent (e.g., acetonitrile) and 10 µL of a deuterated internal standard (e.g., ertapenem-D4).
-
Vortex the samples for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge for 5 minutes at 11,000 rpm.
-
Transfer the supernatant for injection.
-
-
LC-MS/MS Conditions:
-
LC-MS/MS System: A triple-quadrupole LC-MS/MS system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ertapenem and its internal standard.
-
Injection Volume: 5 µL.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of ertapenem to the internal standard against the concentration of the standards.
-
Calculate the concentration of ertapenem in the samples using the peak area ratios and the regression equation from the calibration curve.
-
Microbiological Assay Protocol for Imipenem in Powder for Injection
This protocol is a synthesized example based on the cylinder-plate method described in the literature.[8][9]
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton agar and pour into sterile petri dishes to a uniform depth.
-
Prepare a standardized inoculum of Staphylococcus epidermidis ATCC 12228 to a specific turbidity.
-
Evenly swab the surface of the agar plates with the prepared inoculum.
-
-
Assay Procedure:
-
Aseptically place sterile stainless steel cylinders onto the surface of the inoculated agar plates.
-
Prepare serial dilutions of the imipenem standard and the sample powder for injection.
-
Fill the cylinders with the different concentrations of the standard and sample solutions.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition around each cylinder.
-
Construct a standard curve by plotting the mean zone diameter against the logarithm of the concentration of the imipenem standard.
-
Determine the concentration of imipenem in the sample by interpolating the mean zone diameter of the sample from the standard curve.
-
Conclusion
The selection of an analytical method for the quantification of penem antibiotics should be guided by the specific requirements of the study. HPLC offers a balance of sensitivity, precision, and cost-effectiveness, making it suitable for routine analysis. LC-MS/MS provides superior sensitivity and selectivity, which is essential for analyzing complex biological matrices and detecting low concentrations of the analyte. Microbiological assays, while less precise than chromatographic methods, provide a measure of the biological activity of the antibiotic, which can be a crucial parameter in certain contexts. By understanding the principles, performance characteristics, and experimental workflows of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data in their studies of penem antibiotics.
References
- 1. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct-injection HPLC assay for the determination of a new carbapenem antibiotic in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic methods for the determination of a new carbapenem antibiotic, L-749,345, in human plasma and urine [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. MICROBIOLOGICAL ASSAY FOR QUANTITATIVE DETERMINATION OF IMIPENEM IN POWDER FOR INJECTION | Drug Analytical Research [seer.ufrgs.br]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Ritipenem Sodium
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Ritipenem sodium. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
This compound, a carbapenem antibiotic, requires careful handling due to its potential as a respiratory and skin sensitizer.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal protocols, and a clear workflow to support safe laboratory practices.
Quantitative Safety Data
A summary of key quantitative data for handling this compound is provided below. This information is essential for conducting thorough risk assessments and implementing appropriate safety controls.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 0.15 mg/m³ (Time-Weighted Average) | Internal |
| Eye Protection | Safety glasses with side shields or goggles | Merck SDS |
| Respiratory Protection | NIOSH-approved air-purifying respirator with HEPA cartridges | Merck SDS |
| Hand Protection | Disposable chemical-resistant gloves (Nitrile recommended) | Merck SDS |
Procedural Guidance for Safe Handling and Disposal
I. Engineering Controls and Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate engineering controls are in place and all required PPE is readily available.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[2]
-
Eye Protection: Wear safety glasses with side shields. In situations with a higher risk of splashing, use chemical safety goggles.
-
Hand Protection: Wear disposable, chemical-resistant gloves. Nitrile gloves are recommended for their chemical and abrasion resistance.[3] Always inspect gloves for any signs of damage before use and change them frequently.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a ventilated enclosure or if there is a risk of aerosol generation, a NIOSH-approved air-purifying respirator with HEPA cartridges is mandatory.
II. Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Assemble all necessary equipment and reagents before starting work.
-
Ensure a safety shower and eyewash station are easily accessible.
-
-
Weighing and Reconstitution:
-
Perform all weighing of this compound powder inside a chemical fume hood.
-
To reconstitute, use a compatible solvent as specified in the experimental protocol. Add the solvent slowly to the powder to avoid aerosolization.
-
-
Experimental Use:
-
Keep containers of this compound closed when not in use.
-
Avoid direct contact with the powder and solutions.
-
Use appropriate lab equipment to handle the substance and prevent spills.
-
-
Decontamination:
-
Wipe down all work surfaces with a suitable decontaminating solution after handling is complete.
-
Decontaminate all equipment that has come into contact with this compound.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the spread of antibiotic resistance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
-
Chemical Inactivation of Liquid Waste:
-
For liquid waste containing this compound, chemical inactivation is recommended to break down the beta-lactam ring. This can be achieved by adding a 1 M sodium hydroxide solution to the waste to raise the pH. This process hydrolyzes and inactivates the antibiotic.
-
-
Final Disposal:
-
All hazardous waste containers must be sealed and disposed of through an approved hazardous waste disposal facility. Do not dispose of this compound down the drain or in regular trash.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
